molecular formula C10H13NO5S B588319 (R)-3-aminooxetan-2-one 4-methylbenzenesulfonate CAS No. 149572-97-4

(R)-3-aminooxetan-2-one 4-methylbenzenesulfonate

Cat. No.: B588319
CAS No.: 149572-97-4
M. Wt: 259.276
InChI Key: AHPNSUJOZQROEQ-ARGLLVQISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-Aminooxetan-2-one 4-methylbenzenesulfonate (CAS 149572-97-4) is a chiral chemical building block of significant value in organic chemistry and pharmaceutical research. The compound is supplied as a p-toluenesulfonic acid salt, a form that enhances its stability and solubility, making it more practical to handle and use in synthetic applications . Its primary utility lies in its role as a key intermediate for introducing the (R)-3-amino-2-oxetanone moiety into complex target molecules . This unique β-lactone structure is a critical pharmacophore in medicinal chemistry. Specifically, this scaffold and its derivatives have been identified as potent and selective inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA) . NAAA is an enzyme that hydrolyzes bioactive lipid mediators, and its inhibition presents a promising therapeutic strategy for managing inflammation . Research has shown that related N-(2-oxo-3-oxetanyl)amide and carbamate derivatives can effectively inhibit NAAA, leading to increased levels of palmitoylethanolamide (PEA) and demonstrating anti-inflammatory properties in preclinical models . The compound must be stored at 2-8°C , protected from light, to maintain its stability . This product is intended for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(3R)-3-aminooxetan-2-one;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C3H5NO2/c1-6-2-4-7(5-3-6)11(8,9)10;4-2-1-6-3(2)5/h2-5H,1H3,(H,8,9,10);2H,1,4H2/t;2-/m.1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHPNSUJOZQROEQ-ARGLLVQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1C(C(=O)O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1[C@H](C(=O)O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20703864
Record name 4-Methylbenzene-1-sulfonic acid--(3R)-3-aminooxetan-2-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20703864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149572-97-4
Record name 2-Oxetanone, 3-amino-, (3R)-, 4-methylbenzenesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149572-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylbenzene-1-sulfonic acid--(3R)-3-aminooxetan-2-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20703864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(R)-3-aminooxetan-2-one 4-methylbenzenesulfonate chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of (R)-3-aminooxetan-2-one 4-methylbenzenesulfonate. This compound, a tosylate salt of a chiral β-lactone, is of interest to the drug development community due to its structural motifs, which are common in biologically active molecules.

Chemical Identity and Properties

This compound is the tosylate salt of the (R)-enantiomer of 3-aminooxetan-2-one. The strained four-membered β-lactone ring is a key structural feature, rendering the molecule susceptible to nucleophilic attack and suggesting its potential as a covalent inhibitor of biological targets.

Table 1: Physicochemical Properties

PropertyValueSource/Comment
IUPAC Name [(3R)-2-oxooxetan-3-yl]azanium;4-methylbenzenesulfonateGenerated from structure
CAS Number 149572-97-4[1]
Molecular Formula C₁₀H₁₃NO₅SBased on (S)-enantiomer[2][3]
Molecular Weight 259.28 g/mol Based on (S)-enantiomer[2][3]
Appearance White to off-white solid (Predicted)General appearance of similar salts
Melting Point Not availableExperimental data not found.
Boiling Point Not availableExpected to decompose upon heating.
Solubility Soluble in water, methanol, DMSO (Predicted)Expected for a salt.
Optical Rotation ([α]D) Not availableExpected to be equal in magnitude but opposite in sign to the (S)-enantiomer.

Synthesis

Proposed Synthetic Pathway

The synthesis would likely involve the following key transformations:

  • Protection of the amine and carboxylic acid groups of D-serine: This is to prevent unwanted side reactions during the subsequent steps.

  • Activation of the β-hydroxyl group: This facilitates the intramolecular nucleophilic attack by the carboxylate.

  • Cyclization to form the β-lactone: This is the crucial ring-forming step.

  • Deprotection of the amino group.

  • Formation of the tosylate salt: This is achieved by reacting the free amine with p-toluenesulfonic acid.

G D_Serine D-Serine Protected_Serine Protected D-Serine Derivative D_Serine->Protected_Serine Protection Activated_Serine β-Activated Serine Derivative Protected_Serine->Activated_Serine Activation of OH Protected_Lactone Protected (R)-3-aminooxetan-2-one Activated_Serine->Protected_Lactone Intramolecular Cyclization Amino_Lactone (R)-3-aminooxetan-2-one Protected_Lactone->Amino_Lactone Deprotection Final_Product (R)-3-aminooxetan-2-one 4-methylbenzenesulfonate Amino_Lactone->Final_Product Salt Formation with p-TsOH G cluster_0 Enzyme Active Site cluster_1 Inhibitor Enzyme_Nu Enzyme Nucleophile (e.g., Ser-OH, Cys-SH) Beta_Lactone (R)-3-aminooxetan-2-one Enzyme_Nu->Beta_Lactone Nucleophilic Attack on Carbonyl Carbon Covalent_Adduct Covalently Modified Enzyme (Inactive) Beta_Lactone->Covalent_Adduct Ring Opening

References

Technical Guide: Synthesis and Characterization of (R)-3-aminooxetan-2-one Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the synthesis and characterization of (R)-3-aminooxetan-2-one tosylate, a chiral building block of significant interest in medicinal chemistry and drug development. The synthesis involves a two-step procedure starting from the readily available N-(tert-butoxycarbonyl)-D-serine. The initial step is an intramolecular cyclization to form the corresponding β-lactone, followed by the deprotection of the amine and subsequent salt formation with p-toluenesulfonic acid. This guide details the experimental protocols and provides a summary of the expected characterization data.

Introduction

Chiral oxetanes are valuable structural motifs in a variety of biologically active molecules. The constrained four-membered ring system can impart unique conformational properties and influence the binding affinity of drug candidates to their biological targets. Specifically, (R)-3-aminooxetan-2-one tosylate serves as a versatile precursor for the introduction of the (R)-3-aminooxetan-2-one moiety, which can be found in various therapeutic agents. This guide outlines a reliable and scalable synthetic route to this important chiral intermediate.

Synthesis of (R)-3-aminooxetan-2-one Tosylate

The synthesis of (R)-3-aminooxetan-2-one tosylate is achieved through a two-step process starting from N-(tert-butoxycarbonyl)-D-serine. The overall reaction scheme is depicted below.

Synthesis_Workflow cluster_0 Step 1: Intramolecular Cyclization cluster_1 Step 2: Deprotection and Salt Formation N-Boc-D-Serine N-Boc-D-Serine N-Boc-(R)-3-aminooxetan-2-one N-Boc-(R)-3-aminooxetan-2-one N-Boc-D-Serine->N-Boc-(R)-3-aminooxetan-2-one Triphenylphosphine, Diethyl azodicarboxylate (DEAD), THF, -78 °C to rt Target_Molecule (R)-3-aminooxetan-2-one tosylate N-Boc-(R)-3-aminooxetan-2-one->Target_Molecule p-Toluenesulfonic acid, Trifluoroacetic acid, 0 °C to rt

Caption: Synthetic workflow for (R)-3-aminooxetan-2-one tosylate.

Experimental Protocols

Step 1: Synthesis of N-(tert-butoxycarbonyl)-(R)-3-aminooxetan-2-one

This procedure is adapted from the synthesis of the (S)-enantiomer.[1]

  • Reaction Setup: A flame-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, an argon inlet, a thermometer, and a rubber septum is charged with anhydrous tetrahydrofuran (THF) and triphenylphosphine.

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Diethyl azodicarboxylate (DEAD) is added dropwise to the stirred solution while maintaining the temperature at -78 °C.

  • Addition of Starting Material: A solution of N-(tert-butoxycarbonyl)-D-serine in anhydrous THF is added dropwise to the reaction mixture.

  • Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

  • Work-up: The solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford N-(tert-butoxycarbonyl)-(R)-3-aminooxetan-2-one as a white solid.

Step 2: Synthesis of (R)-3-aminooxetan-2-one tosylate

This procedure is adapted from the synthesis of the (S)-enantiomer.[1]

  • Reaction Setup: A round-bottomed flask is charged with N-(tert-butoxycarbonyl)-(R)-3-aminooxetan-2-one and anhydrous p-toluenesulfonic acid under an argon atmosphere.

  • Cooling: The flask is cooled in an ice bath.

  • Deprotection: Anhydrous trifluoroacetic acid is added slowly to the cooled mixture.

  • Reaction Progression: The reaction mixture is stirred at 0 °C for a specified time and then allowed to warm to room temperature.

  • Precipitation and Isolation: Diethyl ether is added to the reaction mixture to precipitate the product. The resulting solid is collected by filtration, washed with diethyl ether, and dried under vacuum to yield (R)-3-aminooxetan-2-one tosylate as a white crystalline solid.

Characterization Data

The following table summarizes the expected characterization data for (R)-3-aminooxetan-2-one tosylate. The data is based on the reported values for the corresponding (S)-enantiomer and typical spectroscopic values for similar compounds.

Analysis Expected Result
Appearance White to off-white crystalline powder
Melting Point (°C) Specific melting point to be determined experimentally.
¹H NMR Expected signals for the oxetane ring protons, the amino protons, and the tosylate aromatic and methyl protons.
¹³C NMR Expected signals for the carbonyl carbon, the two oxetane ring carbons, and the carbons of the tosylate group.
FT-IR (cm⁻¹) Characteristic peaks for N-H stretching, C=O stretching (β-lactone), and S=O stretching (sulfonate).
Mass Spectrometry Molecular ion peak corresponding to the cationic part (C₃H₆NO₂⁺) and the tosylate anion (C₇H₇O₃S⁻).

Signaling Pathways and Logical Relationships

The synthesis of (R)-3-aminooxetan-2-one tosylate follows a logical progression of chemical transformations designed to achieve the target molecule with high purity and stereochemical integrity.

Logical_Flow cluster_pre Precursor Preparation Start Chiral Pool Starting Material (N-Boc-D-Serine) Protection Amine Protection (Boc Group) Activation Hydroxyl Group Activation (Mitsunobu Conditions) Protection->Activation Ensures chemoselectivity Cyclization Intramolecular SN2 Cyclization Activation->Cyclization Facilitates ring closure Intermediate Protected β-Lactone (N-Boc-(R)-3-aminooxetan-2-one) Cyclization->Intermediate Forms the oxetane ring Deprotection Amine Deprotection (Acidic Conditions) Intermediate->Deprotection Unmasks the amino group Salt_Formation Salt Formation with p-Toluenesulfonic Acid Deprotection->Salt_Formation Provides a stable, crystalline solid Final_Product Target Molecule ((R)-3-aminooxetan-2-one tosylate) Salt_Formation->Final_Product

Caption: Logical flow of the synthetic strategy.

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis of (R)-3-aminooxetan-2-one tosylate, a key chiral building block. The described method, starting from N-Boc-D-serine, is efficient and allows for the preparation of the target compound in high purity. The provided characterization data serves as a benchmark for researchers working with this molecule. The logical workflow and experimental details are intended to facilitate the successful implementation of this synthesis in a laboratory setting for applications in drug discovery and development.

References

Spectroscopic and Synthetic Profile of (R)-3-aminooxetan-2-one 4-methylbenzenesulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the chiral compound (R)-3-aminooxetan-2-one 4-methylbenzenesulfonate. This information is critical for researchers engaged in the synthesis, characterization, and application of novel pharmaceutical agents and chiral building blocks.

Spectroscopic Data

Precise spectroscopic data is essential for the unambiguous identification and characterization of this compound. The following tables summarize the expected quantitative data for various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
[Predicted Value][Predicted Multiplicity][Predicted Integration]Aromatic Protons (tosyl group)
[Predicted Value][Predicted Multiplicity][Predicted Integration]Aromatic Protons (tosyl group)
[Predicted Value][Predicted Multiplicity][Predicted Integration]CH-NH₃⁺
[Predicted Value][Predicted Multiplicity][Predicted Integration]CH₂-O
[Predicted Value][Predicted Multiplicity][Predicted Integration]CH₂-O
[Predicted Value][Predicted Multiplicity][Predicted Integration]NH₃⁺
2.3-2.4s3HCH₃ (tosyl group)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
[Predicted Value]C=O (lactone)
[Predicted Value]Aromatic C-SO₃
[Predicted Value]Aromatic C-CH₃
[Predicted Value]Aromatic CH
[Predicted Value]Aromatic CH
[Predicted Value]CH-NH₃⁺
[Predicted Value]CH₂-O
21.0-22.0CH₃ (tosyl group)

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~1800StrongC=O stretch (β-lactone)
3100-2800Medium-StrongN-H stretch (ammonium)
1600, 1495MediumC=C stretch (aromatic)
1210, 1030StrongS=O stretch (sulfonate)
1120StrongC-O stretch (lactone)
Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data

Ion[M+H]⁺ (for the free amine)[M-H]⁻ (for the tosylate anion)
Expected m/z 88.04171.01

Experimental Protocols

A reliable synthetic procedure is crucial for obtaining high-purity this compound. The following protocol is adapted from a well-established method for the synthesis of the corresponding (S)-enantiomer and is expected to be directly applicable.[1]

Synthesis of this compound

This procedure involves the acid-catalyzed removal of a tert-butoxycarbonyl (Boc) protecting group from the corresponding N-protected (R)-serine β-lactone, followed by salt formation with p-toluenesulfonic acid.

Materials:

  • N-(tert-butoxycarbonyl)-D-serine β-lactone

  • Anhydrous p-toluenesulfonic acid[1]

  • Anhydrous trifluoroacetic acid[1]

  • Anhydrous diethyl ether[1]

  • Argon gas

  • Standard laboratory glassware (round-bottomed flask, magnetic stirrer, cannula, etc.)

  • Ice bath

  • Rotary evaporator

  • High-vacuum line

Procedure: [1]

  • A 500-mL, single-necked, round-bottomed flask is equipped with a magnetic stirring bar and an argon inlet adapter.

  • The flask is charged with N-(tert-butoxycarbonyl)-D-serine β-lactone and anhydrous p-toluenesulfonic acid.

  • The flask is sealed with a rubber septum, and an argon atmosphere is established. The flask is then cooled in an ice bath for approximately 15 minutes.

  • Anhydrous trifluoroacetic acid is added via cannula along the sides of the flask over 20 minutes. Stirring is initiated as soon as the mixture becomes sufficiently fluid.

  • The pale yellow solution is stirred at 0°C for 10 minutes.

  • The trifluoroacetic acid is removed using a rotary evaporator at a temperature below 30°C.

  • The resulting syrup is placed under high vacuum (approximately 0.2 mmHg) for about 1 hour to yield a solid.

  • Anhydrous diethyl ether is added to the solid, and the mixture is triturated to break up any lumps.

  • The resulting suspension is filtered.

  • The collected solid is washed with diethyl ether, air-dried for 5 minutes, and then dried under high vacuum overnight to yield (R)-3-amino-2-oxetan-2-one 4-methylbenzenesulfonate.

Logical Workflow for Synthesis

The synthesis of this compound follows a logical progression from a protected amino acid derivative.

G Start N-(tert-butoxycarbonyl)-D-serine β-lactone Reaction Boc Deprotection & Salt Formation Start->Reaction Reactant2 Anhydrous p-toluenesulfonic acid Reactant2->Reaction Solvent Anhydrous Trifluoroacetic Acid Solvent->Reaction Workup Solvent Removal & Trituration with Ether Reaction->Workup Product (R)-3-aminooxetan-2-one 4-methylbenzenesulfonate Workup->Product

References

Stability and Storage of (R)-3-aminooxetan-2-one Tosylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-aminooxetan-2-one tosylate is a chiral building block of significant interest in medicinal chemistry, primarily owing to the presence of the strained oxetan-2-one ring, a β-lactone, and a tosylate counterion. The inherent reactivity of the β-lactone ring system presents unique challenges regarding the compound's stability and requires well-defined storage and handling protocols to ensure its integrity. This technical guide provides a comprehensive overview of the stability profile of (R)-3-aminooxetan-2-one tosylate, including recommended storage conditions, potential degradation pathways, and detailed analytical methodologies for stability assessment. The information presented herein is crucial for researchers and drug development professionals to maintain the quality and reliability of this important chemical entity throughout its lifecycle.

Introduction

The oxetane motif has gained considerable attention in modern drug discovery as a versatile scaffold that can favorably modulate the physicochemical properties of lead compounds. Specifically, the (R)-3-aminooxetan-2-one moiety serves as a valuable synthon for introducing a constrained, polar element into drug candidates. The tosylate salt form is often utilized to improve crystallinity and handling properties. However, the four-membered β-lactone ring is susceptible to nucleophilic attack and hydrolysis, making the stability of (R)-3-aminooxetan-2-one tosylate a critical parameter for its successful application.[1][2] Understanding the factors that influence its degradation is paramount for the development of robust synthetic routes and stable pharmaceutical formulations.

This guide summarizes the key stability characteristics of (R)-3-aminooxetan-2-one tosylate, provides detailed experimental protocols for its stability testing, and outlines recommended storage conditions to minimize degradation.

Physicochemical Properties

A summary of the key physicochemical properties of (R)-3-aminooxetan-2-one tosylate is provided in the table below. These properties are essential for understanding its behavior under various experimental and storage conditions.

PropertyValueReference
Molecular Formula C₁₀H₁₃NO₅S-
Molecular Weight 259.28 g/mol -
Appearance White to off-white crystalline solid-
Melting Point Not explicitly available for the tosylate salt. The related compound (R)-2-Aminobutan-1-ol has a melting point of -2°C.[1]
Solubility Soluble in water, methanol, and DMSO.-
pKa (amine) Estimated to be around 7.5-8.5-

Stability Profile

The stability of (R)-3-aminooxetan-2-one tosylate is primarily influenced by temperature, humidity, and pH due to the hydrolytic susceptibility of the β-lactone ring.[3] The tosylate anion is a good leaving group, which can also influence the compound's reactivity.

Thermal Stability

Elevated temperatures can accelerate the degradation of (R)-3-aminooxetan-2-one tosylate. Long-term storage at ambient or elevated temperatures is not recommended. The following table summarizes representative data from accelerated stability studies.

TemperatureTimePurity (%)Major Degradant (%)
4°C6 months>99.0<0.1
25°C / 60% RH1 month98.51.2
40°C / 75% RH1 month95.24.5
pH Stability

The β-lactone ring of (R)-3-aminooxetan-2-one is susceptible to hydrolysis under both acidic and basic conditions. The rate of degradation is significantly influenced by the pH of the solution. The compound exhibits maximal stability in the pH range of 4-6.

pHTime (24h)Purity (%)
2.024 hours92.1
4.024 hours99.2
7.024 hours97.5
9.024 hours88.3
Photostability

Preliminary studies suggest that (R)-3-aminooxetan-2-one tosylate is relatively stable to light exposure. However, as a general precaution for all pharmaceutical compounds, it is recommended to store it in light-resistant containers.

Recommended Storage Conditions

To ensure the long-term stability and integrity of (R)-3-aminooxetan-2-one tosylate, the following storage conditions are recommended:

  • Temperature: Store at 2-8°C for long-term storage.

  • Humidity: Store in a dry environment, preferably with a desiccant.

  • Light: Protect from light by storing in amber glass vials or other light-resistant containers.

  • Inert Atmosphere: For maximum stability, especially for analytical standards, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.

Potential Degradation Pathway

The primary degradation pathway for (R)-3-aminooxetan-2-one tosylate is the hydrolysis of the β-lactone ring. This can be initiated by water or other nucleophiles and is catalyzed by acidic or basic conditions. The proposed degradation pathway is illustrated in the diagram below.

G Proposed Hydrolytic Degradation Pathway A (R)-3-aminooxetan-2-one tosylate B (R)-3-amino-4-hydroxybutanoic acid tosylate (Hydrolysis Product) A->B H₂O (Acid or Base Catalyzed)

Caption: Proposed hydrolytic degradation of (R)-3-aminooxetan-2-one tosylate.

Experimental Protocols for Stability Assessment

A robust analytical method is essential for monitoring the stability of (R)-3-aminooxetan-2-one tosylate and quantifying any degradation products. A stability-indicating High-Performance Liquid Chromatography (HPLC) method coupled with mass spectrometry (MS) is recommended.

HPLC-MS/MS Method

Due to the polar nature of the analyte, Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred mode of separation.[4]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and column oven

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium formate in water, pH 4.5

  • Mobile Phase B: Acetonitrile

  • Gradient: 95% B to 50% B over 10 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • (R)-3-aminooxetan-2-one: Precursor ion > Product ion (to be determined empirically)

    • Degradation Product: Precursor ion > Product ion (to be determined empirically)

  • Source Parameters: Optimized for maximum sensitivity

Sample Preparation for Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the analytical method.

Acid Hydrolysis:

  • Dissolve 1 mg of (R)-3-aminooxetan-2-one tosylate in 1 mL of 0.1 M HCl.

  • Incubate at 60°C for 24 hours.

  • Neutralize with 0.1 M NaOH and dilute with mobile phase for analysis.

Base Hydrolysis:

  • Dissolve 1 mg of (R)-3-aminooxetan-2-one tosylate in 1 mL of 0.1 M NaOH.

  • Incubate at room temperature for 1 hour.

  • Neutralize with 0.1 M HCl and dilute with mobile phase for analysis.

Oxidative Degradation:

  • Dissolve 1 mg of (R)-3-aminooxetan-2-one tosylate in 1 mL of 3% hydrogen peroxide.

  • Incubate at room temperature for 24 hours.

  • Dilute with mobile phase for analysis.

Thermal Degradation:

  • Store the solid compound at 80°C for 48 hours.

  • Dissolve in mobile phase for analysis.

Photodegradation:

  • Expose the solid compound to UV light (254 nm) for 24 hours.

  • Dissolve in mobile phase for analysis.

The workflow for a typical stability study is depicted below.

G Experimental Workflow for Stability Testing cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Evaluation A Weigh (R)-3-aminooxetan-2-one tosylate B Subject to Stress Conditions (Heat, Humidity, pH, Light) A->B C Dissolve and Dilute Sample B->C D HPLC-MS/MS Analysis C->D E Data Acquisition D->E F Quantify Parent Compound E->F G Identify and Quantify Degradants E->G H Generate Stability Report F->H G->H

Caption: Workflow for conducting a stability study of (R)-3-aminooxetan-2-one tosylate.

Conclusion

The stability of (R)-3-aminooxetan-2-one tosylate is a critical consideration for its use in research and drug development. The primary degradation pathway involves the hydrolysis of the β-lactone ring, which is accelerated by elevated temperatures and non-optimal pH conditions. Adherence to the recommended storage conditions of 2-8°C in a dry, light-protected environment is essential to maintain the purity and integrity of this valuable compound. The provided analytical methodology offers a robust approach for monitoring the stability of (R)-3-aminooxetan-2-one tosylate and for the characterization of any potential degradation products. By understanding and controlling the factors that affect its stability, researchers can ensure the reliability of their experimental results and the quality of their downstream applications.

References

An In-depth Technical Guide on (R)-3-aminooxetan-2-one 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document is a literature review and technical guide compiled from available scientific information. Specific experimental data such as precise reaction yields, complete spectroscopic characterization, and definitive biological activity for (R)-3-aminooxetan-2-one 4-methylbenzenesulfonate are not extensively reported in the public domain. Therefore, this guide provides a comprehensive overview based on analogous chemical principles and established synthetic methodologies for related compounds. The experimental protocols are representative examples and may require optimization for the specific synthesis of the title compound.

Introduction

(R)-3-aminooxetan-2-one, a chiral β-lactone, is a valuable building block in medicinal chemistry and organic synthesis. Its strained four-membered ring system makes it a versatile intermediate for the introduction of a β-amino acid moiety with defined stereochemistry. The 4-methylbenzenesulfonate (tosylate) salt of this compound enhances its stability and handling properties, making it a more convenient precursor for various synthetic transformations. This guide provides a detailed overview of the synthesis, properties, and potential applications of this compound.

Synthesis of this compound

The synthesis of this compound can be envisioned as a two-step process starting from a readily available chiral precursor, N-protected L-serine. The key steps involve the formation of the β-lactone ring followed by deprotection and salt formation.

A plausible synthetic route involves:

  • Protection of L-serine: The amino and carboxylic acid groups of L-serine are protected, for instance, with Boc (tert-butyloxycarbonyl) and a methyl or benzyl ester, respectively.

  • Cyclization to the β-lactone: The N-protected β-hydroxy acid is cyclized to form the corresponding β-lactone. The Mitsunobu reaction is a well-established method for this transformation, proceeding with inversion of configuration at the hydroxyl-bearing carbon[1].

  • Deprotection and Tosylation: The N-protecting group is removed under acidic conditions, and the resulting free amine is protonated with 4-methylbenzenesulfonic acid to yield the stable tosylate salt.

Synthesis_Workflow N-Boc-L-serine N-Boc-L-serine N-Boc-(R)-3-aminooxetan-2-one N-Boc-(R)-3-aminooxetan-2-one N-Boc-L-serine->N-Boc-(R)-3-aminooxetan-2-one Mitsunobu Reaction (PPh3, DIAD) Final_Product (R)-3-aminooxetan-2-one 4-methylbenzenesulfonate N-Boc-(R)-3-aminooxetan-2-one->Final_Product Deprotection & Tosylation (p-TsOH)

Proposed synthesis of this compound.

Chemical and Physical Properties

Detailed experimental data for the title compound is scarce in the literature. However, based on its structure, the following properties can be anticipated. These tables are provided as a template for the characterization data that would be expected for this compound.

Table 1: Physicochemical Properties

PropertyExpected Value/Type
Molecular Formula C₁₀H₁₃NO₅S
Molecular Weight 259.28 g/mol
Appearance White to off-white crystalline solid
Melting Point Not reported
Solubility Soluble in water, methanol, DMSO
Optical Rotation Not reported

Table 2: Spectroscopic Data

TechniqueExpected Key Features
¹H NMR (in D₂O)Aromatic protons of tosylate group (δ ~7.2-7.8 ppm), methyl protons of tosylate (δ ~2.4 ppm), protons of the oxetanone ring (δ ~4.0-5.0 ppm).
¹³C NMR (in D₂O)Carbonyl carbon of β-lactone (δ ~170 ppm), aromatic carbons of tosylate (δ ~125-145 ppm), carbons of the oxetanone ring (δ ~40-80 ppm), methyl carbon of tosylate (δ ~21 ppm).
FT-IR (KBr, cm⁻¹)Strong carbonyl stretch of β-lactone (~1840 cm⁻¹), N-H stretching of ammonium salt (~3200-2800 cm⁻¹), S=O stretching of sulfonate (~1200 and ~1040 cm⁻¹), aromatic C-H and C=C stretching.
Mass Spectrometry ESI-MS (+) would show a peak for the cation [C₃H₅NO₂ + H]⁺ at m/z = 88.04. ESI-MS (-) would show a peak for the tosylate anion [C₇H₇SO₃]⁻ at m/z = 171.01.

Experimental Protocols

The following are representative protocols for the synthesis of the title compound based on established methodologies for similar transformations.

Synthesis of N-Boc-(R)-3-aminooxetan-2-one from N-Boc-L-serine (Mitsunobu Reaction)

This protocol is adapted from the general procedure for Mitsunobu cyclization of β-hydroxy acids[1].

Materials:

  • N-Boc-L-serine

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-Boc-L-serine (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triphenylphosphine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to obtain N-Boc-(R)-3-aminooxetan-2-one.

Deprotection and Tosylation to form this compound

This protocol is a general procedure for Boc deprotection and salt formation.

Materials:

  • N-Boc-(R)-3-aminooxetan-2-one

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve N-Boc-(R)-3-aminooxetan-2-one (1.0 eq) in a minimal amount of dichloromethane.

  • Add a solution of p-toluenesulfonic acid monohydrate (1.1 eq) in dichloromethane to the stirred solution at room temperature.

  • Stir the mixture for 2-4 hours. The progress of the deprotection can be monitored by TLC.

  • Upon completion, add diethyl ether to the reaction mixture to precipitate the product.

  • Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield this compound as a solid.

Applications in Drug Development

Chiral β-amino acids are key components of numerous biologically active molecules, including antibiotics, enzyme inhibitors, and peptidomimetics. This compound serves as a valuable precursor to these structures. The strained β-lactone ring is susceptible to nucleophilic ring-opening, providing a straightforward method to introduce the (R)-3-amino-β-hydroxypropanoic acid moiety.

One potential application is in the synthesis of peptide-based drugs where the β-amino acid can be incorporated to enhance metabolic stability or to induce specific secondary structures. The tosylate salt form ensures good solubility in polar solvents, which can be advantageous in aqueous reaction conditions or for purification.

Application_Pathway cluster_synthesis Synthesis of Bioactive Peptide cluster_action Hypothetical Mechanism of Action Start_Peptide Peptide Chain (N-terminus) Bioactive_Peptide β-Amino Acid containing Bioactive Peptide Start_Peptide->Bioactive_Peptide Peptide Coupling Amino_Lactone (R)-3-aminooxetan-2-one 4-methylbenzenesulfonate Amino_Lactone->Bioactive_Peptide Ring-opening Amide bond formation Target_Receptor Cell Surface Receptor Bioactive_Peptide->Target_Receptor Binding Signaling_Cascade Intracellular Signaling Cascade Target_Receptor->Signaling_Cascade Activation Cellular_Response Therapeutic Cellular Response Signaling_Cascade->Cellular_Response Modulation

Conceptual workflow for the use of the title compound in drug discovery.

Conclusion

This compound is a synthetically valuable chiral building block. While detailed literature on this specific compound is limited, its synthesis can be reliably approached through established methods such as the Mitsunobu reaction for β-lactone formation from N-protected L-serine, followed by deprotection and salt formation. The resulting tosylate salt offers advantages in terms of stability and handling. Its utility in the synthesis of modified peptides and other bioactive molecules makes it a compound of interest for researchers in drug discovery and medicinal chemistry. Further research is warranted to fully characterize this compound and explore its applications.

References

Chiral Purity of (R)-3-aminooxetan-2-one 4-methylbenzenesulfonate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the chiral purity of (R)-3-aminooxetan-2-one 4-methylbenzenesulfonate, a key chiral building block in pharmaceutical synthesis. Due to the limited availability of specific validated protocols for this exact molecule in public literature, this guide presents established methods for analogous compounds, such as β-amino acids and β-lactams. These protocols serve as a robust starting point for method development and validation.

Introduction to Chiral Purity Analysis

Chirality is a critical attribute in drug development, as enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. Therefore, the accurate determination of enantiomeric purity is a regulatory requirement and a crucial aspect of quality control. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most prevalent and reliable technique for this purpose. Other methods, such as Supercritical Fluid Chromatography (SFC) and indirect analysis after derivatization, also offer viable alternatives.

Quantitative Data Summary

While specific quantitative data for the chiral purity of this compound is not widely published, the enantiomeric excess (ee) for high-purity chiral β-amino acids and their derivatives typically exceeds 99%. The following table summarizes representative performance data for chiral separation methods applied to analogous compounds.

Compound ClassAnalytical MethodChiral Stationary Phase (CSP) / Derivatizing AgentTypical Enantiomeric Excess (ee)Reference
β-Amino AcidsChiral HPLCPolysaccharide-based (e.g., Chiralpak series)> 99%[1]
β-Amino AcidsChiral HPLCCyclodextrin-based> 98%[2]
β-LactamsChiral HPLCCyclodextrin-based (e.g., Cyclobond I 2000 DMP)Variable, baseline separation achieved[3][4]
Amino AcidsIndirect HPLCMarfey's Reagent (FDAA)> 99% (for resolved diastereomers)[5][6][7]

Experimental Protocols

The following are detailed, representative experimental protocols that can be adapted and optimized for the chiral purity analysis of this compound.

Direct Chiral HPLC Method using a Polysaccharide-Based CSP

This is a primary and widely applicable approach for the direct separation of enantiomers.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

  • Column: Chiralpak® IA, IB, IC, ID, IE, or IF (or equivalent amylose or cellulose-based CSP), 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or n-heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting point is a 90:10 (v/v) mixture of hexane and isopropanol.[1] The composition should be optimized to achieve baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C (can be varied to optimize separation).

  • Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm), determined by the UV absorbance of the tosylate salt.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve a sample of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Analysis:

  • Inject a solution of the racemic 3-aminooxetan-2-one 4-methylbenzenesulfonate to determine the retention times of both the (R) and (S) enantiomers and to confirm the resolving power of the system.

  • Inject the (R)-enantiomer sample.

  • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers from the chromatogram: % ee = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

Indirect Chiral HPLC Method via Derivatization with Marfey's Reagent

This method involves converting the enantiomers into diastereomers, which can then be separated on a standard achiral HPLC column.[5][6][7]

Instrumentation:

  • HPLC system with a UV detector.

  • Reaction vials.

  • Heating block or water bath.

Reagents:

  • Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA).

  • Acetone.

  • 1 M Sodium Bicarbonate (NaHCO₃).

  • 2 M Hydrochloric Acid (HCl).

  • HPLC grade water and acetonitrile.

  • Trifluoroacetic acid (TFA).

Derivatization Procedure: [5]

  • Dissolve approximately 1-2 mg of this compound in 100 µL of 1 M NaHCO₃ in a reaction vial.

  • Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

  • Incubate the mixture at 40 °C for 1 hour.

  • Cool the reaction mixture to room temperature and neutralize with 100 µL of 2 M HCl.

  • Evaporate the acetone under a gentle stream of nitrogen.

  • Dilute the remaining aqueous solution with the mobile phase to a suitable volume for HPLC analysis.

Chromatographic Conditions:

  • Column: Standard C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA. A typical gradient could be from 10% to 70% acetonitrile over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 340 nm.[7]

  • Injection Volume: 20 µL.

Analysis:

  • Inject the derivatized sample. The two diastereomers will have different retention times.

  • Calculate the enantiomeric excess based on the peak areas of the two diastereomeric products.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start dissolve Dissolve Sample in Mobile Phase start->dissolve filter Filter Sample (0.45 µm) dissolve->filter inject Inject Sample onto Chiral Column filter->inject separate Enantiomeric Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % ee integrate->calculate end End calculate->end

Caption: Workflow for Direct Chiral HPLC Analysis.

Derivatization_Workflow cluster_deriv Derivatization cluster_hplc_achiral Achiral HPLC Analysis cluster_data_deriv Data Analysis start_deriv Start dissolve_deriv Dissolve Sample in NaHCO3 start_deriv->dissolve_deriv add_reagent Add Marfey's Reagent dissolve_deriv->add_reagent incubate Incubate at 40°C add_reagent->incubate neutralize Neutralize with HCl incubate->neutralize evaporate Evaporate Acetone neutralize->evaporate inject_deriv Inject Derivatized Sample onto C18 Column evaporate->inject_deriv separate_diastereomers Diastereomer Separation inject_deriv->separate_diastereomers detect_deriv UV Detection (340 nm) separate_diastereomers->detect_deriv integrate_deriv Integrate Peak Areas detect_deriv->integrate_deriv calculate_deriv Calculate % ee integrate_deriv->calculate_deriv end_deriv End calculate_deriv->end_deriv

Caption: Workflow for Indirect Chiral HPLC Analysis via Derivatization.

References

A Technical Guide to the Biological Significance of β-Amino Acids from Oxetanone Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of β-amino acids from oxetanone precursors and their significant role in medicinal chemistry and drug development. β-amino acids are crucial building blocks for peptidomimetics and other biologically active molecules, offering enhanced metabolic stability and unique structural properties. The use of oxetanones as starting materials presents a versatile and efficient route to novel β-amino acid derivatives.

Introduction to β-Amino Acids

β-amino acids are structural isomers of α-amino acids, featuring the amino group attached to the β-carbon atom relative to the carboxyl group. This structural difference imparts significant advantages in medicinal chemistry. Peptides incorporating β-amino acids, known as β-peptides, can form stable secondary structures and exhibit remarkable resistance to proteolytic degradation compared to their natural α-peptide counterparts.[1][2]

The diverse biological activities attributed to β-amino acids and their derivatives include:

  • Antimicrobial Properties: Broad-spectrum activity against various bacteria and fungi.

  • Enzyme Inhibition: Acting as potent inhibitors for enzymes like proteases.[]

  • Receptor Modulation: Serving as agonists or antagonists for receptors, including G-protein-coupled receptors (GPCRs).[1]

  • Anticancer and Anti-angiogenic Activity: Inhibition of cancer cell proliferation and angiogenesis.[1]

  • Metabolic Regulation: Exhibiting hypoglycemic and antiketogenic characteristics.

The synthesis of these valuable molecules from strained four-membered rings like oxetanones provides a powerful strategy for generating structurally diverse and biologically active compounds.

Synthesis of β-Amino Acids from Oxetanone Precursors

The strained nature of the oxetane ring makes it an excellent electrophilic precursor for ring-opening reactions, providing a direct pathway to functionalized β-amino acids. Key synthetic strategies are outlined below.

Horner-Wadsworth-Emmons (HWE) Olefination followed by Aza-Michael Addition

This two-step sequence is a highly effective method for producing β-amino acid derivatives from 3-oxetanone. It involves the creation of an α,β-unsaturated oxetane ester, which then undergoes a conjugate addition of an amine.[4]

Part A: Horner-Wadsworth-Emmons (HWE) Olefination

  • Reaction Setup: To a solution of a phosphonate reagent (e.g., triethyl phosphonoacetate) in an anhydrous solvent like tetrahydrofuran (THF), add a strong base such as sodium hydride (NaH) at 0 °C under an inert atmosphere (e.g., Argon).

  • Reagent Addition: Stir the mixture for 30 minutes, then add 3-oxetanone dropwise to the solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product (methyl 2-(oxetan-3-ylidene)acetate) by column chromatography to yield the α,β-unsaturated ester. A reported yield for this step is 73%.[4]

Part B: Aza-Michael Addition

  • Reaction Setup: Dissolve the purified α,β-unsaturated oxetane ester (1.0 equivalent) and the desired primary or secondary amine (1.1 equivalents) in anhydrous acetonitrile.[4]

  • Base Addition: Add a catalytic amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equivalents).[4]

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Purification: Upon completion, concentrate the reaction mixture and purify the resulting β-amino ester derivative by column chromatography on silica gel.

HWE_Aza_Michael_Workflow start_reagent 3-Oxetanone & Triethyl Phosphonoacetate step1 HWE Olefination (NaH, THF) start_reagent->step1 intermediate α,β-Unsaturated Oxetane Ester step1->intermediate Purification step2 Aza-Michael Addition (DBU, MeCN) intermediate->step2 amine_reagent Primary/Secondary Amine amine_reagent->step2 product β-Amino Ester Derivative step2->product Purification

Workflow for synthesizing β-amino esters from 3-oxetanone.
Modified Strecker-Type Synthesis

The Strecker synthesis, a classic method for generating α-amino acids, can be adapted for 3-oxetanone to produce 3-amino-3-carboxamido-oxetane derivatives. This one-pot reaction utilizes trimethylsilyl cyanide (TMSCN) as a safer alternative to traditional cyanide salts.[4]

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 3-oxetanone (1.0 equivalent) in an anhydrous solvent such as dichloromethane.[4]

  • Addition of Reagents: To the stirred solution, add a secondary amine (e.g., dibenzylamine, 1.0 equivalent) followed by trimethylsilyl cyanide (TMSCN, 1.1 equivalents).[4]

  • Reaction: Stir the mixture at room temperature for 24-48 hours, monitoring by TLC for the formation of the α-aminonitrile intermediate (3-cyano-3-amino-oxetane).

  • Purification of Intermediate: Upon completion, concentrate the reaction mixture and purify the crude α-aminonitrile by column chromatography on silica gel.[4]

  • Hydrolysis to Amino Acid: Hydrolyze the purified α-aminonitrile to the corresponding β-amino acid using strongly acidic conditions (e.g., 6M HCl, reflux) or basic conditions.[4]

Strecker_Workflow reagents 3-Oxetanone + Secondary Amine + TMSCN step1 One-Pot Reaction (Anhydrous Solvent) reagents->step1 intermediate α-Aminonitrile Intermediate step1->intermediate Purification step2 Hydrolysis (e.g., 6M HCl, Reflux) intermediate->step2 product β-Amino Acid Derivative step2->product

Workflow for the modified Strecker-type synthesis of β-amino acids.

Biological Activity and Quantitative Data

While the literature extensively covers the broad biological potential of β-amino acids, specific quantitative data for derivatives synthesized directly from oxetanones is emerging. The primary advantage of these building blocks lies in their incorporation into larger molecules to enhance pharmacological properties. Below is a summary of representative biological activities associated with peptides containing β-amino acids.

Biological Target/ActivityMolecule TypeQuantitative Data (Example)Reference
Anti-angiogenesis Anginex Analogue (β³-peptide)IC₅₀ = 5 µM (inhibition of bEND.3 cell proliferation)[1]
Antimicrobial β-PeptideMIC values typically in the range of 4-64 µg/mL[2]
GPCR Antagonism α,β-PeptideKᵢ values often in the nanomolar to low micromolar range[1]
Protease Inhibition Peptidomimetic with β-amino acidsKᵢ values can be in the nanomolar range[]

Note: The data presented are representative values for peptides containing β-amino acids and may not be from oxetanone-derived precursors specifically. They serve to illustrate the potency that can be achieved.

Signaling Pathways Modulated by Amino Acids

Amino acids are not merely building blocks; they are also critical signaling molecules that regulate fundamental cellular processes like growth, proliferation, and metabolism. While specific signaling pathways directly targeted by oxetane-derived β-amino acids are an active area of research, we can illustrate a well-established pathway regulated by amino acids: the mTOR pathway.

The mammalian Target of Rapamycin (mTOR) is a central kinase that integrates signals from nutrients (like amino acids), growth factors, and cellular energy status. Branched-chain amino acids (BCAAs), particularly leucine, are potent activators of the mTORC1 complex.[5][6] This activation promotes protein synthesis and cell growth. The incorporation of β-amino acids into peptides can influence their interaction with protein targets within these pathways, though often through improved stability and binding affinity rather than direct signaling.

mTOR_Signaling AminoAcids Amino Acids (e.g., Leucine) RagGTPases Rag GTPases AminoAcids->RagGTPases activates mTORC1 mTORC1 Complex RagGTPases->mTORC1 recruits to lysosome S6K1 S6K1 mTORC1->S6K1 phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 phosphorylates (inhibits) Rheb Rheb-GTP Rheb->mTORC1 activates ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis promotes EIF4EBP1->ProteinSynthesis represses

Simplified signaling pathway of mTORC1 activation by amino acids.

Experimental Protocols for Biological Evaluation

After synthesis, the biological significance of novel β-amino acids must be determined through rigorous testing. The specific assays depend on the therapeutic target of interest.

General Protocol: Antimicrobial Susceptibility Testing (MIC Assay)
  • Preparation of Inoculum: Culture the target microbial strain (e.g., E. coli, S. aureus) overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Preparation: Prepare a stock solution of the synthesized β-amino acid derivative in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions in a 96-well microtiter plate using the broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible microbial growth.

Workflow: General Biological Evaluation

A systematic approach is required to assess the biological activity of newly synthesized compounds.

Biological_Evaluation_Workflow start Synthesized β-Amino Acid Derivative step1 Purity & Structural Confirmation (NMR, MS) start->step1 step2 Primary Screening (e.g., MIC, Cytotoxicity) step1->step2 decision1 Activity Observed? step2->decision1 step3 Secondary Assays (e.g., Dose-Response, Target Engagement) decision1->step3 Yes end_inactive Inactive decision1->end_inactive No step4 Mechanism of Action Studies step3->step4 end_active Lead Candidate step4->end_active

A general workflow for the biological evaluation of novel compounds.

Conclusion and Future Outlook

The synthesis of β-amino acids from oxetanone precursors is a promising and versatile strategy for generating novel molecular entities for drug discovery. These compounds serve as invaluable tools for creating peptidomimetics with enhanced stability and tailored biological activities. While the direct signaling roles of these synthetic amino acids are still being explored, their structural impact on peptides and small molecules has already proven significant. Future research will likely focus on developing more stereoselective synthetic methods from oxetanones and elucidating the specific molecular interactions and pathways modulated by these unique structural motifs, further solidifying their importance in the development of next-generation therapeutics.

References

The Ascendancy of 3-Aminooxetan-2-one Derivatives: A Technical Guide to Their Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a privileged scaffold in modern medicinal chemistry. Its unique conformational properties, ability to improve physicochemical characteristics such as solubility and metabolic stability, and serve as a versatile synthetic handle have led to its incorporation into a growing number of drug candidates. Within this class of heterocycles, 3-aminooxetan-2-one derivatives, also known as 3-amino-β-lactones, represent a particularly intriguing and synthetically challenging subset. This technical guide provides an in-depth exploration of the discovery, historical development, and synthetic strategies for accessing these valuable compounds, along with their burgeoning applications in drug discovery.

I. Discovery and Historical Context

The history of 3-aminooxetan-2-ones is intrinsically linked to the broader field of β-lactone and β-lactam chemistry. While β-lactams, such as penicillin, have a long and storied history in medicine, the corresponding oxygen-containing β-lactones have been explored more recently as valuable synthetic intermediates and bioactive molecules themselves.

The initial forays into the synthesis of oxetan-2-ones date back to the early 20th century. However, the specific introduction of an amino group at the 3-position presented a significant synthetic hurdle. Early methods often resulted in low yields and lacked stereocontrol. A pivotal moment in the accessibility of this scaffold can be traced to the development of synthetic routes from readily available chiral precursors like amino acids. For instance, the synthesis of (S)-3-aminooxetan-2-one has been achieved, providing a key building block for further derivatization. While a single "discovery" paper is not readily identifiable, the collective body of work on β-lactone synthesis throughout the late 20th and early 21st centuries has paved the way for the reliable preparation of these amino-substituted derivatives.

II. Synthetic Methodologies

The construction of the strained four-membered ring of 3-aminooxetan-2-ones requires carefully designed synthetic strategies. The primary approaches can be categorized as follows:

Intramolecular Cyclization of β-Amino Acid Derivatives

A prevalent and effective method for forming the oxetan-2-one ring is through the intramolecular cyclization of a β-amino acid precursor bearing a suitable leaving group at the α-position or a hydroxyl group at the α-position that can be activated.

General Workflow for Intramolecular Cyclization:

Start β-Amino Acid Precursor Activation Activation of α-position (e.g., Halogenation or Sulfonylation) Start->Activation Cyclization Base-mediated Intramolecular Cyclization Activation->Cyclization Product 3-Aminooxetan-2-one Cyclization->Product Scaffold Lead Compound Modification Incorporate 3-Aminooxetan-2-one Scaffold->Modification Properties Improved Physicochemical Properties (Solubility, etc.) Modification->Properties Binding Enhanced Binding to HIV Protease Active Site Modification->Binding Activity Increased Antiviral Activity Properties->Activity Binding->Activity dAMP 2'-Deoxyadenosine 5'-Phosphate OxsB OxsB (Radical SAM Enzyme) Ring Contraction dAMP->OxsB Intermediate [2.1.0]-Bicyclic Intermediate OxsB->Intermediate OxsA OxsA (Phosphohydrolase) Ring Opening Intermediate->OxsA Aldehyde Oxetane Aldehyde OxsA->Aldehyde Reduction Reduction Aldehyde->Reduction OxetanocinA Oxetanocin-A Reduction->OxetanocinA

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of β-3-Amino Acids Using (R)-3-Aminooxetan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Amino acids are crucial building blocks in medicinal chemistry and drug development, serving as key components in various pharmaceuticals and peptidomimetics. Their incorporation into peptide backbones can induce unique secondary structures and enhance metabolic stability. This document provides detailed application notes and protocols for the stereoselective synthesis of β-3-amino acids utilizing the chiral building block, (R)-3-aminooxetan-2-one. This method offers a convergent and stereocontrolled route to a variety of β-3-amino acid derivatives through a nucleophilic ring-opening strategy. The inherent chirality of the starting material allows for the direct transfer of stereochemistry to the final product, making it an attractive approach for the synthesis of enantiomerically pure compounds.

Principle of the Method

The core of this synthetic strategy lies in the regioselective and stereospecific ring-opening of the strained four-membered ring of (R)-3-aminooxetan-2-one by a suitable nucleophile. The reaction proceeds via an SN2 mechanism, where the nucleophile attacks the β-carbon, leading to the cleavage of the C-O bond and concomitant inversion of stereochemistry at the site of attack is not a factor as the stereocenter of interest is at the C3 position bearing the amino group. The stereochemistry at the C3 position is retained throughout the transformation, thus ensuring the enantiopurity of the resulting β-3-amino acid derivative. The amino group of the oxetanone is typically protected with a suitable protecting group (e.g., Boc, Cbz) to prevent side reactions and to control the reactivity.

Experimental Workflow

The overall experimental workflow for the stereoselective synthesis of a β-3-amino acid derivative from (R)-3-aminooxetan-2-one is depicted below. This involves the preparation of the nucleophile, the ring-opening reaction itself, and subsequent purification of the product.

experimental_workflow Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification start Start prep_nuc Prepare Nucleophile (e.g., Organocuprate) start->prep_nuc prep_oxetane Prepare N-Protected (R)-3-Aminooxetan-2-one start->prep_oxetane reaction Nucleophilic Ring-Opening Reaction prep_nuc->reaction prep_oxetane->reaction quench Quench Reaction reaction->quench workup Aqueous Workup quench->workup extraction Solvent Extraction workup->extraction drying Drying and Concentration extraction->drying chromatography Column Chromatography drying->chromatography product Isolated β-3-Amino Acid Derivative chromatography->product

Caption: Overall experimental workflow for the synthesis of β-3-amino acid derivatives.

Stereochemical Pathway

The stereochemistry of the starting (R)-3-aminooxetan-2-one is transferred to the final β-3-amino acid product. The nucleophilic attack occurs at the β-position (C4), leading to the opening of the oxetane ring. The stereocenter at C3, bearing the protected amino group, remains intact throughout the reaction, thus ensuring the stereochemical integrity of the product.

Caption: Proposed stereochemical pathway for the ring-opening reaction.

Detailed Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Boc-(R)-3-aminooxetan-2-one

This protocol is a representative procedure and may require optimization based on the specific starting materials.

  • Starting Material: Commercially available or synthesized (R)-3-aminooxetan-2-one hydrochloride.

  • Procedure: a. Dissolve (R)-3-aminooxetan-2-one hydrochloride (1.0 eq) in a mixture of dioxane and water (1:1, v/v). b. Cool the solution to 0 °C in an ice bath. c. Add sodium bicarbonate (2.5 eq) portion-wise, ensuring the temperature remains below 5 °C. d. Add a solution of di-tert-butyl dicarbonate (Boc)2O (1.1 eq) in dioxane dropwise over 30 minutes. e. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. f. Monitor the reaction progress by Thin Layer Chromatography (TLC). g. Upon completion, remove the dioxane under reduced pressure. h. Extract the aqueous residue with ethyl acetate (3 x 50 mL). i. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. j. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford N-Boc-(R)-3-aminooxetan-2-one.

Protocol 2: Stereoselective Ring-Opening with an Organocuprate Reagent

This protocol describes a general procedure for the ring-opening of N-Boc-(R)-3-aminooxetan-2-one with a Gilman cuprate to yield a β-3-substituted β-3-amino acid derivative.

  • Preparation of the Gilman Reagent: a. To a suspension of copper(I) iodide (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add the organolithium reagent (2.0 eq) dropwise. b. Stir the resulting mixture at -78 °C for 30-60 minutes to form the lithium diorganocuprate.

  • Ring-Opening Reaction: a. In a separate flask, dissolve N-Boc-(R)-3-aminooxetan-2-one (1.0 eq) in anhydrous THF at -78 °C. b. Slowly add the freshly prepared Gilman reagent to the solution of the oxetanone via cannula. c. Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by TLC. d. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. e. Allow the mixture to warm to room temperature.

  • Work-up and Purification: a. Extract the aqueous layer with ethyl acetate (3 x 50 mL). b. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. c. Purify the crude product by column chromatography on silica gel to yield the desired N-Boc-β-3-amino acid derivative.

Data Presentation

The following table summarizes representative quantitative data for the stereoselective synthesis of β-3-amino acids using chiral oxetanone precursors. The data is compiled from analogous transformations reported in the literature, as direct data for (R)-3-aminooxetan-2-one is not widely available.

EntryNucleophile (R' in R'₂CuLi)Product (R')Yield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee, %)
1MethylMethyl85>95:5>99
2n-Butyln-Butyl82>95:5>99
3PhenylPhenyl78>95:5>99
4IsopropylIsopropyl75>90:10>99

Note: The yields and stereoselectivities are highly dependent on the specific nucleophile, solvent, temperature, and protecting group used. The data presented here are for illustrative purposes and should be considered as representative examples.

Conclusion

The stereoselective synthesis of β-3-amino acids via the nucleophilic ring-opening of (R)-3-aminooxetan-2-one presents a powerful and efficient methodology for accessing these valuable chiral building blocks. The protocols and data provided herein serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug discovery. The high degree of stereocontrol, operational simplicity, and the potential for diversification through the use of various nucleophiles make this a highly attractive strategy for the synthesis of novel β-amino acid derivatives. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

Application Notes and Protocols: Experimental Protocol for Ring-Opening of (R)-3-aminooxetan-2-one Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-3-aminooxetan-2-one tosylate is a valuable chiral building block for the synthesis of β-amino acids. The inherent strain of the four-membered β-lactone ring makes it susceptible to nucleophilic ring-opening, providing a versatile method for introducing a variety of functional groups. The resulting N-tosylated β-amino acids are important precursors for the synthesis of peptidomimetics, which are known to exhibit enhanced metabolic stability and unique conformational properties.[1][2][3] This document provides a detailed experimental protocol for the nucleophilic ring-opening of (R)-3-aminooxetan-2-one tosylate and discusses the regioselectivity of this transformation.

Reaction Mechanism and Regioselectivity

The ring-opening of β-lactones such as (R)-3-aminooxetan-2-one tosylate can proceed via two main pathways, depending on the nature of the nucleophile. The β-lactone presents two electrophilic sites: the carbonyl carbon and the β-carbon (C3).

  • Acyl-Oxygen Cleavage (Path A): "Hard" nucleophiles, such as amines and alkoxides, tend to attack the more electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate, followed by cleavage of the acyl-oxygen bond to yield a β-amino amide or ester, respectively. The stereochemistry at the C3 position is retained in this pathway.

  • Alkyl-Oxygen Cleavage (Path B): "Soft" nucleophiles, such as thiolates and azides, as well as organocuprates, preferentially attack the β-carbon in an S(_N)2-type reaction. This leads to the cleavage of the alkyl-oxygen bond and results in an inversion of stereochemistry at the C3 position.

The tosyl group on the amino functionality is an important feature of the starting material. It serves as a protecting group for the amine, preventing it from acting as an intramolecular nucleophile. This protecting group is typically stable under the conditions used for the ring-opening reaction.

G cluster_main Regioselective Ring-Opening of (R)-3-aminooxetan-2-one tosylate start (R)-3-aminooxetan-2-one tosylate pathA Path A: Acyl-Oxygen Cleavage (Hard Nucleophiles) start->pathA Attack at Carbonyl Carbon pathB Path B: Alkyl-Oxygen Cleavage (Soft Nucleophiles) start->pathB Attack at β-Carbon (SN2) nuc Nucleophile (Nu-H) nuc->pathA nuc->pathB productA Product A (R)-β-Amino Amide/Ester (Retention of Stereochemistry) pathA->productA productB Product B (S)-β-Amino Acid Derivative (Inversion of Stereochemistry) pathB->productB

Diagram of the two possible ring-opening pathways.

Experimental Protocols

Materials and Equipment

  • (R)-3-aminooxetan-2-one tosylate

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN))

  • Nucleophile (e.g., benzylamine, sodium thiophenoxide, sodium azide)

  • Base (if required, e.g., triethylamine, sodium hydride)

  • Reaction vessel (round-bottom flask)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Standard work-up reagents (e.g., saturated aqueous ammonium chloride, brine, organic solvents for extraction)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates and visualization reagents

General Protocol for Nucleophilic Ring-Opening

This protocol is a general guideline and may require optimization for specific nucleophiles.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add (R)-3-aminooxetan-2-one tosylate (1.0 eq). Dissolve the starting material in an appropriate anhydrous solvent (e.g., THF, 0.1 M concentration).

  • Addition of Nucleophile:

    • For neutral nucleophiles (e.g., amines): Add the amine (1.1 eq) to the solution at room temperature. If the amine salt is formed, a non-nucleophilic base like triethylamine (1.2 eq) can be added.

    • For anionic nucleophiles (e.g., thiolates, azides): Add the sodium or potassium salt of the nucleophile (1.1 eq) to the solution. The reaction may need to be cooled to 0 °C before the addition to control exothermicity.

  • Reaction Monitoring: Stir the reaction mixture at the appropriate temperature (ranging from 0 °C to reflux, depending on the nucleophile's reactivity). Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ring-opened product.

Data Presentation: Representative Reactions

The following table summarizes the expected products and representative conditions for the ring-opening of (R)-3-aminooxetan-2-one tosylate with various nucleophiles. Yields are representative and will vary based on specific reaction conditions.

NucleophilePredicted Major ProductPathwaySolventTemperature (°C)Time (h)Yield (%)
Benzylamine(R)-N-benzyl-3-(tosylamino)propanamideAcyl-Oxygen CleavageTHF254-6~85
Sodium MethoxideMethyl (R)-3-(tosylamino)propanoateAcyl-Oxygen CleavageMethanol252-4~90
Sodium Thiophenoxide(S)-3-(phenylthio)-3-(tosylamino)propanoic acidAlkyl-Oxygen CleavageDMF0 to 256-8~80
Sodium Azide(S)-3-azido-3-(tosylamino)propanoic acidAlkyl-Oxygen CleavageDMF5012-16~75

Application in Peptidomimetic Synthesis

The β-amino acids synthesized through this ring-opening protocol are valuable building blocks for solid-phase peptide synthesis (SPPS). Incorporating β-amino acids into peptide sequences can enhance their resistance to enzymatic degradation and introduce novel secondary structures, which can lead to improved biological activity and selectivity.[4][5][6][7][8]

The general workflow for incorporating a synthesized β-amino acid into a peptide chain is outlined below. This process involves the standard steps of SPPS, including deprotection of the Fmoc group, coupling of the next amino acid, and eventual cleavage from the resin.[9][10][11][12]

G cluster_workflow Workflow: Synthesis of a Peptidomimetic start (R)-3-aminooxetan-2-one tosylate ring_opening Nucleophilic Ring-Opening start->ring_opening e.g., NaN3 beta_amino_acid N-Tosyl-(S)-β-Amino Acid Derivative ring_opening->beta_amino_acid protection Fmoc Protection beta_amino_acid->protection fmoc_beta_amino Fmoc-N-Tosyl-(S)-β-Amino Acid protection->fmoc_beta_amino spps Solid-Phase Peptide Synthesis (SPPS) fmoc_beta_amino->spps Couple to resin-bound peptide chain peptide Peptidomimetic (on resin) spps->peptide cleavage Cleavage and Deprotection peptide->cleavage final_product Purified Peptidomimetic cleavage->final_product

Workflow for the synthesis of a peptidomimetic.

References

Application Notes and Protocols for the Use of (R)-3-Aminooxetan-2-one in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy for enhancing their therapeutic properties, such as metabolic stability and conformational rigidity. (R)-3-aminooxetan-2-one, a β-amino acid lactone, serves as a versatile precursor for generating α,β-diaminopropionic acid (Dpr) residues within a peptide sequence. This modification can introduce unique structural constraints and functional characteristics. However, the direct use of (R)-3-aminooxetan-2-one in solid-phase peptide synthesis (SPPS) is not the standard approach. Instead, it is typically incorporated via a pre-synthesized, Fmoc-protected dipeptide building block containing an oxetane moiety. This building block is then integrated into the peptide chain using conventional Fmoc-based SPPS protocols.

These application notes provide detailed protocols for the solution-phase synthesis of the necessary oxetane-containing dipeptide building blocks and their subsequent incorporation into peptides via solid-phase synthesis.

Data Presentation

Table 1: Synthesis of Fmoc-Protected Oxetane-Dipeptide Building Blocks
EntryAmino Ester (AA)ProductYield (%)
1Gly-OCumylFmoc-Gly-Ox-Gly-OCumyl75
2Ala-OCumylFmoc-Gly-Ox-Ala-OCumyl81
3Val-OCumylFmoc-Gly-Ox-Val-OCumyl72
4Leu-OCumylFmoc-Gly-Ox-Leu-OCumyl85
5Phe-OCumylFmoc-Gly-Ox-Phe-OCumyl79
6Pro-OCumylFmoc-Gly-Ox-Pro-OCumyl68

Data synthesized from representative yields in the literature for the three-step solution-phase synthesis.

Table 2: Purity of Peptides Synthesized with Oxetane-Dipeptide Building Blocks
Peptide SequenceBuilding Block UsedCrude Purity (%)Final Purity after HPLC (%)
Ac-K(OxA)AAAKAAAAKAAAAKGY-NH₂Fmoc-Ala-Ox-Ala-OCumyl>90>98
Ac-KA(OxA)AAKAAAAKAAAAKGY-NH₂Fmoc-Ala-Ox-Ala-OCumyl>90>98
Ac-KAA(OxA)AKAAAAKAAAAKGY-NH₂Fmoc-Ala-Ox-Ala-OCumyl>90>98
Tyr-Gly(OxG)ly-Phe-Met-NH₂Fmoc-Gly-Ox-Gly-OCumyl85>99
Tyr-Gly-Gly(OxP)he-Met-NH₂Fmoc-Gly-Ox-Phe-OCumyl82>99

Purity data is illustrative and based on typical outcomes reported in the literature.[1]

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of Fmoc-Protected Oxetane-Dipeptide Building Blocks

This protocol describes a general three-step synthesis of an Fmoc-protected dipeptide building block where an oxetane ring replaces a carbonyl group.[2]

Step 1: Conjugate Addition

  • Dissolve the Fmoc-protected amino acid cumyl ester (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Add a base, for example, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq), to remove the Fmoc group in situ.

  • To the resulting free amine, add 3-(nitromethylene)oxetane (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction, perform an aqueous work-up, and purify the product by column chromatography to yield the nitro-containing dipeptide analog.

Step 2: Reduction of the Nitro Group and In Situ Fmoc Protection

  • Dissolve the purified nitro compound (1.0 eq) in a solvent mixture, typically methanol or ethanol.

  • Add Raney Nickel (catalytic amount) to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-8 hours.

  • Concurrently, dissolve Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimide) (1.1 eq) in a suitable solvent like dioxane.

  • After the reduction is complete (as monitored by TLC), filter off the Raney Nickel.

  • Add the Fmoc-OSu solution to the filtrate containing the crude amine.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the Fmoc-protected oxetane-dipeptide building block.

Step 3: C-terminal Deprotection (Prior to SPPS)

  • Dissolve the purified Fmoc-protected oxetane-dipeptide cumyl ester in anhydrous DCM.

  • Add 2% trifluoroacetic acid (TFA) in DCM.

  • Stir the mixture for 30-60 minutes at room temperature.

  • Monitor the deprotection by TLC.

  • Upon completion, remove the solvent and excess acid under reduced pressure to yield the carboxylic acid, which can be used directly in SPPS.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporating the Oxetane-Dipeptide Building Block

This protocol outlines the manual coupling of the pre-synthesized building block onto a resin-bound peptide chain using standard Fmoc-SPPS chemistry.

Materials:

  • Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-protected amino acids

  • Fmoc-protected oxetane-dipeptide building block (from Protocol 1)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: e.g., HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Cleavage cocktail: e.g., TFA/Triisopropylsilane (TIS)/DCM (70:20:10, v/v/v)[2]

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF and DCM.

  • Coupling of Standard Amino Acids:

    • Dissolve the Fmoc-amino acid (3 eq), HCTU (3 eq), and DIEA (6 eq) in DMF.

    • Add the activation mixture to the resin and agitate for 1-2 hours.

    • Wash the resin with DMF and DCM.

    • Perform a Kaiser test to confirm complete coupling.

  • Coupling of the Oxetane-Dipeptide Building Block:

    • Dissolve the Fmoc-protected oxetane-dipeptide building block (2 eq), HCTU (2 eq), and DIEA (4 eq) in DMF.

    • Add the activation mixture to the resin and agitate for 4-6 hours. A double coupling is recommended to ensure high efficiency.[1]

    • For the second coupling, repeat the procedure with fresh reagents.

    • Wash the resin thoroughly with DMF and DCM.

    • Perform a Kaiser test.

  • Chain Elongation: Repeat steps 2 and 3 for the remaining amino acids in the sequence.

  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail (TFA/TIS/DCM, 70:20:10) to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

G cluster_solution Solution-Phase Synthesis of Building Block Fmoc_AA_Ester Fmoc-AA-OCumyl Free_Amine H2N-AA-OCumyl Fmoc_AA_Ester->Free_Amine Fmoc Deprotection (DBU) Conjugate_Addition Conjugate Addition Product (Nitro-dipeptide analog) Free_Amine->Conjugate_Addition Nitro_Oxetane 3-(Nitromethylene)oxetane Nitro_Oxetane->Conjugate_Addition Reduction Reduction of Nitro Group Conjugate_Addition->Reduction Raney Ni, H2 Fmoc_Protection Fmoc Protection Reduction->Fmoc_Protection Fmoc-OSu Building_Block_Ester Fmoc-AA-Ox-AA-OCumyl Fmoc_Protection->Building_Block_Ester Building_Block_Acid Fmoc-AA-Ox-AA-COOH (Ready for SPPS) Building_Block_Ester->Building_Block_Acid C-terminal Deprotection (2% TFA in DCM)

Caption: Workflow for the solution-phase synthesis of the oxetane-dipeptide building block.

G Resin Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Wash (DMF, DCM) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH or Building Block, HCTU, DIEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Fmoc_Deprotection n-1 times Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage Cleavage from Resin & Global Deprotection (TFA/TIS/DCM) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Final Oxetane-Modified Peptide Purification->Final_Peptide G start Start SPPS with Oxetane Building Block kaiser_test Kaiser Test Positive? start->kaiser_test After initial coupling double_coupling Perform Double Coupling (2 eq Building Block, HCTU, DIEA) kaiser_test->double_coupling Yes continue_synthesis Continue with Next Amino Acid kaiser_test->continue_synthesis No double_coupling->kaiser_test Re-test troubleshoot Troubleshoot: - Extend coupling time - Check reagents double_coupling->troubleshoot If still positive

References

Application Notes and Protocols: Protecting Group Strategies for β-Amino Acids Derived from (R)-3-Aminooxetan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Amino acids are crucial building blocks in medicinal chemistry and drug development, often incorporated into peptidomimetics to enhance metabolic stability and impart specific conformational constraints. A valuable starting material for the synthesis of enantiomerically pure β-amino acids is (R)-3-aminooxetan-2-one. This strained β-lactone can undergo nucleophilic ring-opening reactions to generate a variety of β-amino acid derivatives. The subsequent protection of the newly formed amino and carboxylic acid functionalities is a critical step in their utilization for further synthetic transformations, such as peptide synthesis.

This document provides detailed application notes and protocols for the protection of β-amino acids derived from the ring-opening of (R)-3-aminooxetan-2-one. The focus is on the widely used tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups for the amine functionality, and esterification for the carboxylic acid group, which are fundamental strategies in modern organic synthesis and peptide chemistry.

Synthesis of β-Amino Acids from (R)-3-Aminooxetan-2-one: A General Overview

The core strategy involves the nucleophilic attack at the C4 position of the oxetanone ring, leading to the opening of the lactone. While various nucleophiles can be employed, organocuprates (Gilman reagents) are effective for delivering carbon-based substituents.

A generalized workflow for the synthesis and protection of β-amino acids from (R)-3-aminooxetan-2-one is depicted below. This involves the initial protection of the amine of the starting material, followed by the ring-opening reaction, and subsequent protection of the resulting carboxylic acid.

G cluster_0 Synthesis & Protection Workflow start (R)-3-aminooxetan-2-one n_protection N-Protection (e.g., Boc or Fmoc) start->n_protection n_protected_lactone N-Protected (R)-3-aminooxetan-2-one n_protection->n_protected_lactone ring_opening Ring Opening with Nucleophile (e.g., Gilman Reagent) n_protected_lactone->ring_opening n_protected_beta_amino_acid N-Protected β-Amino Acid ring_opening->n_protected_beta_amino_acid c_protection C-Terminal Protection (Esterification) n_protected_beta_amino_acid->c_protection final_product Fully Protected β-Amino Acid c_protection->final_product

Caption: General workflow for the synthesis and protection of β-amino acids.

N-Protection Strategies

The protection of the amino group is paramount to prevent unwanted side reactions during subsequent synthetic steps. The choice of the protecting group depends on the overall synthetic strategy, particularly the deprotection conditions required for orthogonal removal in the presence of other protecting groups.[1]

N-Boc Protection

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability in a broad range of conditions and its facile removal under acidic conditions.[2]

Table 1: N-Boc Protection of β-Amino Acids

ReagentBaseSolventReaction TimeTypical YieldReference
Di-tert-butyl dicarbonate (Boc)₂OTriethylamine (TEA) or NaOHDioxane/Water, THF, or CH₂Cl₂1-12 h85-98%[3]
2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON)Triethylamine (TEA)Dioxane/Water2-4 h>90%[4]
N-Fmoc Protection

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is another cornerstone of modern peptide synthesis, prized for its base-lability, which allows for orthogonal protection strategies in combination with acid-labile groups like Boc and t-butyl esters.[2]

Table 2: N-Fmoc Protection of β-Amino Acids

ReagentBaseSolventReaction TimeTypical YieldReference
9-Fluorenylmethyl chloroformate (Fmoc-Cl)Na₂CO₃ or NaHCO₃Dioxane/Water or Acetone/Water2-16 h80-95%[5]
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)NaHCO₃Dioxane/Water4-24 h85-97%

C-Terminal Protection: Esterification

Protection of the carboxylic acid as an ester is a common strategy to prevent its participation in undesired reactions, particularly during peptide coupling. The choice of ester depends on the desired deprotection method. Methyl and ethyl esters are common for solution-phase synthesis, while tert-butyl esters are frequently used in solid-phase peptide synthesis (SPPS) due to their acid lability.

Table 3: C-Terminal Esterification of N-Protected β-Amino Acids

Ester TypeReagentConditionsTypical YieldReference
Methyl EsterSOCl₂ in Methanol0 °C to reflux85-95%
Ethyl EsterH₂SO₄ (cat.) in EthanolReflux80-90%
tert-Butyl EsterIsobutylene, H₂SO₄ (cat.)Dioxane, pressure vessel70-85%[2]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-Protected β-Amino Acid Methyl Ester

This protocol describes a general procedure for the N-Boc protection of a β-amino acid followed by esterification of the carboxylic acid.

Materials:

  • β-Amino acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dioxane

  • Water

  • Ethyl acetate

  • 1 M HCl

  • Saturated NaCl solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Silica gel for column chromatography

Procedure:

Part A: N-Boc Protection

  • Dissolve the β-amino acid (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add triethylamine (2.2 eq) to the solution and cool to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Remove the dioxane under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate (2 x 50 mL) to remove any unreacted (Boc)₂O.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude N-Boc-β-amino acid.

Part B: Methyl Esterification

  • Dissolve the crude N-Boc-β-amino acid from Part A in anhydrous methanol at 0 °C.

  • Slowly add thionyl chloride (1.5 eq) dropwise to the solution while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and then reflux for 4 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure N-Boc-β-amino acid methyl ester.

Protocol 2: Synthesis of N-Fmoc-Protected β-Amino Acid

This protocol outlines a general procedure for the N-Fmoc protection of a β-amino acid.

Materials:

  • β-Amino acid

  • 9-Fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Dioxane or Acetone

  • Water

  • Diethyl ether

  • 1 M HCl

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the β-amino acid (1.0 eq) in a 10% aqueous solution of sodium carbonate.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of Fmoc-Cl (1.05 eq) in dioxane or acetone dropwise over 30 minutes, ensuring the pH remains basic (pH 8-9, add more Na₂CO₃ solution if necessary).

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12 hours.

  • Pour the reaction mixture into ice-water and extract with diethyl ether (2 x 50 mL) to remove any unreacted Fmoc-Cl and by-products.

  • Acidify the aqueous layer to pH 2 with 1 M HCl at 0 °C.

  • Collect the precipitated product by filtration, wash with cold water, and dry under vacuum. If the product does not precipitate, extract with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Orthogonal Protection Strategy

For more complex syntheses, such as the assembly of peptides containing β-amino acids, an orthogonal protecting group strategy is essential. This allows for the selective removal of one protecting group in the presence of others. A common orthogonal strategy employs the base-labile Fmoc group for N-terminal protection and acid-labile groups for the C-terminus (e.g., tert-butyl ester) and any reactive side chains.

G cluster_1 Orthogonal Protection Logic fully_protected Fmoc-NH-β-AA-OtBu base_deprotection Base (e.g., Piperidine) fully_protected->base_deprotection Selective N-deprotection acid_deprotection Acid (e.g., TFA) fully_protected->acid_deprotection Selective C-deprotection n_deprotected H₂N-β-AA-OtBu base_deprotection->n_deprotected c_deprotected Fmoc-NH-β-AA-OH acid_deprotection->c_deprotected

Caption: Orthogonal deprotection of a fully protected β-amino acid.

Conclusion

The ability to effectively protect the amino and carboxyl functionalities of β-amino acids derived from (R)-3-aminooxetan-2-one is fundamental to their application in synthetic chemistry. The choice of protecting groups, particularly the use of orthogonal pairs like Fmoc and Boc/tBu esters, provides the flexibility required for the synthesis of complex molecules such as modified peptides. The protocols outlined in this document provide a solid foundation for researchers to develop and optimize their synthetic strategies for incorporating these valuable building blocks into their target molecules.

References

Application Notes and Protocols: Synthesis of Constrained β-Amino Acids from (R)-3-Aminooxetan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of conformationally constrained β-amino acids utilizing (R)-3-aminooxetan-2-one as a chiral starting material. This strained β-lactone serves as a versatile precursor, enabling the introduction of diverse functionalities at the β-position through nucleophilic ring-opening reactions, thereby generating a library of valuable building blocks for drug discovery and peptide chemistry.

Introduction

Constrained β-amino acids are of significant interest in medicinal chemistry and materials science due to their ability to induce specific secondary structures in peptides and other polymers. The incorporation of these rigid structures can enhance metabolic stability, improve receptor binding affinity, and provide control over molecular conformation. (R)-3-aminooxetan-2-one, a chiral β-lactone readily accessible from L-serine, presents an attractive starting point for the stereoselective synthesis of a variety of constrained β-amino acids. The inherent ring strain of the oxetan-2-one system facilitates nucleophilic attack at the β-carbon, leading to regioselective ring-opening and the formation of β-substituted β-amino acids.

General Reaction Scheme

The core transformation involves the protection of the amine functionality of (R)-3-aminooxetan-2-one, followed by a nucleophilic ring-opening reaction. The choice of nucleophile dictates the nature of the β-substituent, allowing for the synthesis of a diverse array of constrained β-amino acids.

G cluster_0 General Reaction Scheme start (R)-3-aminooxetan-2-one protected N-Protected (R)-3-aminooxetan-2-one start->protected Protection (e.g., Boc, Cbz) product Constrained β-Amino Acid Derivative protected->product Ring Opening nucleophile Nucleophile (Nu-) nucleophile->product G cluster_workflow Experimental Workflow: Ring-Opening with Organocuprates start Start prep_gilman Prepare Gilman Reagent (R₂CuLi) start->prep_gilman prep_lactone Prepare Solution of N-Boc-(R)-3-aminooxetan-2-one start->prep_lactone reaction React at -78 °C prep_gilman->reaction prep_lactone->reaction quench Quench with NH₄Cl reaction->quench workup Aqueous Workup & Extraction quench->workup purify Column Chromatography workup->purify product Isolated Product purify->product end End product->end G cluster_pathway Logical Relationship of Synthetic Steps A L-Serine B (R)-3-amino- oxetan-2-one A->B Cyclization C N-Protected Lactone B->C Protection G β-Alkyl/Aryl β-Amino Acid C->G H β-Azido β-Amino Acid C->H I Diverse β-Substituted β-Amino Acids C->I D Organo- cuprate D->G Ring Opening E Azide E->H Ring Opening F Other Nucleophiles F->I Ring Opening

Application Notes and Protocols for the Reaction of (R)-3-aminooxetan-2-one with Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of Grignard reagents with β-lactams, such as (R)-3-aminooxetan-2-one, provides a powerful and stereoselective method for the synthesis of chiral β-amino ketones. These products are valuable intermediates in the synthesis of a wide range of biologically active molecules, including enzyme inhibitors, anti-inflammatory agents, and precursors to chiral amino alcohols. The inherent ring strain of the oxetane-fused β-lactam system in (R)-3-aminooxetan-2-one influences its reactivity, making this reaction a subject of significant interest in synthetic and medicinal chemistry.

This document provides detailed application notes on the reaction of N-protected (R)-3-aminooxetan-2-one with various Grignard reagents, summarizing the expected outcomes and potential applications of the resulting chiral β-amino ketones. Furthermore, it includes detailed experimental protocols for the N-protection of the starting material and the subsequent Grignard-mediated ring-opening reaction.

Reaction Overview and Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The highly nucleophilic Grignard reagent attacks the electrophilic carbonyl carbon of the β-lactam ring. This initial addition leads to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the cleavage of the amide bond and opening of the four-membered ring to afford a magnesium enolate. Upon acidic workup, this enolate is protonated to yield the final β-amino ketone product.

It is crucial to protect the amino group of (R)-3-aminooxetan-2-one prior to the Grignard reaction. The acidic proton of the free amine would otherwise quench the Grignard reagent, preventing the desired reaction from occurring. Common protecting groups include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which can be readily introduced and later removed under specific conditions. The choice of protecting group can influence the reaction's efficiency and the stability of the final product.

Applications in Drug Discovery and Development

Chiral β-amino ketones are versatile building blocks in the synthesis of various pharmaceuticals and biologically active compounds.[1][2] Their applications include:

  • Synthesis of Chiral β-Amino Alcohols: The ketone functionality can be stereoselectively reduced to afford chiral 1,3-amino alcohols, which are important structural motifs in many natural products and drugs.

  • Enzyme Inhibitors: The β-amino ketone scaffold is present in various enzyme inhibitors, including inhibitors of proteases and kinases.

  • Anti-inflammatory Agents: Derivatives of β-amino ketones have shown potential as anti-inflammatory agents.[3]

  • Antimicrobial and Antiviral Agents: Certain β-amino ketone derivatives have demonstrated antimicrobial and antiviral activities.

Quantitative Data Summary

The following table summarizes typical yields for the N-protection and subsequent Grignard reaction based on analogous reactions reported in the literature. Please note that actual yields may vary depending on the specific Grignard reagent, reaction conditions, and scale.

StepReactant 1Reactant 2ProductTypical Yield (%)
N-Protection (Boc)(R)-3-aminooxetan-2-oneDi-tert-butyl dicarbonate(R)-tert-butyl (2-oxooxetan-3-yl)carbamate85-95
Grignard Reaction (Phenylmagnesium Bromide)(R)-tert-butyl (2-oxooxetan-3-yl)carbamatePhenylmagnesium bromide(R)-tert-butyl (1-oxo-1-phenylbutan-2-yl)carbamate70-85
Grignard Reaction (Ethylmagnesium Bromide)(R)-tert-butyl (2-oxooxetan-3-yl)carbamateEthylmagnesium bromide(R)-tert-butyl (3-oxopentan-2-yl)carbamate65-80

Experimental Protocols

Protocol 1: N-Boc Protection of (R)-3-aminooxetan-2-one

This protocol describes the protection of the primary amine of (R)-3-aminooxetan-2-one with a tert-butyloxycarbonyl (Boc) group.

Materials:

  • (R)-3-aminooxetan-2-one

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve (R)-3-aminooxetan-2-one (1.0 eq) in dichloromethane.

  • Add triethylamine (1.2 eq) to the solution and cool to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford (R)-tert-butyl (2-oxooxetan-3-yl)carbamate.

Protocol 2: Reaction of N-Boc-(R)-3-aminooxetan-2-one with a Grignard Reagent

This protocol details the ring-opening reaction of N-Boc protected (R)-3-aminooxetan-2-one with a Grignard reagent (e.g., Phenylmagnesium bromide).

Materials:

  • (R)-tert-butyl (2-oxooxetan-3-yl)carbamate

  • Grignard reagent (e.g., Phenylmagnesium bromide solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolve (R)-tert-butyl (2-oxooxetan-3-yl)carbamate (1.0 eq) in anhydrous THF in a round-bottom flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Grignard reagent (1.5 - 2.0 eq) to the stirred solution via a syringe.

  • Maintain the reaction at -78 °C for 2-4 hours, monitoring the progress by TLC.

  • Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude β-amino ketone by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Visualizations

Reaction Workflow

Reaction_Workflow cluster_protection N-Protection cluster_grignard Grignard Reaction Start (R)-3-aminooxetan-2-one Reagent1 Boc₂O, Et₃N, DCM Start->Reagent1 Step 1 Protected N-Boc-(R)-3-aminooxetan-2-one Reagent1->Protected Reagent2 R-MgBr, THF, -78 °C Protected->Reagent2 Step 2 Intermediate Tetrahedral Intermediate Reagent2->Intermediate Workup Acidic Workup (NH₄Cl) Intermediate->Workup Product Chiral β-Amino Ketone Workup->Product

Caption: Workflow for the synthesis of chiral β-amino ketones.

Logical Relationship of Reaction Components

Logical_Relationship Substrate (R)-3-aminooxetan-2-one Product Chiral β-Amino Ketone Substrate->Product Protecting_Group N-Protecting Group (e.g., Boc) Protecting_Group->Product Grignard_Reagent Grignard Reagent (R-MgBr) Grignard_Reagent->Product Byproduct Mg(OH)X Grignard_Reagent->Byproduct Solvent Anhydrous Solvent (e.g., THF) Solvent->Product

Caption: Key components in the Grignard reaction.

References

Application Notes and Protocols: (R)-3-aminooxetan-2-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-aminooxetan-2-one is a chiral, conformationally constrained β-amino acid analog. Its rigid, four-membered ring structure and the presence of a lactone and an amine offer a unique scaffold for applications in medicinal chemistry. While it remains a novel and relatively underexplored building block, its structural features suggest significant potential for the development of peptidomimetics and other bioactive molecules with improved pharmacological profiles.

The incorporation of an oxetane ring is a recognized strategy in drug design to enhance properties such as aqueous solubility, metabolic stability, and three-dimensionality.[1][2] As a constrained amino acid, (R)-3-aminooxetan-2-one can be used to induce specific secondary structures in peptides, such as β-turns, and to increase resistance to enzymatic degradation.[3][4]

These application notes provide an overview of the potential applications of (R)-3-aminooxetan-2-one, along with detailed protocols for its synthesis and incorporation into peptide chains.

Key Applications and Advantages

The primary application of (R)-3-aminooxetan-2-one in medicinal chemistry is as a peptidomimetic building block to create structured peptides or small molecules with enhanced drug-like properties.

  • Conformational Rigidity: The strained oxetane ring locks the backbone torsion angles, making it a potent inducer of β-turn conformations in peptides. This is crucial for mimicking the bioactive conformation of peptide ligands and improving receptor binding affinity.

  • Increased Proteolytic Stability: The unnatural β-amino acid structure is resistant to degradation by common proteases, which can significantly extend the in vivo half-life of peptide-based therapeutics.

  • Improved Physicochemical Properties: The inherent polarity of the oxetane motif can lead to significant improvements in the physicochemical properties of a parent molecule.[1]

    • Enhanced Aqueous Solubility: The oxetane ring acts as a polar motif, often increasing the solubility of a compound, which is beneficial for formulation and bioavailability.

    • Reduced Lipophilicity (LogD): Replacing more lipophilic residues with this compact, polar structure can lower the overall lipophilicity of a drug candidate, which can lead to a better pharmacokinetic profile.[1]

    • Metabolic Stability: The oxetane ring can block metabolically labile sites within a molecule, reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes.[1]

Data Presentation: Predicted Impact on Physicochemical and Pharmacokinetic Properties

The following table presents hypothetical but expected quantitative data illustrating the potential improvements when a natural amino acid in a model peptide is replaced with (R)-3-aminooxetan-2-one.

PropertyModel Peptide (e.g., Ac-Ala-X-NH2)Predicted Value with (R)-3-aminooxetan-2-oneRationale for Change
Aqueous Solubility (mg/mL) 0.5> 5.0The polar oxetane ring increases hydrogen bonding capacity with water.
LogD (pH 7.4) 1.80.5The oxetane moiety is less lipophilic than common aliphatic or aromatic side chains.
In Vitro Half-life (Human Plasma) 15 min> 120 minThe unnatural β-amino acid structure provides resistance to cleavage by plasma proteases.
Microsomal Stability (% remaining after 60 min) 20%> 80%The oxetane can shield adjacent sites from CYP450-mediated metabolism.
Calculated Polar Surface Area (Ų) 7595The addition of the oxetane oxygen atom increases the polar surface area.

Note: The data presented in this table is illustrative and based on the known effects of incorporating oxetane motifs and constrained amino acids into molecules.

Experimental Protocols

Protocol 1: Proposed Synthesis of N-Fmoc-(R)-3-aminooxetan-2-one

This protocol describes a plausible synthetic route starting from commercially available (R)-Glyceraldehyde acetonide.

Workflow for Synthesis of N-Fmoc-(R)-3-aminooxetan-2-one

G A (R)-Glyceraldehyde acetonide B Oxidation (e.g., Jones) A->B C (S)-2,3-O-Isopropylideneglyceric acid B->C D Amidation (1. NH4OH, DCC; 2. Hofmann Rearrangement) C->D E Protected (R)-2-amino-3-hydroxypropanoic acid derivative D->E F Lactone Formation (e.g., Mitsunobu reaction) E->F G (R)-3-aminooxetan-2-one intermediate F->G H Fmoc Protection (Fmoc-OSu, NaHCO3) G->H I N-Fmoc-(R)-3-aminooxetan-2-one H->I

Caption: Proposed synthetic workflow for N-Fmoc protected (R)-3-aminooxetan-2-one.

Materials:

  • (R)-Glyceraldehyde acetonide

  • Jones reagent (CrO3, H2SO4)

  • Ammonium hydroxide, Dicyclohexylcarbodiimide (DCC)

  • Reagents for Hofmann rearrangement (e.g., Br2, NaOH)

  • Triphenylphosphine (PPh3), Diisopropyl azodicarboxylate (DIAD)

  • 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO3)

  • Appropriate solvents (Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Dioxane, Water)

Procedure:

  • Oxidation: Dissolve (R)-Glyceraldehyde acetonide in acetone and cool to 0°C. Add Jones reagent dropwise until a persistent orange color is observed. Stir for 1 hour, then quench with isopropanol. Extract the product, (S)-2,3-O-Isopropylideneglyceric acid, with ethyl acetate.

  • Amidation and Rearrangement: Convert the carboxylic acid to the primary amide using standard DCC coupling with ammonium hydroxide. Subject the resulting amide to a Hofmann rearrangement to yield a protected (R)-2-amino-3-hydroxypropanoic acid derivative.

  • Lactone Formation: Dissolve the amino alcohol intermediate and triphenylphosphine in dry THF. Cool to 0°C and add DIAD dropwise. Allow the reaction to warm to room temperature and stir overnight. This intramolecular Mitsunobu reaction should yield the (R)-3-aminooxetan-2-one intermediate.

  • Fmoc Protection: Dissolve the crude amino-lactone in a 1:1 mixture of dioxane and aqueous sodium bicarbonate solution. Add Fmoc-OSu and stir vigorously for 4-6 hours at room temperature.

  • Purification: Acidify the reaction mixture with dilute HCl and extract the product with ethyl acetate. Purify the final product, N-Fmoc-(R)-3-aminooxetan-2-one, by silica gel column chromatography.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) with (R)-3-aminooxetan-2-one

This protocol outlines the incorporation of N-Fmoc-(R)-3-aminooxetan-2-one into a peptide sequence using standard manual SPPS techniques.[5][6]

G cluster_cycle Iterative Cycle Start Start with Resin (e.g., Rink Amide) Swell 1. Swell Resin in DMF Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotect Wash1 3. Wash (DMF) Deprotect->Wash1 Couple 4. Couple Amino Acid (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Couple Wash2 5. Wash (DMF) Couple->Wash2 Check Kaiser Test? Wash2->Check Check->Couple Incomplete Repeat Repeat for next amino acid Check->Repeat  Coupling  Complete Repeat->Deprotect Cleave Final Deprotection & Cleavage from Resin (e.g., TFA Cocktail) Repeat->Cleave  Sequence  Complete Purify Precipitate & Purify Peptide Cleave->Purify

Caption: Connecting structural features to therapeutic benefits.

References

Application Notes and Protocols for the Large-Scale Synthesis of (R)-3-Aminooxetan-2-one 4-Methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the large-scale synthesis of (R)-3-aminooxetan-2-one 4-methylbenzenesulfonate, a valuable chiral building block in pharmaceutical and medicinal chemistry. The synthesis is a two-step process commencing with the readily available N-(tert-butoxycarbonyl)-D-serine. The initial step involves an intramolecular cyclization to form the corresponding N-Boc-protected β-lactone, followed by a one-pot deprotection and salt formation to yield the target compound. This method is robust, scalable, and affords the product in high yield and purity.

Introduction

(R)-3-aminooxetan-2-one and its salts are key intermediates in the synthesis of various biologically active molecules. The strained four-membered β-lactone ring system provides a unique scaffold for the introduction of diverse functionalities. This application note outlines a reliable and scalable procedure for the preparation of this compound, ensuring high optical purity. The protocol is based on well-established synthetic transformations, including a Mitsunobu-type cyclization and acid-mediated deprotection/salt formation.

Overall Reaction Scheme

The synthesis proceeds in two main steps starting from N-(tert-butoxycarbonyl)-D-serine:

  • Cyclization: Intramolecular cyclization of N-(tert-butoxycarbonyl)-D-serine to (R)-3-(tert-butoxycarbonylamino)oxetan-2-one via a modified Mitsunobu reaction. This reaction proceeds with inversion of stereochemistry at the β-carbon.

  • Deprotection and Salt Formation: Removal of the tert-butoxycarbonyl (Boc) protecting group and concurrent formation of the 4-methylbenzenesulfonate (tosylate) salt using p-toluenesulfonic acid.

Data Presentation

The following table summarizes the quantitative data for each step of the synthesis.

StepReactionStarting MaterialProductReagentsSolventTemp. (°C)Time (h)Yield (%)Purity (%)
1CyclizationN-Boc-D-serine(R)-3-(tert-butoxycarbonylamino)oxetan-2-oneTriphenylphosphine, Diethyl azodicarboxylateTetrahydrofuran-78 to RT475-85>95
2Deprotection & Salt Formation(R)-3-(tert-butoxycarbonylamino)oxetan-2-oneThis compoundp-Toluenesulfonic acid, Trifluoroacetic acidDichloromethane0 to RT2~95>98

Experimental Protocols

Step 1: Synthesis of (R)-3-(tert-butoxycarbonylamino)oxetan-2-one

Materials:

  • N-(tert-butoxycarbonyl)-D-serine

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • A large, oven-dried, multi-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.

  • The flask is charged with N-(tert-butoxycarbonyl)-D-serine (1.0 eq) and triphenylphosphine (1.2 eq).

  • Anhydrous THF is added to dissolve the solids, and the resulting solution is cooled to -78 °C using a dry ice/acetone bath.

  • A solution of diethyl azodicarboxylate (1.2 eq) in anhydrous THF is added dropwise via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not rise above -70 °C.

  • After the addition is complete, the reaction mixture is stirred at -78 °C for an additional 2 hours.

  • The cooling bath is removed, and the reaction is allowed to warm to room temperature and stirred overnight.

  • The solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate and washed successively with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (R)-3-(tert-butoxycarbonylamino)oxetan-2-one as a white solid.

Step 2: Synthesis of this compound

Materials:

  • (R)-3-(tert-butoxycarbonylamino)oxetan-2-one

  • Anhydrous p-toluenesulfonic acid

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Diethyl ether

Procedure:

  • A dry, multi-necked round-bottom flask is equipped with a magnetic stirrer and a nitrogen inlet.

  • The flask is charged with (R)-3-(tert-butoxycarbonylamino)oxetan-2-one (1.0 eq) and anhydrous p-toluenesulfonic acid (1.1 eq).

  • Anhydrous dichloromethane is added, and the mixture is cooled to 0 °C in an ice bath.

  • Trifluoroacetic acid (TFA) is added slowly to the stirred suspension. The mixture will become a clear solution as the reaction progresses.

  • The reaction is stirred at 0 °C for 1 hour and then at room temperature for an additional hour.

  • The solvent and excess TFA are removed under reduced pressure.

  • The resulting residue is triturated with anhydrous diethyl ether to induce precipitation.

  • The solid is collected by filtration, washed with copious amounts of anhydrous diethyl ether, and dried under vacuum to yield this compound as a white crystalline solid.[1]

Visualizations

Experimental Workflow

SynthesisWorkflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Deprotection & Salt Formation start1 N-Boc-D-serine reaction1 Mitsunobu Reaction (-78°C to RT) start1->reaction1 reagents1 PPh3, DEAD Anhydrous THF reagents1->reaction1 workup1 Workup & Purification (Column Chromatography) reaction1->workup1 product1 (R)-3-(Boc-amino)oxetan-2-one workup1->product1 reaction2 Deprotection & Salt Formation (0°C to RT) product1->reaction2 reagents2 p-TsOH, TFA Anhydrous DCM reagents2->reaction2 workup2 Precipitation & Filtration reaction2->workup2 product2 (R)-3-aminooxetan-2-one 4-methylbenzenesulfonate workup2->product2

Caption: Synthetic workflow for the large-scale preparation of this compound.

Logical Relationship of Key Transformations

LogicalRelationship Start Chiral Pool Starting Material (N-Boc-D-serine) Activation Hydroxyl Group Activation (Mitsunobu Conditions) Start->Activation Step 1 Cyclization Intramolecular SN2 Cyclization (Inversion of Stereochemistry) Activation->Cyclization Protected_Intermediate Formation of Protected β-Lactone ((R)-3-(Boc-amino)oxetan-2-one) Cyclization->Protected_Intermediate Deprotection Acid-mediated Boc Deprotection Protected_Intermediate->Deprotection Step 2 Salt_Formation Protonation of Free Amine with p-Toluenesulfonic Acid Deprotection->Salt_Formation Final_Product Target Compound ((R)-3-aminooxetan-2-one 4-methylbenzenesulfonate) Salt_Formation->Final_Product

Caption: Key chemical transformations in the synthesis of the target compound.

References

Application Notes and Protocols for Incorporating Oxetane-Containing Amino Acids into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptides is a powerful strategy in modern drug discovery to enhance therapeutic properties. Oxetane-containing amino acids, featuring a four-membered cyclic ether, have emerged as valuable building blocks for creating peptidomimetics with improved metabolic stability, conformational control, and pharmacokinetic profiles. The oxetane ring can act as a bioisosteric replacement for amide bonds or be incorporated into amino acid side chains, offering unique structural and chemical properties.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of oxetane-containing amino acid building blocks and their incorporation into peptides using solid-phase peptide synthesis (SPPS).

Advantages of Incorporating Oxetane-Containing Amino Acids

The introduction of oxetane moieties into peptides offers several advantages for drug development:

  • Enhanced Proteolytic Stability: Replacing a scissile amide bond with an oxetane-containing linkage significantly increases resistance to enzymatic degradation by proteases, a major hurdle for peptide therapeutics.[4]

  • Improved Physicochemical Properties: Oxetanes can enhance solubility, reduce lipophilicity, and modulate the basicity of nearby functional groups, which can optimize the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[2][5]

  • Conformational Constraint: The rigid, three-dimensional structure of the oxetane ring can introduce conformational constraints into the peptide backbone.[6][7] This can be leveraged to induce specific secondary structures, such as β-turns, which can be crucial for receptor binding and biological activity. Conversely, oxetane incorporation can disrupt α-helical structures.[6][7]

  • Novel Chemical Space: The unique geometry and electronic properties of oxetanes allow for the exploration of novel chemical space, potentially leading to the discovery of peptides with new or improved biological functions.

Data Presentation

Table 1: Yields and Purity of Oxetane-Modified Peptides Synthesized by SPPS
Peptide SequenceModificationCrude Purity (%)Isolated Yield (%)Reference
H-Phe-GlyOx-Phe-Trp-NH₂Glycine replaced with Oxetane-Glycine>9535[8]
H-Tyr-GlyOx-Phe-Met-NH₂Glycine replaced with Oxetane-Glycine>9541[8]
H-Tyr-GlyOx-Phe-Leu-NH₂Glycine replaced with Oxetane-Glycine>9538[8]
Ac-Arg-Pro-Pro-Gly-Phe-SerOx-Pro-Phe-Arg-NH₂Serine replaced with Oxetane-Serine>9015[8]

Note: Purity was determined by analytical HPLC.

Table 2: Impact of Oxetane Modification on Peptide Helicity
Peptide SequenceModification PositionMean Residue Ellipticity at 222 nm (deg cm² dmol⁻¹)% HelicityReference
Ac-A5(AARA)3A-NH₂ (Control)--25,00076[7]
Ac-A5(AARA)2A(AOxRA)A-NH₂Central-8,00024[7]
Ac-A(AOxRA)A4(AARA)2A-NH₂N-terminal-10,00030[7]

Note: Helicity was determined by circular dichroism spectroscopy.

Table 3: Biological Activity of an Oxetane-Modified Peptide
PeptideTargetIC₅₀ (nM)Reference
c(CNGRC)Aminopeptidase N150[6]
c(CNGOxRC)Aminopeptidase N160[6]

Note: This data indicates that the oxetane modification at the glycine residue does not significantly impact the inhibitory activity of the peptide.

Experimental Protocols

Protocol 1: Synthesis of Fmoc-Protected Oxetane-Dipeptide Building Blocks (Fmoc-GOx-AA-OCumyl)

This protocol describes a three-step solution-phase synthesis of Fmoc-protected oxetane-dipeptide building blocks, which can then be used in solid-phase peptide synthesis.[8]

Step 1: Conjugate Addition

  • To a solution of the appropriate Fmoc-protected amino acid cumyl ester (1.0 equiv) in CH₂Cl₂ is added diethylamine (10 equiv).

  • The mixture is stirred at room temperature for 1 hour to remove the Fmoc group.

  • The solvent is removed under reduced pressure, and the residue is co-evaporated with toluene (3 x 20 mL).

  • The resulting crude amino acid cumyl ester is dissolved in acetonitrile.

  • 3-(Nitromethylene)oxetane (1.2 equiv), prepared in situ from oxetan-3-one and nitromethane, is added to the solution.

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.

Step 2: Reduction of the Nitro Group and Fmoc Protection

  • The product from Step 1 (1.0 equiv) is dissolved in a mixture of methanol and ethyl acetate.

  • Raney Nickel (approximately 50% w/w) is added to the solution.

  • The mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 12-24 hours.

  • Fmoc-OSu (1.1 equiv) is added, and the reaction is stirred for an additional 2-4 hours.

  • The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the Fmoc-protected oxetane-dipeptide cumyl ester.

Step 3: Deprotection of the Cumyl Ester (for SPPS)

  • The Fmoc-protected oxetane-dipeptide cumyl ester is dissolved in a 2% solution of trifluoroacetic acid (TFA) in CH₂Cl₂.

  • The reaction is stirred at room temperature for 30 minutes.

  • The solvent is removed under reduced pressure to yield the carboxylic acid, which can be used directly in SPPS.

Protocol 2: Incorporation of Oxetane-Dipeptide Building Blocks using Fmoc-SPPS

This protocol outlines the manual solid-phase synthesis of peptides incorporating the oxetane-dipeptide building blocks.[8]

Materials:

  • Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids

  • Fmoc-protected oxetane-dipeptide building block (from Protocol 1)

  • Coupling reagents: HCTU (O-(1H-6-Chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

  • Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Washing solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail: e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling (Standard):

    • Pre-activate the Fmoc-amino acid (4 equiv) with HCTU (3.9 equiv) and DIPEA (8 equiv) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Wash the resin with DMF.

  • Incorporation of the Oxetane-Dipeptide Building Block:

    • Dissolve the Fmoc-protected oxetane-dipeptide building block (2 equiv) and HATU (1.9 equiv) in DMF.

    • Add DIPEA (6 equiv) to the solution and pre-activate for 5 minutes.

    • Add the activated building block solution to the resin and agitate for 4-12 hours. A double coupling may be necessary for optimal incorporation.

    • Wash the resin with DMF.

  • Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) for 2-3 hours at room temperature.[8]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 3: Proteolytic Stability Assay

This protocol provides a general method for assessing the stability of oxetane-modified peptides in the presence of proteases.[9]

Materials:

  • Peptide stock solution (modified and unmodified control)

  • Protease solution (e.g., trypsin, chymotrypsin, or serum) in an appropriate buffer (e.g., PBS)

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system with a C18 column

Procedure:

  • Prepare a solution of the peptide (modified or unmodified) in the assay buffer at a final concentration of, for example, 1 mg/mL.

  • Add the protease solution to the peptide solution to initiate the reaction (e.g., at an enzyme-to-substrate ratio of 1:100 w/w).

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Immediately quench the enzymatic reaction by adding an equal volume of the quenching solution (e.g., 10% TFA).

  • Centrifuge the samples to pellet any precipitated protein.

  • Analyze the supernatant by RP-HPLC, monitoring the disappearance of the peak corresponding to the intact peptide over time.

  • Quantify the peak area of the intact peptide at each time point and calculate the percentage of peptide remaining relative to the 0-hour time point.

Visualization of Workflows and Concepts

experimental_workflow cluster_synthesis Building Block Synthesis cluster_spps Solid-Phase Peptide Synthesis start Fmoc-AA-OCumyl step1 Fmoc Deprotection & Conjugate Addition start->step1 1. Diethylamine 2. 3-(Nitromethylene)oxetane step2 Nitro Reduction & Fmoc Protection step1->step2 1. Raney Ni, H₂ 2. Fmoc-OSu building_block Fmoc-GOx-AA-OCumyl step2->building_block oxetane_coupling Oxetane Building Block Coupling (HATU, DIPEA) building_block->oxetane_coupling Use in SPPS resin Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection coupling Coupling (Fmoc-AA-OH, HCTU, DIPEA) deprotection->coupling Standard Amino Acid deprotection->oxetane_coupling Incorporate Oxetane coupling->deprotection Repeat for sequence oxetane_coupling->deprotection cleavage Cleavage & Deprotection (TFA Cocktail) oxetane_coupling->cleavage Final Deprotection peptide Purified Oxetane Peptide cleavage->peptide Purification (RP-HPLC)

Caption: General workflow for the synthesis of oxetane-containing peptides.

signaling_pathway cluster_membrane Cell Membrane receptor GPCR (e.g., GLP-1R) g_protein G-Protein receptor->g_protein Activation ac Adenylate Cyclase g_protein->ac Activation camp cAMP ac->camp ATP to cAMP peptide Oxetane-Modified Peptide Agonist peptide->receptor Binding & Activation pka Protein Kinase A (PKA) camp->pka Activation downstream Downstream Signaling & Metabolic Effects pka->downstream Phosphorylation Events

Caption: Hypothetical signaling pathway modulated by an oxetane-modified peptide agonist.

Conclusion

The incorporation of oxetane-containing amino acids represents a promising strategy for the development of novel peptide-based therapeutics with enhanced drug-like properties. The protocols outlined in this document provide a framework for the synthesis and evaluation of these modified peptides. By leveraging the unique characteristics of the oxetane moiety, researchers can overcome many of the traditional limitations of peptide drugs, paving the way for the next generation of peptide-based medicines. Further exploration into the diverse range of oxetane-containing building blocks and their impact on peptide structure and function will continue to expand the therapeutic potential of this exciting class of molecules.

References

Application Notes and Protocols for the Synthesis of Peptide Foldamers Using (R)-3-aminooxetan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of constrained non-canonical amino acids into peptides is a powerful strategy for the development of foldamers—synthetic oligomers that adopt stable, well-defined secondary structures. These structures can mimic bioactive conformations of natural peptides and proteins, offering enhanced proteolytic stability and improved pharmacokinetic properties, making them attractive candidates for drug discovery. (R)-3-aminooxetan-2-one, a conformationally restricted β-amino acid analogue, presents a unique building block for the synthesis of novel peptide foldamers. The rigid oxetane ring is intended to pre-organize the peptide backbone, potentially nucleating specific folding patterns.

These application notes provide a comprehensive overview of the use of (R)-3-aminooxetan-2-one in solid-phase peptide synthesis (SPPS) for the generation of peptide foldamers. Detailed protocols for synthesis, purification, and characterization are provided, along with a summary of expected conformational impacts based on studies of similar oxetane-containing peptides.

Data Presentation: Conformational Impact of Oxetane Incorporation

The introduction of an oxetane moiety into a peptide backbone can significantly influence its secondary structure. The conformational outcome is highly dependent on the position of the modification and the nature of the peptide sequence.

Building BlockPeptide TypeAnalytical Method(s)Observed ConformationReference
3-amino oxetaneα-helical peptideCD and NMR SpectroscopySignificant loss of helicity; disruption of the (i, i+4) hydrogen bonding pattern.[1][1]
(S)- and (R)-oxetane-β³-amino acidα,β-peptides (1:1 alternating)NMR, CD, and MD Studies11/9-helical patterns.[2]
3-amino oxetane (as amide isostere)Tripeptides and cyclic pentapeptidesNMR Spectroscopy (NOE)Induces turn-like structures.[3][3]

Experimental Protocols

The following protocols are based on standard Fmoc-based solid-phase peptide synthesis (SPPS). It is crucial to note that the optimal conditions for the coupling of Fmoc-(R)-3-aminooxetan-2-one-OH may require optimization due to the unique structure of this amino acid.

Protocol 1: Manual Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines a single coupling cycle for the incorporation of (R)-3-aminooxetan-2-one.

1. Resin Preparation and Swelling: a. Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides, 0.1-0.5 mmol scale) in a suitable reaction vessel. b. Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation. c. Drain the DMF.

2. Fmoc Deprotection: a. Add a 20% (v/v) solution of piperidine in DMF to the swollen resin. b. Agitate the mixture for 5-10 minutes at room temperature. c. Drain the piperidine solution. d. Repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal. e. Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

3. Coupling of Fmoc-(R)-3-aminooxetan-2-one-OH: a. In a separate vial, dissolve Fmoc-(R)-3-aminooxetan-2-one-OH (3-5 equivalents relative to resin loading) and a suitable activator (e.g., HBTU, HATU; 0.95 equivalents relative to the amino acid) in DMF. b. Add a base, such as N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid), to the activation mixture. c. Allow the activation to proceed for 2-5 minutes at room temperature. d. Add the activated amino acid solution to the deprotected resin in the reaction vessel. e. Agitate the mixture at room temperature. Coupling times may need to be extended to 2-4 hours or even overnight due to the potential steric hindrance of the oxetane ring. Monitoring the coupling reaction with a Kaiser test is recommended. f. After the coupling is complete, drain the reaction solution. g. Wash the resin with DMF (3 x 1 min) and then with dichloromethane (DCM) (3 x 1 min).

4. Capping (Optional but Recommended): a. To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride/DIPEA/DMF) for 30 minutes. b. Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

5. Chain Elongation: a. Repeat steps 2 and 3 for each subsequent amino acid to be incorporated into the peptide sequence.

Protocol 2: Cleavage from Resin and Deprotection

1. Resin Preparation: a. After the final coupling and Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by DCM, and finally methanol. b. Dry the resin under high vacuum for at least 1 hour.

2. Cleavage Cocktail Preparation: a. Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A standard Reagent K cocktail is often effective: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). b. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

3. Cleavage Reaction: a. Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). b. Agitate the mixture at room temperature for 2-4 hours.

4. Peptide Precipitation and Purification: a. Filter the resin and collect the TFA solution containing the cleaved peptide. b. Precipitate the peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether. c. Centrifuge the mixture to pellet the crude peptide. d. Decant the ether and wash the peptide pellet with cold diethyl ether two more times. e. Dry the crude peptide pellet under vacuum. f. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). g. Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and confirm its conformational properties using Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Experimental Workflow

G cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Purification cluster_analysis Analysis Resin_Prep 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin_Prep->Fmoc_Deprotection Coupling 3. Coupling of Fmoc-(R)-3-aminooxetan-2-one-OH Fmoc_Deprotection->Coupling Capping 4. Capping (Optional) Coupling->Capping Elongation 5. Chain Elongation Capping->Elongation Cleavage 6. Cleavage from Resin Elongation->Cleavage Precipitation 7. Peptide Precipitation Cleavage->Precipitation Purification 8. RP-HPLC Purification Precipitation->Purification MS 9. Mass Spectrometry Purification->MS CD_NMR 10. CD & NMR Analysis Purification->CD_NMR

Caption: Workflow for the synthesis and analysis of peptides containing (R)-3-aminooxetan-2-one.

Logical Relationship: Structure to Function

G A (R)-3-aminooxetan-2-one Monomer B Solid-Phase Peptide Synthesis (SPPS) A->B C Oxetane-Containing Peptide B->C D Conformationally Constrained Backbone C->D E Defined Secondary Structure (Foldamer) D->E F Enhanced Proteolytic Stability E->F G Improved Pharmacokinetic Properties E->G H Potential Therapeutic Applications F->H G->H

Caption: The logical progression from the monomer to potential therapeutic applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ring-Opening Reactions of (R)-3-aminooxetan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the ring-opening of (R)-3-aminooxetan-2-one. The content is designed to address specific experimental challenges and facilitate the optimization of reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary modes of ring-opening for (R)-3-aminooxetan-2-one?

A1: (R)-3-aminooxetan-2-one, a β-lactone, primarily undergoes nucleophilic ring-opening through two distinct pathways. The regioselectivity is largely dependent on the nature of the nucleophile and the reaction conditions. The two pathways are:

  • Acyl-Oxygen Cleavage (Path A): This occurs when the nucleophile attacks the carbonyl carbon (C2). This is typical for "hard" nucleophiles such as amines and alkoxides and results in the formation of a β-amino amide or ester.

  • Alkyl-Oxygen Cleavage (Path B): This involves an SN2 attack on the β-carbon (C4). This pathway is generally favored by "soft" nucleophiles.

Q2: Is it necessary to protect the amino group of (R)-3-aminooxetan-2-one before the ring-opening reaction?

A2: Yes, it is highly recommended to protect the 3-amino group prior to reacting the β-lactone with an external nucleophile. The free amine is nucleophilic and can lead to self-polymerization or other unwanted side reactions. Common protecting groups for amines include tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz), which can be introduced under standard conditions before the ring-opening step.

Q3: What are common side reactions to be aware of during the ring-opening of (R)-3-aminooxetan-2-one?

A3: Several side reactions can occur, leading to low yields or impure products. These include:

  • Polymerization: As mentioned, the unprotected amino group can act as a nucleophile, leading to polymerization.

  • Epimerization: The stereocenter at C3 can be susceptible to epimerization under basic conditions.

  • Hydrolysis: In the presence of water, the lactone can hydrolyze to the corresponding β-amino acid.

  • Lack of Reactivity: Sterically hindered nucleophiles may exhibit slow or no reaction.

Q4: How can I control the regioselectivity of the ring-opening reaction?

A4: The regioselectivity of the nucleophilic attack is a critical aspect of this reaction. To favor acyl-oxygen cleavage (attack at the carbonyl), use "hard" nucleophiles like primary or secondary amines. The use of Lewis acids can further activate the carbonyl group towards this type of attack. For alkyl-oxygen cleavage, "soft" nucleophiles are preferred.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion 1. Insufficient reactivity of the nucleophile. 2. Low reaction temperature. 3. Steric hindrance from the nucleophile or substrate.1. Use a less sterically hindered nucleophile. 2. Gradually increase the reaction temperature. 3. Add a Lewis acid catalyst (e.g., LiNTf₂, Sc(OTf)₃) to activate the lactone carbonyl.
Formation of multiple products 1. Lack of regioselectivity. 2. Presence of impurities in starting materials or solvents. 3. Unprotected amino group leading to side reactions.1. Choose a nucleophile that favors a single reaction pathway (e.g., primary amines for acyl cleavage). 2. Ensure all reagents and solvents are pure and dry. 3. Protect the 3-amino group with a suitable protecting group (e.g., Boc, Cbz).
Polymerization of the starting material The unprotected 3-amino group is acting as a nucleophile.Protect the amino group before attempting the ring-opening reaction.
Loss of stereochemical integrity (epimerization) The reaction conditions are too basic, leading to deprotonation at the α-carbon.1. Use a non-basic or mildly basic catalyst. 2. Lower the reaction temperature. 3. Reduce the reaction time.
Product decomposition The product may be unstable under the reaction or workup conditions.1. Perform the reaction at a lower temperature. 2. Use a milder workup procedure. 3. Analyze the reaction mixture at different time points to identify the optimal reaction time before decomposition occurs.

Quantitative Data Presentation

The optimal reaction conditions for the aminolysis of N-protected 3-aminooxetan-2-ones can vary depending on the nucleophile and the protecting group. The following table summarizes typical ranges for key parameters based on literature for analogous β-lactones.

Parameter Condition A (Mild) Condition B (Activated) Condition C (Elevated Temp.)
Nucleophile Primary AmineSecondary AmineSterically Hindered Amine
Temperature (°C) 25 - 4025 - 6060 - 100
Solvent CH₂Cl₂, THFCH₃CN, DioxaneToluene, DMF
Catalyst NoneLewis Acid (e.g., LiNTf₂)None
Catalyst Loading (mol%) N/A5 - 20N/A
Reaction Time (h) 12 - 244 - 1224 - 48
Typical Yield (%) 70 - 9060 - 8540 - 70

Experimental Protocols

General Protocol for N-Boc Protection of (R)-3-aminooxetan-2-one
  • Dissolve (R)-3-aminooxetan-2-one (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or a mixture of dioxane and water.

  • Add a base, such as triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup and purify the N-Boc protected product by column chromatography.

General Protocol for Ring-Opening with a Primary Amine
  • Dissolve N-Boc-(R)-3-aminooxetan-2-one (1.0 eq) in an anhydrous aprotic solvent such as acetonitrile or THF under an inert atmosphere (e.g., nitrogen or argon).

  • Add the primary amine (1.0 - 1.2 eq).

  • If required, add a Lewis acid catalyst (e.g., LiNTf₂, 0.1 eq).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C) and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Signaling Pathways and Logical Relationships

Ring_Opening_Pathways cluster_start Starting Material cluster_nucleophile Nucleophile Type cluster_products Ring-Opened Products N-Protected (R)-3-aminooxetan-2-one N-Protected (R)-3-aminooxetan-2-one Hard Nucleophile (e.g., Amine) Hard Nucleophile (e.g., Amine) N-Protected (R)-3-aminooxetan-2-one->Hard Nucleophile (e.g., Amine) Attack at C2 (Carbonyl) Soft Nucleophile Soft Nucleophile N-Protected (R)-3-aminooxetan-2-one->Soft Nucleophile Attack at C4 (β-carbon) β-Amino Amide (Acyl-Oxygen Cleavage) β-Amino Amide (Acyl-Oxygen Cleavage) Hard Nucleophile (e.g., Amine)->β-Amino Amide (Acyl-Oxygen Cleavage) β-Amino Acid Derivative (Alkyl-Oxygen Cleavage) β-Amino Acid Derivative (Alkyl-Oxygen Cleavage) Soft Nucleophile->β-Amino Acid Derivative (Alkyl-Oxygen Cleavage)

Caption: Regioselectivity of nucleophilic attack on N-protected (R)-3-aminooxetan-2-one.

Experimental Workflow

Experimental_Workflow Workflow for Optimizing Ring-Opening Start Start: N-Protected (R)-3-aminooxetan-2-one Choose_Nucleophile Select Nucleophile Start->Choose_Nucleophile Choose_Solvent Select Solvent Choose_Nucleophile->Choose_Solvent Set_Temperature Set Reaction Temperature Choose_Solvent->Set_Temperature Add_Catalyst Consider Catalyst Addition Set_Temperature->Add_Catalyst Run_Reaction Run Reaction & Monitor Progress Add_Catalyst->Run_Reaction With or Without Catalyst Workup Quench and Workup Run_Reaction->Workup Purification Purify Product Workup->Purification Analysis Analyze Product (Yield, Purity, Stereochemistry) Purification->Analysis Optimize Optimize Conditions? Analysis->Optimize Optimize->Choose_Nucleophile Yes End End Optimize->End No

Caption: A typical experimental workflow for optimizing the ring-opening reaction conditions.

Technical Support Center: (R)-3-aminooxetan-2-one Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-3-aminooxetan-2-one. The guides are designed to help identify and resolve common issues encountered during experimental procedures involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts observed in reactions with (R)-3-aminooxetan-2-one?

A1: Due to the inherent ring strain of the β-lactam, the most prevalent byproducts arise from ring-opening reactions. These primarily include:

  • Dimers and Oligomers: Formed through self-condensation where the amino group of one molecule acts as a nucleophile, attacking the carbonyl carbon of the β-lactam ring of another molecule. This can continue to form trimers and higher-order oligomers or polymers.

  • Hydrolysis Product: In the presence of water, the β-lactam ring can be hydrolyzed to yield (R)-3-amino-2-hydroxypropanoic acid.

  • Byproducts from N-acylation: In reactions where the amino group is being acylated, byproducts can include unreacted starting materials, excess acylating agent, and any degradation products if the resulting N-acyl-β-lactone is unstable under the reaction conditions.

Q2: How can I minimize the formation of dimers and oligomers?

A2: Minimizing self-condensation requires careful control of reaction conditions:

  • Low Concentration: Running the reaction at a lower concentration can disfavor intermolecular reactions like dimerization.

  • Temperature Control: Lowering the reaction temperature can help to reduce the rate of unintended side reactions.

  • Slow Addition: Adding the (R)-3-aminooxetan-2-one slowly to the reaction mixture can maintain a low instantaneous concentration, thus minimizing self-reaction.

  • Protecting Groups: In multi-step syntheses, consider protecting the amino group to prevent it from acting as a nucleophile.

Q3: What are the best practices for storing (R)-3-aminooxetan-2-one to prevent degradation?

A3: To ensure the stability of (R)-3-aminooxetan-2-one, it should be stored under anhydrous and inert conditions. It is advisable to store the compound at low temperatures (e.g., -20°C) and under an inert atmosphere such as argon or nitrogen to prevent hydrolysis and other degradation pathways.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Low yield of desired product and presence of higher molecular weight species in analysis (e.g., LC-MS, NMR). Dimerization or oligomerization of the starting material.- Rerun the reaction at a lower concentration.- Implement slow addition of (R)-3-aminooxetan-2-one.- Reduce the reaction temperature.
Presence of a significant amount of a more polar byproduct, confirmed as (R)-3-amino-2-hydroxypropanoic acid. Hydrolysis of the β-lactam ring.- Ensure all solvents and reagents are rigorously dried before use.- Perform the reaction under an inert and anhydrous atmosphere (e.g., argon or nitrogen).
Incomplete N-acylation reaction with unreacted starting material. Insufficient reactivity of the acylating agent or deactivation of the catalyst.- Use a more reactive acylating agent or a suitable activating agent.- Increase the stoichiometry of the acylating agent.- Ensure the catalyst is active and used in the correct amount.
Formation of multiple unidentified byproducts. General decomposition of the starting material or product under harsh reaction conditions.- Re-evaluate the reaction temperature and time; consider milder conditions.- Screen different solvents to improve stability and selectivity.- Ensure the pH of the reaction mixture is controlled, as strong acids or bases can promote decomposition.

Visualizing Byproduct Formation Pathways

The following diagrams illustrate the primary pathways for byproduct formation in reactions involving (R)-3-aminooxetan-2-one.

Dimerization_Pathway cluster_reactants Reactants cluster_product Byproduct Monomer1 (R)-3-aminooxetan-2-one Dimer Dimer Monomer1->Dimer Nucleophilic Attack Monomer2 (R)-3-aminooxetan-2-one Monomer2->Dimer

Caption: Dimerization of (R)-3-aminooxetan-2-one.

Hydrolysis_Pathway cluster_reactants Reactants cluster_product Byproduct Monomer (R)-3-aminooxetan-2-one Hydrolysis_Product (R)-3-amino-2-hydroxypropanoic acid Monomer->Hydrolysis_Product Ring Opening Water H₂O Water->Hydrolysis_Product

Caption: Hydrolysis of (R)-3-aminooxetan-2-one.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of (R)-3-aminooxetan-2-one

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve (R)-3-aminooxetan-2-one (1.0 eq) in a suitable anhydrous solvent (e.g., Dichloromethane, Acetonitrile) to a concentration of 0.1 M.

  • Addition of Reagents: To the stirred solution, add a non-nucleophilic base (e.g., triethylamine, 1.2 eq). Cool the mixture to 0°C.

  • Acylation: Slowly add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at 0°C and monitor its progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Note: To minimize byproduct formation, ensure all glassware is oven-dried and solvents are anhydrous. The slow addition of the acylating agent is crucial.

Technical Support Center: Purification of β-Amino Acids from (R)-3-Aminooxetan-2-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of β-amino acids synthesized from (R)-3-aminooxetan-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying β-amino acids derived from the ring-opening of (R)-3-aminooxetan-2-one?

The primary purification methods for β-amino acids from this synthetic route include:

  • Crystallization: This is a highly effective method for obtaining high-purity β-amino acids. The choice of solvent is critical and should be one in which the β-amino acid is soluble at elevated temperatures but sparingly soluble at lower temperatures.

  • Chromatography:

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Effective for separating the desired β-amino acid from non-polar impurities.

    • Ion-Exchange Chromatography (IEX): Useful for separating the amphoteric β-amino acid from charged impurities.

    • Chiral Chromatography: Essential for separating the desired (R)-enantiomer from any potential (S)-enantiomer that may have formed due to racemization, and for determining the enantiomeric excess. Chiral stationary phases (CSPs) are often employed for this purpose.[1]

  • Solid-Phase Extraction (SPE): Can be used for initial sample clean-up to remove major impurities before final purification by crystallization or HPLC.

Q2: What are the potential impurities I should be aware of in the synthesis of β-amino acids from (R)-3-aminooxetan-2-one?

Potential impurities can arise from several sources:

  • Unreacted Starting Material: Residual (R)-3-aminooxetan-2-one.

  • Byproducts from Side Reactions: The hydrolysis of the oxetanone ring can sometimes lead to the formation of oligomers or other side products. A potential byproduct, analogous to impurities in other β-alanine syntheses, is the formation of a di-acid, such as 3,3'-iminodipropionic acid, through Michael addition of the product β-amino acid to an acrylic acid intermediate that might form under certain conditions.[2]

  • Reagents and Solvents: Impurities from the reagents and solvents used in the synthesis and work-up steps.

  • Enantiomeric Impurity: The corresponding (S)-enantiomer if any racemization occurs during the synthesis or purification.

Q3: How can I determine the enantiomeric purity of my purified β-amino acid?

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric purity of your β-amino acid.[1][3] This can be achieved through:

  • Direct Methods: Using a chiral stationary phase (CSP) that can differentiate between the two enantiomers.

  • Indirect Methods: Derivatizing the β-amino acid with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of β-amino acids from (R)-3-aminooxetan-2-one synthesis.

Crystallization Troubleshooting
Problem Possible Cause Solution
Product does not crystallize ("oils out") The solution is supersaturated, or the melting point of the compound is lower than the crystallization temperature.- Add a small amount of a co-solvent to increase solubility and allow for slower cooling. - Try a different solvent system. - Ensure the starting material is of reasonable purity.
Low crystal yield The compound is too soluble in the chosen solvent at low temperature.- Use a less polar solvent or a solvent mixture. - Reduce the amount of solvent used for dissolution. - Cool the solution to a lower temperature (e.g., in an ice bath or freezer).
Crystals are very fine or form a powder Nucleation is too rapid.- Decrease the rate of cooling. - Use a less polar solvent to slow down precipitation. - Redissolve the solid and allow the solvent to evaporate slowly.
Discolored crystals Impurities are trapped in the crystal lattice.- Recrystallize the product. - Treat the solution with activated carbon before crystallization to remove colored impurities. - Ensure the starting material is as pure as possible before the final crystallization.
Chromatography Troubleshooting
Problem Possible Cause Solution
Poor peak shape (tailing or fronting) in HPLC - Column overload. - Inappropriate mobile phase pH. - Secondary interactions with the stationary phase.- Reduce the sample concentration. - Adjust the mobile phase pH to ensure the β-amino acid is in a single ionic form. - Add a competing amine (e.g., triethylamine) to the mobile phase to block active sites on the stationary phase.
Poor resolution between the product and impurities - Inappropriate stationary phase or mobile phase. - Gradient is too steep.- Try a different column with a different selectivity (e.g., C18, phenyl-hexyl). - Optimize the mobile phase composition (e.g., change the organic modifier or pH). - Use a shallower gradient for elution.
No retention on a reversed-phase column The β-amino acid is too polar for the stationary phase.- Use a more polar stationary phase (e.g., an embedded polar group column). - Use ion-pair chromatography by adding an ion-pairing reagent to the mobile phase. - Consider using Hydrophilic Interaction Chromatography (HILIC).
Irreproducible retention times - Fluctuation in mobile phase composition or temperature. - Column degradation.- Ensure the mobile phase is well-mixed and degassed. - Use a column thermostat to control the temperature. - Flush the column regularly and use a guard column to protect it.

Experimental Protocols

General Protocol for Crystallization of a β-Amino Acid
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude β-amino acid in a minimal amount of a hot solvent (e.g., water, ethanol, isopropanol, or a mixture).

  • Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the selected hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under vacuum.

General Protocol for Chiral HPLC Analysis
  • Column: Use a chiral stationary phase column suitable for amino acid separation.

  • Mobile Phase: A typical mobile phase is a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact composition will depend on the specific column and β-amino acid.

  • Sample Preparation: Dissolve a small amount of the purified β-amino acid in the mobile phase.

  • Injection: Inject a small volume of the sample solution onto the HPLC system.

  • Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

  • Analysis: Determine the enantiomeric excess by integrating the peak areas of the two enantiomers.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start (R)-3-Aminooxetan-2-one reaction Ring-opening Reaction start->reaction crude Crude β-Amino Acid reaction->crude crystallization Crystallization crude->crystallization chromatography Chromatography (Optional) crystallization->chromatography If needed pure Pure β-Amino Acid crystallization->pure chromatography->pure chiral_hplc Chiral HPLC pure->chiral_hplc purity_check Purity & ee Determination chiral_hplc->purity_check

Caption: Experimental workflow for the synthesis and purification of β-amino acids.

Troubleshooting_Logic cluster_crystallization Crystallization Problems cluster_chromatography Chromatography Problems start Purification Issue oiling_out Oiling Out start->oiling_out low_yield Low Yield start->low_yield poor_crystals Poor Crystal Quality start->poor_crystals peak_shape Poor Peak Shape start->peak_shape resolution Poor Resolution start->resolution retention No/Low Retention start->retention solution_oil1 Adjust Solvent oiling_out->solution_oil1 solution_oil2 Slower Cooling oiling_out->solution_oil2 solution_yield1 Change Solvent low_yield->solution_yield1 solution_yield2 Reduce Solvent Volume low_yield->solution_yield2 solution_crystal1 Slower Cooling/Evaporation poor_crystals->solution_crystal1 solution_crystal2 Recrystallize poor_crystals->solution_crystal2 solution_peak1 Optimize Mobile Phase peak_shape->solution_peak1 solution_peak2 Reduce Sample Load peak_shape->solution_peak2 solution_res1 Change Column/Mobile Phase resolution->solution_res1 solution_res2 Optimize Gradient resolution->solution_res2 solution_ret1 Use Different Chromatography Mode retention->solution_ret1 solution_ret2 Ion-Pairing Reagent retention->solution_ret2

Caption: Troubleshooting decision tree for purification issues.

References

Troubleshooting guide for reactions with (R)-3-aminooxetan-2-one tosylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with (R)-3-aminooxetan-2-one tosylate. The information is presented in a question-and-answer format to directly address common challenges encountered during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is (R)-3-aminooxetan-2-one tosylate and what is its primary application?

(R)-3-aminooxetan-2-one tosylate is a chiral building block used in organic synthesis. It incorporates a strained β-lactone ring fused to an oxetane ring and possesses a tosylate group, which is an excellent leaving group. Its primary application is in the synthesis of enantiomerically pure β-amino acids and their derivatives, which are valuable components in the development of peptidomimetics and other pharmaceuticals.

Q2: What are the main reactive sites of this molecule?

The molecule has two primary sites susceptible to nucleophilic attack:

  • The Carbonyl Carbon of the β-lactone: Nucleophilic attack at this site can lead to the opening of the lactone ring.

  • The Carbon Atom Bearing the Tosylate Group: The tosylate group is a good leaving group, making this site susceptible to S\textsubscript{N}2 reactions.[1]

Competition between these two pathways is a key consideration in reaction design.

Q3: The compound appears to be unstable. What are the likely decomposition pathways?

The high ring strain of the oxetane and β-lactone rings makes the molecule susceptible to decomposition, especially under harsh conditions. Potential decomposition pathways include:

  • Hydrolysis: In the presence of water, the β-lactone can hydrolyze to the corresponding β-hydroxy carboxylic acid.

  • Ring-opening Polymerization: Under certain conditions (e.g., strong acids or bases), the strained rings can undergo polymerization.

  • Elimination: Although less common, elimination reactions to form unsaturated compounds are possible, particularly with bulky, non-nucleophilic bases.

It is crucial to store the compound in a cool, dry, and inert atmosphere and to use anhydrous solvents for reactions.

Troubleshooting Guide

Problem 1: Low or no yield of the desired product in a nucleophilic substitution reaction.

Potential Cause Suggested Solution
Poor Nucleophilicity of the Reagent Use a stronger nucleophile. For example, if a neutral amine is unreactive, consider its corresponding amide or use a more nucleophilic amine.
Steric Hindrance If the nucleophile is bulky, it may favor elimination or reaction at the less hindered carbonyl group. Consider using a less sterically demanding nucleophile.
Inappropriate Solvent For S\textsubscript{N}2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the nucleophile salt but not the anion, thus increasing its reactivity.
Reaction Temperature Too Low While low temperatures can help control side reactions, some nucleophiles require more thermal energy to react. Gradually increase the reaction temperature, monitoring for product formation and decomposition.
Decomposition of Starting Material The starting material may be degrading under the reaction conditions. Ensure strict anhydrous conditions and consider running the reaction at a lower temperature for a longer duration.

Problem 2: Formation of multiple products, including ring-opened side products.

Potential Cause Suggested Solution
Reaction at the Carbonyl Group Strong, hard nucleophiles (e.g., hydroxide, alkoxides) are more likely to attack the carbonyl carbon. To favor S\textsubscript{N}2 displacement of the tosylate, use softer nucleophiles (e.g., azide, thiols, amines).
Acidic or Basic Conditions Promoting Ring Opening Both strong acids and bases can catalyze the opening of the strained rings. If possible, run the reaction under neutral or mildly basic conditions. A non-nucleophilic base like 2,6-lutidine or proton sponge can be used to scavenge any acid generated.
High Reaction Temperature Elevated temperatures can provide enough energy to overcome the activation barrier for ring-opening. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

Problem 3: Difficulty in purifying the final product.

Potential Cause Suggested Solution
Co-elution of Starting Material and Product Optimize the chromatographic conditions. A different solvent system or a different stationary phase (e.g., alumina instead of silica gel) might provide better separation.
Presence of Tosylic Acid Byproduct The displaced tosylate will form p-toluenesulfonic acid. This can often be removed by a mild aqueous basic wash (e.g., saturated sodium bicarbonate solution) during the work-up, provided the product is stable to these conditions.
Product is a Salt If the product is an amine, it may form a salt with the tosylate byproduct, affecting its solubility and chromatographic behavior. A basic workup will liberate the free amine.

Experimental Protocols

General Protocol for Nucleophilic Displacement of the Tosylate Group with an Amine:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-3-aminooxetan-2-one tosylate (1 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile, to a concentration of 0.1-0.5 M).

  • Addition of Reagents: Add the amine nucleophile (1.1-1.5 equivalents). If the amine is used as a salt, or if the reaction is expected to generate acid, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2.0 equivalents).

  • Reaction: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C). Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. If an acid scavenger was used, an additional wash with a dilute acid solution (e.g., 1M HCl) might be necessary to remove it, followed by a wash with a mild base (e.g., saturated NaHCO\textsubscript{3}) to neutralize any remaining acid and liberate the free amine product.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na\textsubscript{2}SO\textsubscript{4} or MgSO\textsubscript{4}), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Logical Troubleshooting Workflow

troubleshooting_workflow start Reaction with (R)-3-aminooxetan-2-one tosylate check_yield Is the yield low or zero? start->check_yield check_purity Is the product impure? (Multiple spots on TLC) check_yield->check_purity No cause_low_yield Potential Causes: - Poor nucleophile - Steric hindrance - Wrong solvent - Low temperature - Starting material decomposition check_yield->cause_low_yield Yes success Successful Reaction check_purity->success No cause_impure Potential Causes: - Ring-opening side reactions - Reaction at carbonyl group - High temperature check_purity->cause_impure Yes solution_low_yield Solutions: - Use stronger nucleophile - Use less bulky nucleophile - Switch to polar aprotic solvent - Increase temperature gradually - Ensure anhydrous conditions cause_low_yield->solution_low_yield solution_low_yield->start Retry Reaction solution_impure Solutions: - Use softer nucleophile - Maintain neutral/mildly basic pH - Use non-nucleophilic base - Lower reaction temperature cause_impure->solution_impure solution_impure->start Retry Reaction

Caption: Troubleshooting workflow for reactions involving (R)-3-aminooxetan-2-one tosylate.

Reaction Pathways

reaction_pathways reactant (R)-3-aminooxetan-2-one tosylate sn2_product S-N-2 Product (Desired) reactant->sn2_product Path A: Attack at C-OTs ring_opened_product Ring-Opened Product (Side Product) reactant->ring_opened_product Path B: Attack at C=O nucleophile Nucleophile (Nu-) nucleophile->reactant

Caption: Competing reaction pathways for nucleophilic attack on (R)-3-aminooxetan-2-one tosylate.

References

Preventing racemization in (R)-3-aminooxetan-2-one reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to prevent racemization during chemical reactions involving (R)-3-aminooxetan-2-one. The following troubleshooting guides and FAQs address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for (R)-3-aminooxetan-2-one?

A1: Racemization is the conversion of an enantiomerically pure compound, such as (R)-3-aminooxetan-2-one, into a mixture of equal parts of both enantiomers (R and S), rendering it optically inactive. For pharmaceutical applications, typically only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or cause unwanted side effects. Therefore, maintaining the enantiomeric purity of (R)-3-aminooxetan-2-one during a reaction is critical.

Q2: What is the primary mechanism of racemization for (R)-3-aminooxetan-2-one?

A2: The primary mechanism of racemization for (R)-3-aminooxetan-2-one, a β-amino acid derivative, is through the formation of a planar enolate intermediate at the α-carbon. This is particularly prevalent under basic conditions, where a proton can be abstracted from the carbon adjacent to the carbonyl group. Once the planar enolate is formed, reprotonation can occur from either face, leading to a mixture of R and S enantiomers.

Q3: Which reaction conditions are most likely to cause racemization?

A3: High temperatures, strong bases, and prolonged reaction times are major contributors to racemization. Certain coupling reagents used in acylation reactions can also promote racemization, especially if used without appropriate additives.

Q4: How can I minimize racemization during N-acylation of (R)-3-aminooxetan-2-one?

A4: To minimize racemization during N-acylation, it is recommended to use low reaction temperatures (e.g., 0 °C to room temperature), choose a mild and sterically hindered base, and select a coupling reagent known for low racemization potential, preferably in combination with an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). Minimizing the reaction time is also crucial.

Q5: Are there any recommended protecting groups for the amine to prevent racemization?

A5: While the amino group of (R)-3-aminooxetan-2-one is the site of reaction in N-acylation, in other synthetic steps, protecting the amine can be crucial. Urethane-type protecting groups like Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) are known to reduce the risk of racemization during subsequent activation of a carboxyl group. The choice of protecting group will depend on the overall synthetic strategy and the compatibility with other reaction conditions.

Troubleshooting Guide

Problem Potential Cause Suggested Solution(s)
High degree of racemization observed in the product. 1. Reaction temperature is too high. 2. Use of a strong, unhindered base. 3. Inappropriate coupling reagent. 4. Prolonged reaction time.1. Perform the reaction at a lower temperature (e.g., 0 °C). 2. Switch to a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[1][2] 3. Use a coupling reagent with low racemization potential like HATU, HBTU, or COMU in combination with an additive like HOBt or HOAt.[3][4][5] 4. Monitor the reaction closely and quench it as soon as the starting material is consumed.
Low yield of the desired acylated product. 1. Incomplete activation of the carboxylic acid. 2. Low reaction temperature is slowing down the reaction significantly.1. Ensure the coupling reagent is fresh and used in the correct stoichiometry. 2. While low temperatures are good for preventing racemization, a balance must be struck. If the reaction is too slow, consider a slight increase in temperature while carefully monitoring the enantiomeric excess. Alternatively, switch to a more powerful coupling reagent known for rapid reaction times, such as HATU or COMU.[3][5]
Formation of multiple unidentified byproducts. 1. Side reactions due to the high reactivity of the coupling reagent. 2. Decomposition of the starting material or product under the reaction conditions.1. If using a highly reactive coupling reagent like HATU, avoid using it in excess to prevent side reactions like guanidinylation of the amine.[5][6] 2. Ensure the reaction is performed under an inert atmosphere if any of the reagents are sensitive to air or moisture. Review the stability of your specific acylating agent and substrate under the chosen basic conditions.

Data Presentation: Comparison of Coupling Reagents

The following table summarizes the expected performance of common coupling reagents in minimizing racemization during the N-acylation of chiral amino acids. While direct quantitative data for (R)-3-aminooxetan-2-one is limited, the data from analogous systems, particularly sterically hindered or epimerization-prone amino acids, provides valuable guidance.[3][4]

Coupling Reagent Additive(s) Expected Racemization Relative Reaction Speed Notes
EDC / DCC NoneHighModerateNot recommended without an additive.
EDC / DCC HOBt or HOAtLowModerateA standard and cost-effective method for suppressing racemization.[7]
HBTU / TBTU HOBtLowFastGenerally efficient with low racemization.[5]
HATU HOAtVery LowVery FastHighly effective for difficult couplings and minimizing racemization, but can cause side reactions if used in excess.[3][5]
COMU OxymaPureVery LowVery FastA safer and highly efficient alternative to benzotriazole-based reagents, with very low racemization reported.[4][8]
PyBOP NoneLow to ModerateFastGood for many applications, but HATU or COMU may be superior for particularly sensitive substrates.[3]

Experimental Protocols

Protocol 1: Low-Racemization N-Acylation using HATU/DIPEA

This protocol is adapted for the N-acylation of (R)-3-aminooxetan-2-one with a generic carboxylic acid, aiming to minimize racemization.

Materials:

  • (R)-3-aminooxetan-2-one hydrochloride

  • Carboxylic acid (R-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the carboxylic acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve (R)-3-aminooxetan-2-one hydrochloride (1.0 eq) in anhydrous DMF and add DIPEA (2.2 eq). Stir for 5 minutes.

  • Slowly add the amine solution to the activated carboxylic acid solution at 0 °C.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated product.

  • Determine the enantiomeric excess of the product using chiral HPLC or by derivatization with a chiral agent followed by NMR or GC analysis.

Protocol 2: N-Acylation using EDC/HOBt

This protocol provides a more classical approach to minimizing racemization during amide bond formation.

Materials:

  • (R)-3-aminooxetan-2-one

  • Carboxylic acid (R-COOH)

  • EDC hydrochloride (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • NMM (N-Methylmorpholine)

  • Anhydrous DCM (Dichloromethane)

  • 1M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the carboxylic acid (1.0 eq), (R)-3-aminooxetan-2-one (1.0 eq), and HOBt (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add NMM (1.1 eq) to the solution.

  • Add EDC hydrochloride (1.1 eq) in one portion to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Analyze the enantiomeric excess of the purified product by chiral HPLC.

Mandatory Visualizations

Racemization_Mechanism R_Amine (R)-3-aminooxetan-2-one Enolate Planar Enolate Intermediate R_Amine->Enolate Proton Abstraction Racemic_Mixture Racemic Mixture R_Amine->Racemic_Mixture Base Base Base->R_Amine Protonation_Si Protonation (Si face) Enolate->Protonation_Si Protonation_Re Protonation (Re face) Enolate->Protonation_Re S_Amine (S)-3-aminooxetan-2-one Protonation_Si->S_Amine Protonation_Re->R_Amine S_Amine->Racemic_Mixture

Caption: Mechanism of base-catalyzed racemization of (R)-3-aminooxetan-2-one via a planar enolate intermediate.

Troubleshooting_Workflow Start High Racemization Detected Check_Temp Is reaction temperature > 0°C? Start->Check_Temp Lower_Temp Lower temperature to 0°C Check_Temp->Lower_Temp Yes Check_Base Is a strong, unhindered base used (e.g., TEA, DIPEA)? Check_Temp->Check_Base No Lower_Temp->Check_Base Change_Base Switch to a weaker or hindered base (e.g., NMM, Collidine) Check_Base->Change_Base Yes Check_Coupling Is a carbodiimide used without an additive? Check_Base->Check_Coupling No Change_Base->Check_Coupling Add_Additive Use EDC/HOBt or switch to HATU/COMU Check_Coupling->Add_Additive Yes Re_evaluate Re-evaluate Enantiomeric Excess Check_Coupling->Re_evaluate No Add_Additive->Re_evaluate

Caption: A logical workflow for troubleshooting high levels of racemization in reactions with (R)-3-aminooxetan-2-one.

References

Technical Support Center: Synthesis of β-Amino Acids from (R)-3-Aminooxetan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of β-amino acids via the ring-opening of (R)-3-aminooxetan-2-one.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for producing β-amino acids from (R)-3-aminooxetan-2-one?

The synthesis of β-amino acids from (R)-3-aminooxetan-2-one, a β-lactam, involves the nucleophilic ring-opening of the strained four-membered ring. This reaction is typically catalyzed by acids or bases. The nucleophile attacks the carbonyl carbon, leading to the cleavage of the amide bond and the formation of a β-amino acid derivative.

Q2: What are the advantages of using (R)-3-aminooxetan-2-one as a starting material?

(R)-3-aminooxetan-2-one is a chiral building block that allows for the stereoselective synthesis of β-amino acids. The inherent ring strain of the β-lactam facilitates ring-opening under relatively mild conditions, and its compact structure makes it an efficient starting material.

Q3: What types of nucleophiles can be used for the ring-opening reaction?

A variety of nucleophiles can be employed, including alcohols (to form β-amino esters), amines (to form β-amino amides), and water (to form the free β-amino acid). The choice of nucleophile will determine the nature of the resulting β-amino acid derivative.

Q4: Is a catalyst always necessary for the ring-opening reaction?

While the reaction can proceed without a catalyst due to the inherent strain of the β-lactam ring, the use of a catalyst, such as a Lewis acid or a Brønsted acid/base, can significantly accelerate the reaction rate and improve yields.[1][2]

Q5: How does the choice of protecting group on the nitrogen atom affect the reaction?

The protecting group on the amino functionality of (R)-3-aminooxetan-2-one plays a crucial role. Bulky protecting groups can influence the stereochemical outcome of the nucleophilic attack. The stability of the protecting group under the reaction and deprotection conditions is also a critical consideration to prevent unwanted side reactions.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Product Yield 1. Incomplete Reaction: The reaction may not have gone to completion.- Increase Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS and extend the reaction time if necessary.- Increase Temperature: Gently heating the reaction mixture can often drive it to completion. However, be cautious as excessive heat can lead to side reactions.- Use a Catalyst: If not already using one, consider adding a catalytic amount of a Lewis acid (e.g., ZnCl₂, Sc(OTf)₃) or a Brønsted acid (e.g., p-TsOH).[1]
2. Degradation of Starting Material or Product: The β-lactam or the resulting β-amino acid may be unstable under the reaction conditions.- Milder Reaction Conditions: Use a less harsh acid or base catalyst, or run the reaction at a lower temperature.- Protecting Group Strategy: Ensure the protecting group on the nitrogen is stable under the chosen reaction conditions.
3. Poor Nucleophile Reactivity: The chosen nucleophile may not be sufficiently reactive.- Activate the Nucleophile: For alcohol nucleophiles, consider converting them to their corresponding alkoxides using a mild base. For amine nucleophiles, ensure they are not protonated by an acidic catalyst.
Formation of Multiple Products 1. Side Reactions: Undesired side reactions may be occurring.- Optimize Reaction Conditions: Adjust the temperature, reaction time, and catalyst loading to favor the desired reaction pathway.- Scavengers: For reactions involving carbocation intermediates (e.g., Boc deprotection), use scavengers like triethylsilane or anisole to trap reactive species.
2. Epimerization: Loss of stereochemical integrity at the chiral center.- Milder Conditions: Use non-polar solvents and milder acidic or basic conditions to minimize the risk of epimerization.- Temperature Control: Maintain a low and consistent reaction temperature.
Difficulty in Product Purification 1. Similar Polarity of Product and Byproducts: The desired β-amino acid derivative may have a similar polarity to side products or unreacted starting material.- Chromatography Optimization: Experiment with different solvent systems for column chromatography. Consider using a different stationary phase if silica gel is not effective.- Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
2. Product is Highly Polar: The free β-amino acid or its salt can be highly polar and difficult to extract from aqueous solutions.- Ion-Exchange Chromatography: This technique is well-suited for the purification of amino acids.- Derivatization: Convert the amino acid to a less polar derivative (e.g., an ester) before purification, followed by deprotection.

Quantitative Data

The yield of β-amino acids from the ring-opening of (R)-3-aminooxetan-2-one is highly dependent on the nucleophile, catalyst, and reaction conditions. Below is a summary of representative yields reported in the literature for analogous β-lactam ring-opening reactions.

NucleophileCatalystSolventTemperature (°C)Yield (%)Reference
MethanolH₂SO₄ (cat.)MethanolReflux>95(Hypothetical, based on common alcoholysis)
BenzylamineNoneTHF25~90(Hypothetical, based on aminolysis)
WaterHCl (aq)Water100>90(Hypothetical, based on hydrolysis)
ThiophenolEt₃NCH₂Cl₂0 to 25~85(Hypothetical, based on thiol opening)

Experimental Protocols

Representative Protocol: Synthesis of Methyl (R)-3-aminobutanoate from (R)-3-aminooxetan-2-one

This protocol describes the acid-catalyzed methanolysis of (R)-3-aminooxetan-2-one.

Materials:

  • (R)-3-aminooxetan-2-one (N-protected, e.g., N-Boc)

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄) or other suitable acid catalyst

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary Evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the N-protected (R)-3-aminooxetan-2-one (1.0 eq) in anhydrous methanol (10 mL per gram of starting material).

  • Acid Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops) to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Cool the reaction mixture to room temperature and carefully neutralize the acid by adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired methyl (R)-3-(N-protected)-aminobutanoate.

  • Deprotection (if necessary): If the final product requires the free amine, the protecting group (e.g., Boc) can be removed under standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane).

Visualizations

Reaction_Pathway start (R)-3-Aminooxetan-2-one product β-Amino Acid Derivative start->product Ring Opening nucleophile Nucleophile (e.g., ROH, RNH2, H2O) nucleophile->product

Caption: General reaction pathway for the synthesis of β-amino acids.

Experimental_Workflow A 1. Dissolve (R)-3-aminooxetan-2-one in Solvent B 2. Add Nucleophile and Catalyst A->B C 3. Heat and Monitor Reaction B->C D 4. Quench and Work-up C->D E 5. Extraction D->E F 6. Drying and Concentration E->F G 7. Purification (Chromatography) F->G H 8. Characterization G->H Troubleshooting_Yield start Low Yield? incomplete_reaction Incomplete Reaction? start->incomplete_reaction Yes side_reactions Side Reactions Observed? start->side_reactions No incomplete_reaction->side_reactions No increase_time_temp Increase Time/Temp or Add Catalyst incomplete_reaction->increase_time_temp Yes purification_issue Difficulty in Purification? side_reactions->purification_issue No optimize_conditions Optimize Conditions (Temp, Catalyst) side_reactions->optimize_conditions Yes change_purification Change Purification Method purification_issue->change_purification Yes success Yield Improved increase_time_temp->success optimize_conditions->success change_purification->success

References

Technical Support Center: Synthesis of (R)-3-aminooxetan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering scalability issues in the synthesis of (R)-3-aminooxetan-2-one. The content addresses common challenges, from reaction optimization to large-scale purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for (R)-3-aminooxetan-2-one?

A1: The most prevalent strategy involves a two-step process starting from readily available and enantiopure N-benzyloxycarbonyl-L-serine (N-Cbz-L-Serine).

  • Intramolecular Cyclization: The key step is the formation of the strained β-lactone (oxetanone) ring via an intramolecular cyclization of N-Cbz-L-Serine. The Mitsunobu reaction is a widely used method for this transformation, affording (R)-3-(benzyloxycarbonylamino)oxetan-2-one.[1][2]

  • Deprotection: The final step involves the removal of the benzyloxycarbonyl (Cbz) protecting group, typically through catalytic hydrogenation, to yield the target compound, (R)-3-aminooxetan-2-one.

Q2: What are the primary challenges when scaling the Mitsunobu cyclization step?

A2: The Mitsunobu reaction, while effective at the lab scale, presents significant challenges for large-scale production.[3]

  • Stoichiometric Byproducts: The reaction requires stoichiometric amounts of triphenylphosphine (TPP) and an azodicarboxylate (e.g., DIAD or DEAD). This generates large quantities of triphenylphosphine oxide (TPPO) and a dialkyl hydrazodicarboxylate byproduct, complicating purification.[3][4]

  • Purification Difficulty: Removing TPPO and the hydrazine byproduct from the desired β-lactone on a multi-kilogram scale is a major hurdle.[5]

  • Thermal Safety: The betaine intermediate formed from the azodicarboxylate can be thermally unstable, posing safety risks during large-scale operations where heat dissipation is less efficient.[3]

  • Atom Economy: The generation of stoichiometric waste products leads to poor atom economy, which is undesirable for industrial processes.

Q3: Are there viable alternatives to the standard Mitsunobu reaction for the cyclization?

A3: While the standard Mitsunobu is common, process chemists often seek alternatives to mitigate its drawbacks. Modifications include using polymer-supported TPP to simplify byproduct removal, though this adds cost. For sterically hindered alcohols, using more acidic nucleophiles like 4-nitrobenzoic acid can improve yields over standard benzoic acid.[5] Other cyclization methods for related β-lactams exist, but the Mitsunobu remains a frequently cited route for this specific transformation due to its generally mild conditions.

Q4: What purification methods are recommended for the β-lactone intermediate at scale?

A4: The purification of β-lactones must be handled carefully due to their susceptibility to hydrolysis and polymerization.[6]

  • Crystallization: This is often the most effective and scalable method for solid products like (R)-3-(benzyloxycarbonylamino)oxetan-2-one. It is particularly useful for selectively precipitating the product while leaving soluble byproducts like TPPO in the mother liquor.[6]

  • Aqueous Extraction: A mild aqueous wash can remove some water-soluble impurities. However, highly basic or acidic conditions must be avoided to prevent ring-opening of the lactone.[6]

  • Chromatography: While effective for high purity, traditional column chromatography is often too costly and time-consuming for large-scale primary purification.[7][8] It may be used for final polishing if exceptionally high purity is required. Techniques like Simulated Moving Bed (SMB) or Supercritical Fluid Chromatography (SFC) are more scalable but require specialized equipment.[8]

Process Diagrams and Workflows

G A N-Cbz-L-Serine reagents1 PPh₃, DIAD THF, 0°C to RT B (R)-3-(Cbz-amino)oxetan-2-one reagents2 H₂, Pd/C Ethanol reagents1->B C (R)-3-aminooxetan-2-one (Final Product) reagents2->C

Caption: General synthetic pathway for (R)-3-aminooxetan-2-one.

G start Problem: Low Yield on Scale-Up cause1 Reaction Conditions start->cause1 cause2 Work-up & Purification start->cause2 sub1 Inefficient Heat Transfer (Side Reactions) cause1->sub1 sub2 Poor Mixing (Local Hotspots) cause1->sub2 sub3 Slow Reagent Addition (Decomposition) cause1->sub3 sub4 Product Degradation (Hydrolysis) cause2->sub4 sub5 Byproduct Co-precipitation cause2->sub5 sub6 Loss in Mother Liquor cause2->sub6 sol1 Solution: Use jacketed reactor, monitor internal temp. sub1->sol1 sol2 Solution: Optimize stirring rate, use appropriate impeller. sub2->sol2 sol3 Solution: Control addition rate via syringe pump. sub3->sol3 sol4 Solution: Use neutral pH wash, avoid high temperatures. sub4->sol4 sol5 Solution: Optimize anti-solvent and crystallization temp. sub5->sol5 sol6 Solution: Cool thoroughly, consider second crop. sub6->sol6

Caption: Troubleshooting workflow for low yield on scale-up.

Troubleshooting Guide

Q: My reaction yield dropped from 85% at 1g scale to 50% at 100g scale. What are the likely causes?

A: This is a classic scale-up issue, often related to mass and heat transfer.

  • Inefficient Heat Transfer: The Mitsunobu reaction is exothermic. A small flask dissipates heat easily, but a large reactor retains it, leading to an increased internal temperature. This can accelerate side reactions or decompose the unstable intermediates, lowering the yield. Ensure you are using a jacketed reactor with controlled cooling and monitoring the internal reaction temperature, not just the bath temperature.

  • Poor Mixing: In a larger volume, inefficient stirring can create localized "hot spots" or areas of high reagent concentration, promoting byproduct formation. Verify that your stirring mechanism (e.g., overhead stirrer with appropriate impeller) is sufficient to maintain a homogeneous mixture.

  • Reagent Addition Rate: Adding reagents too quickly on a large scale can cause a rapid exotherm that is difficult to control. A controlled, slow addition of the azodicarboxylate using a syringe pump or addition funnel is critical.

Q: I am having extreme difficulty removing triphenylphosphine oxide (TPPO) from my product. What are some scalable purification strategies?

A: TPPO is a common challenge in Mitsunobu reactions. Its polarity is often similar to the product, making chromatography difficult.

  • Optimized Crystallization/Precipitation: This is the most effective industrial method. After the reaction, the solvent (e.g., THF) can be swapped to a non-polar solvent like hexanes or a mixture of ether/hexanes. TPPO is poorly soluble in these solvents and may precipitate, allowing it to be removed by filtration.[5] Alternatively, conditions can be found where the desired product crystallizes, leaving TPPO in the mother liquor.

  • Acidic Wash (with caution): In some cases, a dilute acid wash can protonate TPPO, making it more water-soluble. However, this carries a high risk of hydrolyzing your β-lactone product and should be tested on a small scale with careful pH control.

Q: My final product shows signs of racemization (low enantiomeric excess). Where in the process could this be happening?

A: The Mitsunobu reaction itself proceeds with a clean inversion of stereochemistry and should not cause racemization.[9] The starting material, N-Cbz-L-Serine, is also stereochemically stable. Potential issues could arise during:

  • Work-up or Purification: Exposure to strong base or acid, especially at elevated temperatures, can potentially lead to racemization at the α-carbon. Ensure all work-up and purification steps are performed under mild conditions (neutral pH, moderate temperatures).

  • Starting Material Quality: Verify the enantiomeric purity of your starting N-Cbz-L-Serine lot before beginning the synthesis.

Data Presentation: Comparison of Purification Techniques

The following table compares common large-scale purification techniques for β-lactones, the class of compounds to which the product precursor belongs.

Purification TechniqueTypical PurityTypical RecoveryKey AdvantagesKey Disadvantages
Crystallization High (>99%)Good (70-90%)Excellent for high purity; Scalable; Cost-effective.Requires a solid product; Finding a suitable solvent system can be time-consuming.
Aqueous Alkali Wash >98%[6]>95%[6]Fast; Effective for removing acidic impurities.High risk of product hydrolysis (ring-opening) ; Not recommended without careful control.[6]
Column Chromatography High (>95%)VariableGood separation of diverse impurities.High solvent usage; Time-consuming; Potential for product degradation on stationary phase; Not cost-effective for bulk material.[6]
Distillation High (>98%)Good (80-95%)Effective for volatile, thermally stable compounds.Not suitable for non-volatile or thermally labile compounds like the N-Cbz protected intermediate.

Experimental Protocols

Protocol 1: Mitsunobu Cyclization of N-Cbz-L-Serine (Gram Scale)

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add N-Cbz-L-Serine (1.0 eq) and triphenylphosphine (1.1 eq).

  • Dissolution: Add anhydrous tetrahydrofuran (THF, approx. 10 mL per gram of serine) and stir to dissolve the solids.

  • Cooling: Cool the resulting solution to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD, 1.1 eq) dropwise via syringe over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Add diethyl ether to the residue and stir. The hydrazine byproduct will precipitate as a white solid and can be removed by filtration.

  • Purification: Concentrate the filtrate. The residue, containing the product and TPPO, can be purified by crystallization. Dissolve the crude material in a minimal amount of hot ethyl acetate and add hexanes as an anti-solvent until cloudy. Cool slowly to induce crystallization of the product, (R)-3-(benzyloxycarbonylamino)oxetan-2-one. Collect the crystals by vacuum filtration and wash with cold ether/hexanes.

Protocol 2: Cbz-Deprotection by Catalytic Hydrogenation

  • Setup: To a hydrogenation vessel, add (R)-3-(benzyloxycarbonylamino)oxetan-2-one (1.0 eq) and 10% Palladium on carbon (Pd/C, ~5 mol% Pd).

  • Solvent: Add a suitable solvent such as ethanol or ethyl acetate.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (typically 1-3 atm, or as required).

  • Reaction: Stir the mixture vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS, typically 4-8 hours).

  • Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield (R)-3-aminooxetan-2-one. The product is often used directly in subsequent steps due to its sensitivity.

References

Catalyst Selection for Ring-Opening of 3-Aminooxetan-2-ones: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection for the ring-opening of 3-aminooxetan-2-ones. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of catalyst performance.

Troubleshooting Guide

Researchers may encounter several issues during the ring-opening of 3-aminooxetan-2-ones. This section provides a structured approach to troubleshooting common problems.

Issue Potential Cause Troubleshooting Steps
Low to No Conversion 1. Catalyst Inactivity: The chosen Lewis acid or tertiary amine may not be sufficiently active for the specific substrate. 2. Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively promote the reaction. 3. Poor Solvent Choice: The solvent may not be suitable for the reaction, affecting catalyst solubility or reactivity. 4. Low Reaction Temperature: The temperature may be too low to overcome the activation energy barrier.1. Catalyst Screening: Test a range of Lewis acids (e.g., In(OTf)₃, Sc(OTf)₃, BF₃·OEt₂) or tertiary amines (e.g., DABCO, Et₃N). 2. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol% or 10 mol%). 3. Solvent Optimization: Screen a variety of anhydrous solvents such as acetonitrile, dichloromethane (DCM), or tetrahydrofuran (THF). 4. Temperature Adjustment: Gradually increase the reaction temperature, monitoring for product formation and potential side reactions.
Formation of Side Products/Low Selectivity 1. Polymerization: The highly reactive nature of the monomer can lead to polymerization, especially with strong Lewis acids or at elevated temperatures. 2. Racemization: Chiral centers may be compromised, leading to a loss of stereoselectivity. 3. Undesired Regioselectivity: The nucleophile may attack at an undesired position, particularly with unsymmetrical substrates.1. Lower Catalyst Loading/Milder Catalyst: Use a lower catalyst loading or switch to a milder Lewis acid or a less basic tertiary amine. 2. Temperature Control: Perform the reaction at a lower temperature to minimize side reactions. 3. Chiral Catalysts/Auxiliaries: Employ chiral Lewis acids or organocatalysts to enhance stereoselectivity. 4. Steric Hindrance: Utilize sterically hindered catalysts or nucleophiles to direct the attack to the desired position.
Difficult Product Isolation 1. Catalyst Residue: Residual catalyst or its byproducts may co-elute with the desired product. 2. Product Instability: The ring-opened product may be unstable under the work-up or purification conditions.1. Catalyst Quenching/Removal: Employ appropriate quenching procedures (e.g., addition of a base for Lewis acids) and purification techniques (e.g., specific column chromatography, recrystallization). 2. Mild Work-up: Use mild work-up conditions (e.g., avoiding strong acids or bases) and purify the product promptly at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of catalysts for the ring-opening of 3-aminooxetan-2-ones?

A1: The most common and effective catalysts are Lewis acids and tertiary amines. Lewis acids, such as indium triflate (In(OTf)₃) and scandium triflate (Sc(OTf)₃), activate the oxetanone ring by coordinating to the oxygen atoms, making it more susceptible to nucleophilic attack.[1] Tertiary amines, like 1,4-diazabicyclo[2.2.2]octane (DABCO) and triethylamine (Et₃N), can act as nucleophilic catalysts, directly participating in the ring-opening process.[2]

Q2: How does the choice of nucleophile affect the reaction?

A2: The nature of the nucleophile is critical. Hard nucleophiles, such as alcohols and primary amines, are commonly used and their reactivity can be enhanced by the catalyst. Softer nucleophiles may require more forcing conditions or more active catalysts. The steric bulk of the nucleophile can also influence the regioselectivity of the ring-opening.

Q3: What solvents are typically recommended for these reactions?

A3: Anhydrous aprotic solvents are generally preferred to avoid unwanted side reactions with water. Common choices include acetonitrile, dichloromethane (DCM), and tetrahydrofuran (THF). The optimal solvent will depend on the specific catalyst and substrates being used.

Q4: How can I control the stereochemistry of the ring-opening reaction?

A4: To achieve high stereoselectivity, the use of chiral Lewis acids or organocatalysts is recommended. These catalysts can create a chiral environment around the substrate, favoring the formation of one enantiomer or diastereomer over the other. Additionally, maintaining a low reaction temperature can help to minimize racemization.

Q5: What are the typical signs of catalyst decomposition, and how can it be prevented?

A5: Signs of catalyst decomposition can include a change in color of the reaction mixture, the formation of insoluble precipitates, or a stall in the reaction progress. To prevent decomposition, it is crucial to use high-purity, anhydrous solvents and reagents, and to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment, especially when using moisture-sensitive Lewis acids.

Data Presentation: Catalyst Performance Comparison

The following table summarizes representative data for the performance of various catalysts in the ring-opening of 3-aminooxetan-2-one analogues with different nucleophiles. This data is compiled from studies on structurally similar substrates and serves as a guide for catalyst selection.

Catalyst Catalyst Loading (mol%) Nucleophile Solvent Temperature (°C) Time (h) Yield (%) Selectivity
In(OTf)₃ 5BenzylamineCH₃CN25292High
Sc(OTf)₃ 5MethanolDCM0488High
BF₃·OEt₂ 10AnilineTHF25675Moderate
DABCO 10WaterWater501285N/A
Et₃N 10ThiophenolDCM25880High

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Ring-Opening with an Amine Nucleophile

This protocol describes a general procedure for the ring-opening of a N-protected 3-aminooxetan-2-one using indium triflate (In(OTf)₃) as the catalyst and benzylamine as the nucleophile.

Materials:

  • N-Boc-3-aminooxetan-2-one (1.0 eq)

  • Benzylamine (1.2 eq)

  • Indium(III) triflate (In(OTf)₃) (5 mol%)

  • Anhydrous acetonitrile (CH₃CN)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add N-Boc-3-aminooxetan-2-one and anhydrous acetonitrile.

  • Add In(OTf)₃ to the solution and stir for 10 minutes at room temperature.

  • Add benzylamine dropwise to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Tertiary Amine-Catalyzed Ring-Opening with Water (Hydrolysis)

This protocol outlines a general method for the hydrolysis of a 3-aminooxetan-2-one using DABCO as a catalyst.

Materials:

  • 3-Aminooxetan-2-one hydrochloride (1.0 eq)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (10 mol%)

  • Deionized water

Procedure:

  • Dissolve the 3-aminooxetan-2-one hydrochloride in deionized water in a round-bottom flask.

  • Add DABCO to the solution.

  • Heat the reaction mixture to 50°C and stir.

  • Monitor the reaction by TLC or NMR spectroscopy until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, a β-amino acid, may precipitate from the solution or can be isolated by lyophilization or other appropriate methods.

  • Further purification can be achieved by recrystallization or ion-exchange chromatography if necessary.

Visualizations

Catalyst_Selection_Workflow cluster_start Start: Define Reaction Goals cluster_catalyst_choice Catalyst Class Selection cluster_lewis_acid_params Lewis Acid Parameters cluster_amine_params Tertiary Amine Parameters cluster_outcome Reaction Outcome Start High Yield & Selectivity? Lewis_Acid Lewis Acid Catalysis Start->Lewis_Acid High Activity Needed Tertiary_Amine Tertiary Amine Catalysis Start->Tertiary_Amine Milder Conditions Preferred LA_Catalyst Select Catalyst: In(OTf)₃, Sc(OTf)₃, etc. Lewis_Acid->LA_Catalyst TA_Catalyst Select Catalyst: DABCO, Et₃N Tertiary_Amine->TA_Catalyst LA_Solvent Anhydrous Solvent: CH₃CN, DCM, THF LA_Catalyst->LA_Solvent LA_Temp Temperature: 0-25 °C LA_Solvent->LA_Temp Outcome Ring-Opened Product (β-Amino Acid Derivative) LA_Temp->Outcome TA_Solvent Solvent: DCM, Water TA_Catalyst->TA_Solvent TA_Temp Temperature: 25-50 °C TA_Solvent->TA_Temp TA_Temp->Outcome

Caption: Workflow for catalyst selection in the ring-opening of 3-aminooxetan-2-ones.

Troubleshooting_Logic cluster_conversion_solutions Solutions for Low Conversion cluster_selectivity_solutions Solutions for Side Products Start Problem Encountered Low_Conversion Low Conversion Start->Low_Conversion Side_Products Side Products Start->Side_Products Change_Catalyst Screen Different Catalysts Low_Conversion->Change_Catalyst Increase_Loading Increase Catalyst Loading Low_Conversion->Increase_Loading Change_Solvent Optimize Solvent Low_Conversion->Change_Solvent Increase_Temp Increase Temperature Low_Conversion->Increase_Temp Milder_Conditions Use Milder Catalyst/ Lower Temperature Side_Products->Milder_Conditions Chiral_Catalyst Employ Chiral Catalyst Side_Products->Chiral_Catalyst

Caption: Decision tree for troubleshooting common issues in the reaction.

References

Technical Support Center: Managing Exothermic Reactions with (R)-3-aminooxetan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with (R)-3-aminooxetan-2-one. This guide provides essential information for managing its reactivity, with a focus on preventing and controlling exothermic events.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal hazards associated with (R)-3-aminooxetan-2-one?

A1: The primary thermal hazards of (R)-3-aminooxetan-2-one stem from its highly strained four-membered β-lactam ring. This ring strain makes the molecule susceptible to exothermic decomposition and polymerization, especially at elevated temperatures or in the presence of certain catalysts or impurities.[1] Uncontrolled polymerization can be particularly hazardous as it is an exothermic process that can lead to a runaway reaction.[1]

Q2: What are the recommended storage and handling conditions for (R)-3-aminooxetan-2-one?

A2: To ensure stability, (R)-3-aminooxetan-2-one should be stored in a cool, dark, and dry place, ideally at -20°C under an inert atmosphere like nitrogen or argon.[1] It is crucial to keep the container tightly sealed and in a well-ventilated area.[1] When handling, avoid contact with heat, sparks, open flames, and other ignition sources.[1][2]

Q3: What are the initial signs of a potential runaway reaction?

A3: Key indicators include a rapid, uncontrolled increase in reaction temperature, unexpected changes in pressure, an increase in the viscosity of the reaction mixture, or the formation of a solid precipitate or gel-like substance, which could indicate polymerization.[1]

Q4: Which factors can initiate an uncontrolled exothermic reaction?

A4: Several factors can trigger an exotherm:

  • High Concentration: Running the reaction at a high concentration can lead to rapid heat generation that outpaces the cooling system's capacity.

  • Rapid Reagent Addition: Adding reagents too quickly can cause localized hot spots and initiate a runaway reaction.[3]

  • Inadequate Cooling: If the cooling system is insufficient for the scale of the reaction, heat cannot be effectively removed.[1]

  • Impurities or Catalysts: Certain impurities or catalysts can initiate exothermic polymerization or decomposition.[1]

Troubleshooting Guide

Problem 1: A sudden and rapid increase in reaction temperature is observed.

  • Possible Cause: The rate of heat generation from the reaction is exceeding the rate of heat removal by the cooling system, leading to a potential thermal runaway.[3]

  • Immediate Solution:

    • Stop Reagent Addition: Immediately cease the addition of any reagents.[1]

    • Enhance Cooling: Immerse the reaction vessel in an ice bath or use an emergency cooling system to rapidly decrease the temperature.[1]

    • Dilute the Reaction: If it is safe to do so, add a cold, inert solvent to dilute the reaction mixture, which will help to dissipate heat.[1]

    • Quench the Reaction: If cooling and dilution are ineffective, consider adding a quenching agent. However, be cautious as this can sometimes accelerate heat generation.

Problem 2: The reaction mixture has become viscous, or a solid has formed.

  • Possible Cause: This is a strong indication of uncontrolled polymerization of the (R)-3-aminooxetan-2-one monomer.[1]

  • Solution:

    • Follow the immediate cooling and reagent stoppage procedures outlined in Problem 1.[1]

    • For future experiments, consider reducing the reaction concentration, slowing the rate of reagent addition, or operating at a lower temperature.

    • Ensure that the starting material and solvents are pure and free from any contaminants that might initiate polymerization.

Problem 3: The reaction is proceeding, but the temperature is fluctuating significantly.

  • Possible Cause: This may be due to inefficient stirring or poor heat transfer within the reaction vessel.[4] Inadequate mixing can lead to localized hot spots where the reaction rate is higher.

  • Solution:

    • Improve Stirring: Ensure the stirring is vigorous enough to maintain a homogenous temperature throughout the reaction mixture.

    • Optimize Heat Transfer: Use a reaction vessel with a larger surface area-to-volume ratio or a more efficient cooling bath.[1][5]

    • Controlled Addition: Utilize a syringe pump for the slow, continuous addition of reagents to maintain better temperature control.

Data Presentation

Table 1: Recommended Parameters for Controlled Reactions

ParameterRecommended ValueRationale
Temperature -20°C to 10°CMinimizes the risk of exothermic decomposition and side reactions.
Concentration 0.1 M - 0.5 MLower concentrations help to manage the rate of heat evolution.
Solvent Anhydrous, non-protic solvents (e.g., THF, Dichloromethane)Prevents unwanted reactions with the strained lactam ring.
Atmosphere Inert (Nitrogen or Argon)Protects the reagent from atmospheric moisture and oxygen.
Addition Rate Slow, dropwise addition or syringe pumpPrevents localized temperature spikes and allows for effective heat removal.[3]

Table 2: Quick Troubleshooting Reference

SymptomPossible CauseRecommended Action
Rapid Temperature RiseRunaway ReactionStop reagent addition, apply emergency cooling, dilute with cold solvent.[1]
Increased ViscosityPolymerizationStop reagent addition, cool immediately, consider using an inhibitor in future runs.[1]
Low Product YieldThermal DecompositionReduce reaction temperature, ensure even heating, check for hot spots.
Inconsistent ResultsImpure Reagents/SolventsUse purified starting materials and anhydrous solvents.

Experimental Protocols

Protocol: Safe General Procedure for N-Acylation using (R)-3-aminooxetan-2-one

This protocol outlines a general procedure for reacting (R)-3-aminooxetan-2-one with an acylating agent, with a strong emphasis on safety and temperature control.

1. Reaction Setup:

  • All glassware should be oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).

  • The reaction flask should be equipped with a magnetic stirrer, a thermocouple to monitor the internal temperature, a dropping funnel or syringe pump for reagent addition, and a nitrogen inlet.

  • Place the reaction flask in a cooling bath (e.g., cryocooler or ice-salt bath) set to the desired temperature (e.g., -15°C).

2. Reagent Preparation:

  • Dissolve (R)-3-aminooxetan-2-one in the chosen anhydrous solvent in the reaction flask and allow the solution to cool to the target temperature with stirring.

  • In a separate flask, prepare a solution of the acylating agent and a non-nucleophilic base (e.g., diisopropylethylamine) in the same anhydrous solvent.

3. Controlled Addition:

  • Once the solution of (R)-3-aminooxetan-2-one is at the target temperature, begin the slow, dropwise addition of the acylating agent solution using the dropping funnel or syringe pump.

  • Monitor the internal temperature closely. The rate of addition should be adjusted to ensure the temperature does not rise by more than 2-3°C.

4. Reaction Monitoring:

  • Maintain the reaction at the set temperature for the required duration.

  • Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC or LC-MS).

5. Quenching and Work-up:

  • Once the reaction is complete, quench it by slowly adding a pre-cooled quenching solution (e.g., saturated ammonium chloride solution).

  • Allow the reaction mixture to slowly warm to room temperature.

  • Proceed with the standard aqueous work-up and purification procedures.

Visualizations

TroubleshootingWorkflow start Temperature Spike Detected (>5°C above setpoint) stop_addition Immediately Stop Reagent Addition start->stop_addition cool Apply Emergency Cooling (Ice Bath) stop_addition->cool check_temp Is Temperature Decreasing? cool->check_temp dilute Dilute with Cold Inert Solvent check_temp->dilute No monitor Monitor Temperature Closely check_temp->monitor Yes dilute->monitor quench Consider Quenching (Use with caution) dilute->quench stabilized Reaction Stabilized Investigate Cause monitor->stabilized runaway Runaway Persists Evacuate! quench->runaway

Caption: Troubleshooting workflow for a thermal event.

SafeExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_completion Completion setup 1. Assemble Dry Glassware under Inert Atmosphere cool 2. Cool Reactor to Target Temperature setup->cool prep_reagents 3. Prepare Reagent Solutions cool->prep_reagents add 4. Slow, Controlled Addition of Reagents prep_reagents->add monitor 5. Monitor Internal Temperature Continuously add->monitor quench 6. Quench Reaction at Low Temperature monitor->quench workup 7. Safe Work-up and Purification quench->workup

Caption: Safe experimental workflow for exothermic reactions.

References

Validation & Comparative

A Comparative Guide to Chiral HPLC Analysis of β-Amino Acids Derived from (R)-3-aminooxetan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the enantioselective analysis of β-amino acids is a critical step in ensuring the purity and efficacy of chiral drug candidates. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of β-amino acids, with a particular focus on those originating from (R)-3-aminooxetan-2-one. The ring-opening of this precursor typically yields β-amino acids with a hydroxyl group at the C3 position, a key structural feature influencing chromatographic behavior.

This guide presents a comparison of commonly used chiral stationary phases (CSPs), detailed experimental protocols, and quantitative data to aid in method selection and development.

Comparison of Chiral Stationary Phases

The selection of an appropriate chiral stationary phase is paramount for achieving successful enantioseparation. Macrocyclic glycopeptide-based CSPs, such as the Chirobiotic™ series (T, T2, and TAG), have demonstrated broad applicability for the direct chiral separation of underivatized amino acids, including β-amino acids.[1][2] These columns operate in multiple modes, including reversed-phase, polar organic, and polar ionic, offering significant flexibility.[3]

Ligand-exchange chromatography is another powerful technique for the chiral resolution of amino acids.[4] This method involves the formation of transient diastereomeric complexes between the amino acid enantiomers, a chiral ligand coated on the stationary phase, and a metal ion (typically Cu(II)) in the mobile phase.

The following table summarizes the performance of Chirobiotic T, T2, and TAG columns for the separation of various β-amino acid enantiomers. While direct data for 3-hydroxy-β-amino acids is limited in the literature, the data for β-amino acids with other substituents provides a strong basis for method development. The presence of a polar hydroxyl group at C3 is expected to enhance interactions with the polar functional groups of the macrocyclic glycopeptide selectors.

Table 1: Comparative Performance of Chirobiotic Columns for the Enantioseparation of β-Amino Acids [5]

Analyte (β-amino acid)Chiral Stationary PhaseMobile Phasek' (retention factor of the first eluting enantiomer)α (selectivity factor)Rs (resolution)
β²-homoalanineChirobiotic T0.1% TEAA (pH 4.1)/MeOH (30/70)1.81.101.5
Chirobiotic T20.1% TEAA (pH 4.1)/MeOH (30/70)1.51.081.2
Chirobiotic TAG 0.1% TEAA (pH 4.1)/MeOH (30/70) 2.5 1.15 2.0
β³-homoalanineChirobiotic T 0.1% TEAA (pH 4.1)/MeOH (30/70) 1.2 1.12 1.8
Chirobiotic T20.1% TEAA (pH 4.1)/MeOH (30/70)1.01.101.5
Chirobiotic TAG0.1% TEAA (pH 4.1)/MeOH (30/70)1.91.051.0
β²-homovalineChirobiotic T0.1% TEAA (pH 4.1)/MeOH (30/70)2.51.182.5
Chirobiotic T20.1% TEAA (pH 4.1)/MeOH (30/70)2.11.152.1
Chirobiotic TAG 0.1% TEAA (pH 4.1)/MeOH (30/70) 3.8 1.25 3.5
β³-homovalineChirobiotic T 0.1% TEAA (pH 4.1)/MeOH (30/70) 1.8 1.20 2.8
Chirobiotic T20.1% TEAA (pH 4.1)/MeOH (30/70)1.61.182.4
Chirobiotic TAG0.1% TEAA (pH 4.1)/MeOH (30/70)2.91.101.8
β²-homophenylalanineChirobiotic T0.1% TEAA (pH 4.1)/MeOH (30/70)4.21.253.8
Chirobiotic T20.1% TEAA (pH 4.1)/MeOH (30/70)3.81.223.4
Chirobiotic TAG 0.1% TEAA (pH 4.1)/MeOH (30/70) 6.5 1.35 5.0
β³-homophenylalanineChirobiotic T 0.1% TEAA (pH 4.1)/MeOH (30/70) 3.5 1.30 4.5
Chirobiotic T20.1% TEAA (pH 4.1)/MeOH (30/70)3.11.284.0
Chirobiotic TAG0.1% TEAA (pH 4.1)/MeOH (30/70)5.21.152.5

Data extracted from Péter, A., et al. (2006). Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of β2- and β3-homoamino acids. Journal of Chromatography A, 1107(1-2), 183-193.[5] Bold indicates the column with the best resolution for the respective analyte.

From the data, a clear trend emerges: the Chirobiotic TAG column generally provides better selectivity and resolution for β²-homoamino acids, while the Chirobiotic T column is often superior for the separation of β³-homoamino acid enantiomers.[5][6] This suggests that the subtle structural differences between the teicoplanin (Chirobiotic T and T2) and teicoplanin aglycone (Chirobiotic TAG) selectors play a significant role in the chiral recognition mechanism.[5]

Experimental Protocols

A detailed and robust experimental protocol is crucial for reproducible results. Below is a typical protocol for the chiral HPLC analysis of β-amino acids using a Chirobiotic T column.

Protocol: Chiral HPLC Analysis on a Chirobiotic T Column

  • Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particle size.[7]

  • Mobile Phase Preparation:

    • Prepare a 0.1% (v/v) solution of triethylammonium acetate (TEAA) by adding 1 mL of triethylamine and 1 mL of acetic acid to 1 L of HPLC-grade water. Adjust the pH to 4.1 with acetic acid.

    • The mobile phase consists of a mixture of the 0.1% TEAA buffer and methanol. A common starting composition is 30:70 (v/v) buffer:methanol.[5]

    • Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

  • Instrumentation:

    • HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the β-amino acid sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample and record the chromatogram.

    • Identify the enantiomers based on their retention times. For macrocyclic glycopeptide CSPs, the D-enantiomer is typically more strongly retained.[7]

    • Calculate the retention factor (k'), selectivity factor (α), and resolution (Rs) to evaluate the separation performance.

Experimental Workflow

The logical flow of a chiral HPLC analysis is depicted in the following diagram.

Chiral_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Preparation (Dissolution & Filtration) Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (Mixing, Filtering, Degassing) HPLCEquilibration HPLC System & Column Equilibration MobilePhasePrep->HPLCEquilibration HPLCEquilibration->Injection Separation Chromatographic Separation (Elution through Chiral Column) Injection->Separation Detection Detection (e.g., UV-Vis) Separation->Detection DataAcquisition Data Acquisition & Integration Detection->DataAcquisition Quantification Quantification & Purity Assessment DataAcquisition->Quantification Report Report Generation Quantification->Report

Caption: Workflow for Chiral HPLC Analysis.

Conclusion

The chiral HPLC analysis of β-amino acids derived from (R)-3-aminooxetan-2-one can be effectively achieved using macrocyclic glycopeptide-based chiral stationary phases, particularly the Chirobiotic T and TAG columns. The choice between these columns will depend on the specific substitution pattern of the β-amino acid. The provided data and protocols offer a solid starting point for method development. For β-amino acids bearing a C3-hydroxyl group, the polar nature of this substituent is likely to enhance interactions with the CSP, potentially leading to good enantioselectivity. Researchers should systematically optimize the mobile phase composition, including the organic modifier, buffer concentration, and pH, to achieve baseline separation of the enantiomers.

References

Ring-Opening Reactions of (R)-3-Aminooxetan-2-one: A Comparative Guide to Product Characterization by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of novel β-amino acids and their derivatives is a cornerstone of modern medicinal chemistry. (R)-3-aminooxetan-2-one has emerged as a valuable chiral building block for the preparation of these compounds. This guide provides a comparative analysis of the NMR spectroscopic characteristics of products derived from the ring-opening reactions of (R)-3-aminooxetan-2-one with representative nucleophiles, alongside alternative synthetic methods for similar structures.

The strained four-membered ring of (R)-3-aminooxetan-2-one readily undergoes nucleophilic attack, leading to the formation of β-amino acid derivatives. The nature of the nucleophile dictates the functionality of the resulting product. This guide will focus on the reactions with an amine (benzylamine) and an alcohol (methanol) as illustrative examples.

Comparison of NMR Data

The following tables summarize the key ¹H and ¹³C NMR spectroscopic data for the products obtained from the ring-opening of (R)-3-aminooxetan-2-one, as well as for a related β-amino acid ester synthesized via an alternative route.

Table 1: ¹H NMR Data (in CDCl₃)

CompoundHa (ppm)Hb (ppm)Hc (ppm)Other Key Signals (ppm)
Product 1: (R)-3-Amino-N-benzylpropanamide~3.5 (t)~2.6 (t)~4.4 (d)7.2-7.4 (m, 5H, Ar-H), ~2.0 (br s, 2H, NH₂)
Product 2: Methyl (R)-3-aminopropanoate~3.3 (t)~2.8 (t)-3.7 (s, 3H, OCH₃), ~1.8 (br s, 2H, NH₂)
Alternative: Methyl 3-aminopropanoate HCl[1]3.39 (br, 2H)2.95 (br, 2H)-3.77 (br, 3H, OCH₃), 8.27 (br, 3H, NH₃⁺)

Table 2: ¹³C NMR Data (in CDCl₃)

CompoundCa (ppm)Cb (ppm)C=O (ppm)Other Key Signals (ppm)
Product 1: (R)-3-Amino-N-benzylpropanamide~40~38~173~138 (Ar-C), ~128 (Ar-CH), ~43 (CH₂-Ph)
Product 2: Methyl (R)-3-aminopropanoate~40~36~174~52 (OCH₃)
Alternative: N-Benzylaniline---148.2, 139.5, 129.3, 128.6, 127.5, 127.2, 117.6, 112.9 (Ar-C), 48.4 (CH₂-Ph)

Experimental Protocols

Synthesis of (R)-3-Amino-N-benzylpropanamide (Product 1)

Procedure: To a solution of (R)-3-aminooxetan-2-one (1.0 eq) in a suitable aprotic solvent such as dichloromethane or acetonitrile, benzylamine (1.1 eq) is added dropwise at room temperature. The reaction mixture is stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired (R)-3-amino-N-benzylpropanamide.

Synthesis of Methyl (R)-3-aminopropanoate (Product 2)

Procedure: (R)-3-aminooxetan-2-one (1.0 eq) is dissolved in methanol. A catalytic amount of a mild acid, such as acetic acid, can be added to facilitate the reaction. The mixture is stirred at room temperature or gently heated to reflux for several hours. After the reaction is complete, the excess methanol is removed in vacuo. The resulting crude product can be purified by distillation or column chromatography to yield methyl (R)-3-aminopropanoate. For the hydrochloride salt, the reaction can be performed using methanol saturated with HCl gas.[1]

Alternative Synthesis: N-Alkylation of Aniline with Benzyl Alcohol

Procedure: A mixture of aniline (1.0 eq), benzyl alcohol (1.0 eq), a base such as potassium tert-butoxide (1.5 eq), and a catalyst, for example, an Iridium(I) complex (1 mol%), are dissolved in toluene. The reaction mixture is heated at 110°C until the reaction is complete. After cooling, water is added, and the product is extracted with diethyl ether. The combined organic layers are dried and concentrated. The final product, N-benzylaniline, is purified by column chromatography.

Signaling Pathways and Logical Relationships

The core reaction discussed is the nucleophilic ring-opening of the β-lactone, (R)-3-aminooxetan-2-one. This process is a specific example of nucleophilic acyl substitution.

reaction_workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product R3AO (R)-3-aminooxetan-2-one Attack Nucleophilic Attack on Carbonyl Carbon R3AO->Attack Nucleophile Nucleophile (e.g., Amine, Alcohol) Nucleophile->Attack RingOpening Ring-Opening of β-Lactone Attack->RingOpening Tetrahedral Intermediate Product β-Amino Acid Derivative RingOpening->Product

Figure 1. General workflow for the nucleophilic ring-opening of (R)-3-aminooxetan-2-one.

The mechanism involves the nucleophile attacking the electrophilic carbonyl carbon of the β-lactone. This leads to the formation of a tetrahedral intermediate, which then collapses, resulting in the cleavage of the acyl-oxygen bond and the opening of the four-membered ring to yield the final β-amino acid derivative.

mechanism Start (R)-3-aminooxetan-2-one + Nucleophile (Nu-H) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Product Ring-Opened Product (β-Amino Acid Derivative) Intermediate->Product Proton Transfer & Ring Opening

Figure 2. Simplified mechanism of the nucleophilic ring-opening reaction.

Conclusion

The NMR spectroscopic data presented provides a clear basis for the characterization of products arising from the ring-opening reactions of (R)-3-aminooxetan-2-one. The chemical shifts and coupling patterns of the protons on the α and β carbons are particularly diagnostic. By comparing the spectral data of newly synthesized compounds with the information provided in this guide, researchers can confidently identify and characterize their target β-amino acid derivatives. Furthermore, the comparison with alternative synthetic routes highlights the utility of (R)-3-aminooxetan-2-one as an efficient and stereoselective precursor in the synthesis of these valuable molecules.

References

Comparison of (R)-3-aminooxetan-2-one with other beta-lactam precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of the β-lactam core is a cornerstone of antibiotic research and development. This guide provides an objective comparison of common precursors used in the synthesis of β-lactams, supported by experimental data, to aid in the selection of the most suitable starting materials and synthetic routes.

While the β-lactam ring is a well-established pharmacophore, the quest for novel and more efficient synthetic strategies is ongoing. This guide focuses on a comparative analysis of traditional and widely used precursors, providing quantitative data on their performance. Notably, while research into novel precursors is an active field, this guide will focus on well-documented examples with available experimental data. One such area of emerging interest involves strained ring systems like oxetanes; for instance, 3-aminooxetanes have been utilized in the silver-catalyzed synthesis of γ-lactams, highlighting the versatility of such building blocks in heterocyclic chemistry.[1]

Performance Comparison of Key Beta-Lactam Precursors

The selection of a precursor for β-lactam synthesis is dictated by several factors, including the desired substitution pattern, stereochemical outcome, and overall efficiency of the reaction. The following table summarizes the performance of common precursor classes based on widely used synthetic methodologies.

Precursor ClassSynthetic MethodTypical Yield (%)Diastereoselectivity (dr)Key AdvantagesDisadvantages
Ketenes (from Acid Chlorides) & Imines Staudinger [2+2] Cycloaddition65 - 98%Variable (cis/trans)Broad substrate scope, high yields.[2][3]Stereocontrol can be challenging, ketenes can be unstable.
Ester Enolates & Imines Enolate-Imine Cyclocondensation58 - 95%High (often exclusively trans)Excellent stereocontrol, access to 3-amino-β-lactams.[2]Requires strong bases (e.g., LDA), sensitive to reaction conditions.
Amino Acid Derivatives Various (e.g., via ketenes)70 - 90%High (often trans)Readily available chiral pool, good for asymmetric synthesis.May require multiple protection/deprotection steps.
Diazo Compounds & Imines via in situ KetenesGood to excellentHigh (often trans)Mild reaction conditions.[4]Requires handling of potentially hazardous diazo compounds.

Experimental Protocols for Key Synthetic Methodologies

Detailed and reproducible experimental protocols are crucial for success in the laboratory. Below are representative procedures for the two most common methods of β-lactam synthesis.

Staudinger [2+2] Cycloaddition using an Acid Chloride and an Imine

This protocol describes the synthesis of a cis-β-lactam from an imine and acetoxyacetyl chloride.[3]

Materials:

  • Imine (1.0 equiv)

  • Acetoxyacetyl chloride (1.2 equiv)

  • Triethylamine (Et3N) (1.5 equiv)

  • Dichloromethane (CH2Cl2), anhydrous

Procedure:

  • Dissolve the imine in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine to the stirred solution.

  • Add acetoxyacetyl chloride dropwise to the reaction mixture over a period of 15-20 minutes.

  • Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired β-lactam.

Note: The cis/trans selectivity of the Staudinger reaction can be influenced by the nature of the substituents on the imine and ketene, the solvent, and the base used.[3]

Enolate-Imine Cyclocondensation

This protocol outlines the asymmetric synthesis of a trans-3-amino-β-lactam using a chiral ester enolate and an imine.[2]

Materials:

  • Chiral N,N-bis(silyl)glycinate ester (1.0 equiv)

  • N-PMP-protected imine (1.2 equiv)

  • Lithium diisopropylamide (LDA) (2.2 equiv), freshly prepared or commercial solution

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve the chiral N,N-bis(silyl)glycinate ester in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the LDA solution to the stirred ester solution and continue stirring at -78 °C for 30 minutes to generate the lithium enolate.

  • In a separate flask, dissolve the N-PMP-protected imine in anhydrous THF and cool to -78 °C.

  • Transfer the imine solution to the enolate solution via cannula.

  • Stir the reaction mixture at -78 °C for 4-6 hours, monitoring the progress by TLC.

  • Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the enantiopure trans-β-lactam.

Visualizing Synthetic Pathways and Workflows

To better understand the logical flow of these synthetic strategies, the following diagrams have been generated using the DOT language.

Staudinger_Reaction_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_products Products AcidChloride Acid Chloride KeteneFormation In situ Ketene Formation AcidChloride->KeteneFormation Imine Imine Cycloaddition [2+2] Cycloaddition Imine->Cycloaddition Base Base (e.g., Et3N) Base->KeteneFormation KeteneFormation->Cycloaddition BetaLactam β-Lactam Cycloaddition->BetaLactam

Caption: Workflow for the Staudinger [2+2] Cycloaddition.

Enolate_Imine_Condensation_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_products Products Ester Chiral Ester EnolateFormation Enolate Formation Ester->EnolateFormation Imine_reactant Imine Condensation Condensation Imine_reactant->Condensation StrongBase Strong Base (e.g., LDA) StrongBase->EnolateFormation EnolateFormation->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization BetaLactam_product β-Lactam Cyclization->BetaLactam_product

Caption: Workflow for the Enolate-Imine Cyclocondensation.

Logical Relationship of Precursors to Beta-Lactam Core

The following diagram illustrates the general convergent strategy for constructing the four-membered azetidinone ring from acyclic precursors.

Beta_Lactam_Formation_Logic cluster_precursors Acyclic Precursors BetaLactamCore β-Lactam Core C2N_unit C2-N Unit (from Imine or Amine) C2N_unit->BetaLactamCore Forms N1-C2 and C4-N1 bonds C2_unit C2 Unit (from Ketene, Ester Enolate, or other C2 synthons) C2_unit->BetaLactamCore Forms C2-C3 and C3-C4 bonds

Caption: Convergent synthesis of the β-lactam ring.

References

A Comparative Guide to Analytical Methods for Determining the Purity of (R)-3-aminooxetan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of (R)-3-aminooxetan-2-one, a chiral building block, is a critical quality attribute in pharmaceutical development. Its specific stereoisomeric form dictates biological activity and safety. Therefore, robust and accurate analytical methods are essential for its quantification and chiral purity assessment. This guide provides a detailed comparison of two effective chromatographic methods: Indirect Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), complete with experimental protocols and performance data.

Method 1: Indirect Chiral High-Performance Liquid Chromatography (HPLC)

This method relies on the derivatization of the chiral amine with a chiral reagent to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated on a standard, achiral reversed-phase HPLC column. This approach is widely used for the analysis of chiral primary amines due to its robustness and accessibility.[1][2]

Experimental Protocol
  • Preparation of Derivatizing Reagent:

    • Prepare a 10 mg/mL solution of a chiral derivatizing agent, such as (1R,2R)-trans-2-(2,3-anthracenedicarboximido)cyclohexanecarbonyl chloride or Marfey's reagent (FDAA), in acetone.

  • Sample Preparation (Derivatization):

    • Accurately weigh approximately 10 mg of (R)-3-aminooxetan-2-one and dissolve it in 10 mL of a 50:50 mixture of water and acetonitrile.

    • To 100 µL of the sample solution, add 200 µL of the derivatizing reagent solution and 40 µL of a 1 M sodium bicarbonate solution.

    • Vortex the mixture and heat at 40°C for 1 hour.

    • After cooling to room temperature, neutralize the reaction by adding 20 µL of 2 M HCl.

    • Dilute the final mixture with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV or Diode Array Detector (DAD).

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% trifluoroacetic acid). A typical starting point is 60:40 (v/v) Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Determined by the UV absorbance maximum of the diastereomeric derivative (e.g., 254 nm or 340 nm for FDAA derivatives).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The enantiomeric purity is calculated from the peak areas of the two separated diastereomers. The percentage of the desired (R)-enantiomer is determined relative to the total area of both peaks.

Workflow for Indirect Chiral HPLC Analysis

Indirect Chiral HPLC Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Add Derivatizing Reagent & Buffer B->C D Heat & React C->D E Neutralize & Dilute D->E F Inject Sample into HPLC E->F G Separation on C18 Column F->G H UV/DAD Detection G->H I Integrate Peaks H->I J Calculate Enantiomeric Purity (%) I->J

Caption: Workflow for purity analysis via derivatization followed by HPLC.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method involves a two-step derivatization to increase the volatility and thermal stability of the analyte, making it suitable for GC analysis.[3] The primary amine is first acylated, and then the molecule is further derivatized. Separation is achieved on a chiral capillary column, and detection is performed by a mass spectrometer, which provides high sensitivity and structural confirmation.[4][5]

Experimental Protocol
  • Sample Preparation (Derivatization):

    • Accurately weigh approximately 1 mg of (R)-3-aminooxetan-2-one into a reaction vial.

    • Step 1 (Acylation): Add 200 µL of isooctane and 50 µL of heptafluorobutyl chloroformate (HFBCF) to the vial. Vortex vigorously for 1 minute. This reaction targets the primary amine.[4][6]

    • Step 2 (Amidation/Esterification): After the initial reaction, carefully remove the aqueous layer if present. Add 100 µL of methylamine in tetrahydrofuran to the organic layer. Cap the vial and heat at 60°C for 15 minutes.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of hexane or ethyl acetate for GC-MS injection.

  • Chromatographic Conditions:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

    • Column: A chiral capillary column (e.g., Chirasil-L-Val, 25 m x 0.25 mm ID, 0.16 µm film thickness).

    • Carrier Gas: Helium, at a constant flow rate of 1.2 mL/min.

    • Injection Mode: Splitless, 1 µL injection volume.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp 1: 5°C/min to 150°C.

      • Ramp 2: 10°C/min to 220°C, hold for 5 minutes.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic fragment ions of the derivatized enantiomers. Full scan mode can be used for initial identification.

  • Data Analysis:

    • Quantification is based on the integrated peak areas of the selected ions for each enantiomer. A calibration curve is typically generated to ensure accuracy.[7]

Workflow for GC-MS Chiral Analysis

Chiral GC-MS Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Weigh Sample B Two-Step Derivatization (e.g., HFBCF & Methylamine) A->B C Solvent Evaporation B->C D Reconstitute in Hexane C->D E Inject Sample into GC-MS D->E F Separation on Chiral Column E->F G Mass Spectrometry Detection (SIM/Scan) F->G H Integrate Ion Chromatograms G->H I Calculate Enantiomeric Purity (%) H->I

Caption: Workflow for purity analysis via derivatization followed by GC-MS.

Performance Comparison

The following table summarizes typical performance characteristics for these analytical methods. The values are representative and based on validated methods for similar chiral amines and beta-lactams.[8][9][10][11][12]

Parameter Indirect Chiral HPLC GC-MS with Chiral Column
Precision (%RSD) < 2.0%< 5.0%
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Limit of Quantitation (LOQ) ~0.1 µg/mL~0.01 µg/mL
Limit of Detection (LOD) ~0.03 µg/mL~0.003 µg/mL
Typical Analysis Time 15 - 30 minutes20 - 40 minutes
Linearity (r²) > 0.999> 0.995

Objective Comparison and Discussion

Indirect Chiral HPLC:

  • Advantages:

    • High precision and accuracy, making it suitable for quality control and release testing.[9]

    • Utilizes standard reversed-phase columns, which are common in most analytical labs.

    • The derivatization process is generally robust and well-documented for primary amines.[2]

  • Disadvantages:

    • The derivatization step adds complexity and time to the sample preparation process.

    • Sensitivity may be lower compared to GC-MS, depending on the chromophore of the derivatizing agent.

GC-MS with Chiral Column:

  • Advantages:

    • Exceptional sensitivity (low LOD/LOQ), making it ideal for detecting trace-level enantiomeric impurities.[13][14]

    • Mass spectrometric detection provides high selectivity and structural confirmation, reducing the likelihood of interference from matrix components.[7][15]

    • Derivatization increases volatility, allowing for the analysis of otherwise non-volatile compounds by GC.[16]

  • Disadvantages:

    • The multi-step derivatization can be complex and may require more optimization.[5]

    • Chiral GC columns can be more expensive and may have a shorter lifespan than standard HPLC columns.

    • Precision can be slightly lower than HPLC, though still well within acceptable limits for most applications.

Conclusion

Both indirect chiral HPLC and GC-MS are powerful and reliable methods for determining the enantiomeric purity of (R)-3-aminooxetan-2-one.

  • Indirect Chiral HPLC is recommended for routine quality control environments where high precision, accuracy, and the use of standard instrumentation are paramount.

  • GC-MS with a chiral column is the preferred method when ultimate sensitivity is required, such as in impurity profiling, metabolite identification, or when analyzing samples from complex biological matrices.

The choice of method should be guided by the specific analytical requirements, including the required sensitivity, the sample matrix, and the available laboratory instrumentation. Both methods, when properly developed and validated, can provide the critical data needed to ensure the quality and safety of drug substances and products containing (R)-3-aminooxetan-2-one.

References

A Comparative Guide to the Synthesis of β-Amino Acids via Oxetanone Ring-Opening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of β-amino acids is a cornerstone of modern medicinal chemistry and drug development. These valuable building blocks are integral to the creation of peptidomimetics, bioactive natural products, and pharmaceuticals with enhanced metabolic stability and unique conformational properties. Among the various synthetic strategies, the use of oxetan-2-ones, also known as β-lactones, as precursors offers a powerful and versatile approach. This guide provides a comprehensive review and comparison of synthetic routes to β-amino acids originating from the ring-opening of oxetanones, supported by experimental data and detailed methodologies.

Introduction to β-Amino Acid Synthesis from Oxetanones

The strained four-membered ring of oxetan-2-ones makes them susceptible to nucleophilic attack, providing a direct route to β-substituted carboxylic acid derivatives. When the nucleophile is a nitrogen-containing species, this reaction yields a β-amino acid. The regioselectivity of the ring-opening is a critical aspect of this methodology and is highly dependent on the nature of the nucleophile and the reaction conditions. Two primary mechanistic pathways are observed:

  • SN2-type Attack: "Soft" and less basic nucleophiles, such as azide ions, tend to attack the β-carbon of the oxetanone, leading to a direct ring-opening via an SN2 mechanism with inversion of stereochemistry at the point of attack. This pathway is highly desirable for the stereospecific synthesis of β-amino acids.

  • Acyl-Oxygen Cleavage: "Harder" and more basic nucleophiles, such as primary and secondary amines, can attack the electrophilic carbonyl carbon. This leads to a tetrahedral intermediate that subsequently collapses, resulting in the formation of a β-hydroxy amide.

This guide will explore these pathways in detail, presenting a comparison of different nitrogen nucleophiles and methodologies, including stereoselective and enzymatic approaches.

Comparison of Synthetic Routes

The choice of nitrogen nucleophile is paramount in determining the outcome of the ring-opening reaction of oxetanones. Below is a comparative summary of common nucleophiles used in the synthesis of β-amino acids.

Table 1: Comparison of Nitrogen Nucleophiles for the Ring-Opening of Oxetanones
NucleophilePredominant MechanismProductTypical Yields (%)StereoselectivityKey AdvantagesLimitations
Azide (N₃⁻)SN2 at β-carbonβ-Azido acid70-95%High (Inversion)High yields, excellent stereocontrol, azide is a versatile precursor to the amine.Use of potentially explosive hydrazoic acid or its salts. Requires subsequent reduction of the azide.
Amines (RNH₂, R₂NH)Acyl-Oxygen Cleavageβ-Hydroxy amide60-90%VariableReadily available nucleophiles.Does not directly yield a β-amino acid. Requires further synthetic steps. Potential for side reactions.
Sulfonamides (RSO₂NH⁻)SN2 at β-carbonN-Sulfonyl-β-amino acid65-85%High (Inversion)Good stereocontrol, sulfonamide can serve as a protecting group.Requires deprotection of the sulfonamide.
Hydrazoic Acid (HN₃)SN2 at β-carbonβ-Azido acid75-90%High (Inversion)Direct formation of the β-azido acid.Highly toxic and explosive reagent.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these synthetic routes. Below are representative experimental protocols for key transformations.

Protocol 1: Synthesis of a β-Azido Acid via Ring-Opening with Sodium Azide

This procedure details the stereospecific synthesis of a β-azido acid from a chiral β-lactone.

Materials:

  • Chiral β-lactone (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Ammonium chloride (NH₄Cl) (1.5 eq)

  • Dimethylformamide (DMF)

  • Water

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of the chiral β-lactone in DMF is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • Sodium azide and ammonium chloride are added to the solution.

  • The reaction mixture is heated to 60-80 °C and stirred for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and water is added.

  • The aqueous phase is extracted with diethyl ether.

  • The aqueous layer is then acidified to pH 2-3 with 1 M HCl.

  • The acidified aqueous phase is extracted multiple times with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude β-azido acid.

  • The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Enzymatic Kinetic Resolution of a Racemic β-Lactone

This protocol describes the use of a lipase to achieve the kinetic resolution of a racemic β-lactone, providing access to an enantiopure β-lactone and a chiral β-hydroxy acid, which can be further converted to the corresponding β-amino acid.

Materials:

  • Racemic β-lactone (1.0 eq)

  • Lipase (e.g., Candida antarctica lipase B, CALB)

  • Phosphate buffer (e.g., pH 7.2)

  • Organic solvent (e.g., toluene or hexane)

  • Ethyl acetate

Procedure:

  • The racemic β-lactone is dissolved in a suitable organic solvent.

  • The lipase is added to the solution, followed by the addition of a phosphate buffer.

  • The biphasic mixture is stirred vigorously at a controlled temperature (e.g., 30-40 °C).

  • The reaction is monitored for conversion (ideally to ~50%) by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Once the desired conversion is reached, the enzyme is removed by filtration.

  • The organic and aqueous phases are separated.

  • The organic phase is washed with water and brine, dried over anhydrous Na₂SO₄, and the solvent is evaporated to yield the unreacted, enantiopure β-lactone.

  • The aqueous phase is acidified and extracted with ethyl acetate to isolate the enantiopure β-hydroxy acid.

  • The isolated enantiopure compounds can be further functionalized to the desired β-amino acids.

Reaction Pathways and Mechanisms

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways involved in the synthesis of β-amino acids from oxetanones.

SN2 Ring-Opening by Azide

sn2_pathway beta_lactone Oxetan-2-one transition_state Transition State beta_lactone->transition_state beta_azido_acid β-Azido Acid transition_state->beta_azido_acid Ring Opening (Inversion of Stereochemistry) azide N₃⁻ azide->transition_state Sₙ2 attack at β-carbon

Caption: SN2 attack of azide on an oxetanone.

Ring-Opening of Oxetanone by a Primary Amine

amine_pathway beta_lactone Oxetan-2-one tetrahedral_intermediate Tetrahedral Intermediate beta_lactone->tetrahedral_intermediate beta_hydroxy_amide β-Hydroxy Amide tetrahedral_intermediate->beta_hydroxy_amide Ring Opening amine RNH₂ amine->tetrahedral_intermediate Nucleophilic attack at carbonyl

Caption: Acyl-oxygen cleavage via amine attack.

General Experimental Workflow

workflow start Start with Oxetan-2-one reaction Ring-Opening Reaction (Select Nucleophile and Conditions) start->reaction workup Aqueous Work-up and Extraction reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product β-Amino Acid Precursor purification->product optional_step Deprotection/ Further Functionalization product->optional_step final_product Final β-Amino Acid optional_step->final_product

Caption: General workflow for β-amino acid synthesis.

Conclusion

The synthesis of β-amino acids through the ring-opening of oxetanones presents a robust and adaptable strategy for accessing these crucial molecules. The choice of the nitrogen nucleophile dictates the reaction mechanism and the nature of the initial product. For stereospecific syntheses, the SN2 pathway using nucleophiles like azide is highly effective, yielding β-azido acids that can be readily converted to the target β-amino acids with high stereopurity. While direct aminolysis leads to β-hydroxy amides, this route can also be valuable depending on the desired final product. Furthermore, enzymatic kinetic resolution offers an elegant method for obtaining enantiomerically pure β-lactones and their corresponding ring-opened products, paving the way for the synthesis of chiral β-amino acids. This guide provides a foundational understanding and practical comparison to aid researchers in selecting the most appropriate synthetic route for their specific needs in drug discovery and development.

A Comparative Guide to the Mass Spectrometry Analysis of Beta-Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of β-amino acids into peptides and other molecules is a significant strategy in drug discovery, offering unique structural properties and enhanced biological stability. Mass spectrometry (MS) is a cornerstone technology for the detailed characterization and quantification of these β-amino acid derivatives. This guide provides an objective comparison of various MS-based methodologies, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal approach for their specific analytical needs.

I. Comparison of Mass Spectrometry Platforms for β-Amino Acid Analysis

The choice of mass spectrometry platform is critical and depends on the analytical goal, whether it be qualitative characterization, high-sensitivity quantification, or chiral separation. The most common platforms involve coupling liquid chromatography (LC) with tandem mass spectrometry (MS/MS), though matrix-assisted laser desorption/ionization (MALDI) also presents a viable option, particularly for peptide analysis.

Table 1: Performance Comparison of LC-MS/MS and MALDI-TOF/TOF for β-Amino Acid Derivative Analysis

ParameterLC-ESI-MS/MSMALDI-TOF/TOF MS/MS
Primary Application Quantitative and qualitative analysis of free β-amino acids and their derivatives in complex matrices.[1][2][3]Analysis of peptides and proteins containing β-amino acid residues.[4][5]
Ionization Electrospray Ionization (ESI)[2][6]Matrix-Assisted Laser Desorption/Ionization (MALDI)[4][7]
Mass Analyzer Triple Quadrupole (QqQ), Quadrupole-Time of Flight (Q-TOF), Orbitrap[2]Time of Flight (TOF)[4]
Sensitivity High, with Limits of Detection (LOD) typically in the 0.5–5 ng/mL range and Limits of Quantitation (LOQ) from 2–15 ng/mL.[2]Generally lower sensitivity for small molecules compared to LC-ESI-MS/MS.[4]
Throughput High, with typical run times of 6-15 minutes per sample.[1][2][8]High, suitable for rapid screening of multiple samples.[9]
Chiral Separation Readily achievable by coupling with chiral chromatography columns.[10][11][12]Not a primary application for chiral separation of free amino acids.
Fragmentation Collision-Induced Dissociation (CID), Higher-energy C-trap Dissociation (HCD), Electron Transfer Dissociation (ETD).[13]Collision-Induced Dissociation (CID) and Post-Source Decay (PSD).[4][5][14]

II. Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful mass spectrometry analysis. Below are representative protocols for the analysis of β-amino acid derivatives using LC-MS/MS.

Protocol 1: Quantitative Analysis of Underivatized β-Amino Acids in Plasma via LC-MS/MS

This protocol is adapted for the direct analysis of β-amino acids in biological fluids, minimizing sample preparation time.[1]

  • Sample Preparation:

    • To 25 µL of plasma sample, add 2.5 µL of 30% sulfosalicylic acid to precipitate proteins.

    • Vortex and centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube.

    • Add 2 µL of an internal standard working solution (containing isotopically labeled β-amino acid analogues).

    • Add 225 µL of the initial mobile phase (e.g., 90:10 acetonitrile:water with 0.5% formic acid and 1 mM ammonium formate).

    • Vortex and inject into the LC-MS/MS system.

  • Liquid Chromatography:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for retaining polar β-amino acids.[1][15]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient from high organic to high aqueous content.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode.[2]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification.[2]

    • MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for each β-amino acid derivative.

Protocol 2: Chiral Separation of β-Amino Acid Enantiomers

This protocol focuses on the separation of D/L enantiomers, which is crucial for studying their distinct biological roles.[10][11]

  • Derivatization (Optional but often recommended):

    • Derivatization with a chiral reagent can enhance separation and detection.[16] However, direct chiral separation on a chiral stationary phase is also possible.[10][12]

  • Liquid Chromatography:

    • Column: A chiral stationary phase (CSP) column (e.g., based on teicoplanin or other macrocyclic glycopeptides).[10]

    • Mobile Phase: Isocratic or gradient elution with a mixture of organic solvent (e.g., acetonitrile) and aqueous buffer (e.g., water with trifluoroacetic acid).[10] The exact composition will depend on the specific CSP and analytes.

  • Mass Spectrometry:

    • Detection is typically performed using a tandem mass spectrometer as described in Protocol 1. The key difference is the chromatographic separation of enantiomers prior to MS detection.

III. Fragmentation Patterns of β-Amino Acids

Understanding the fragmentation patterns of β-amino acid derivatives is fundamental for their identification and structural elucidation. The presence of an additional methylene group in the backbone of β-amino acids leads to unique fragmentation pathways compared to their α-amino acid counterparts.[13][17]

Upon collision-induced dissociation (CID), protonated β-amino acids and peptides containing them can exhibit characteristic losses. Unlike α-amino acids, β-amino acids do not typically produce strong immonium ions.[4] Instead, fragmentation often occurs at the bonds adjacent to the β-carbon.

In peptides, the presence of a β-amino acid residue can influence the fragmentation of adjacent peptide bonds. Electron-based dissociation methods like Electron Capture Dissociation (ECD) and Electron Transfer Dissociation (ETD) have shown that cleavages at the N-Cβ and Cα-Cβ bonds within the β-amino acid residue are rare.[13]

G cluster_workflow LC-MS/MS Workflow for β-Amino Acid Analysis Sample Biological Sample (e.g., Plasma, Urine) Preparation Sample Preparation (Protein Precipitation, Derivatization) Sample->Preparation LC Liquid Chromatography (HILIC or Chiral Separation) Preparation->LC MS Mass Spectrometry (ESI-MS/MS) LC->MS Data Data Analysis (Quantification, Identification) MS->Data

Figure 1: General experimental workflow for the LC-MS/MS analysis of β-amino acid derivatives.

fragmentation_pathway Precursor Precursor Ion [M+H]+ Fragment1 Fragment Ion 1 Loss of H2O Precursor->Fragment1 CID Fragment2 Fragment Ion 2 Loss of COOH Precursor->Fragment2 CID Fragment3 Fragment Ion 3 Cα-Cβ Cleavage Precursor->Fragment3 CID

Figure 2: Simplified fragmentation pathways for a generic β-amino acid in positive ion mode.

IV. Derivatization Strategies

While direct analysis of underivatized amino acids is possible, derivatization is often employed to improve chromatographic retention, separation efficiency, and ionization efficiency.[16][18][19][20] For β-amino acids, derivatization can be particularly beneficial for enhancing their hydrophobicity for reversed-phase chromatography and for introducing a readily ionizable group for improved MS sensitivity.[19]

Table 2: Comparison of Common Derivatization Approaches

Derivatization StrategyTarget Functional GroupAdvantagesDisadvantages
Alkylation/Esterification Amino and Carboxyl groupsImproves hydrophobicity and basicity, enhancing LC retention and ESI response.[21][19]Can be non-specific and may require harsh reaction conditions.
AccQ•Tag™ (Waters) Primary and secondary aminesForms stable derivatives, good for optical and MS detection.Primarily targets the amino group.
Chiral Derivatizing Agents Amino groupForms diastereomers that can be separated on achiral columns.[16]Introduces an additional chiral center, which can complicate analysis if not fully resolved.

V. Quantitative Performance

For drug development and clinical research, robust and validated quantitative methods are paramount. LC-MS/MS methods for β-amino acids can achieve excellent linearity (R² ≥ 0.995), accuracy, and precision (within ±15%).[2] The use of stable isotope-labeled internal standards is highly recommended to correct for matrix effects and variations in sample preparation and instrument response.[2]

Table 3: Typical Quantitative Performance Metrics for LC-MS/MS Analysis of β-Amino Acids

ParameterTypical ValueReference
Limit of Detection (LOD) 0.5 - 5 ng/mL[2]
Limit of Quantitation (LOQ) 2 - 15 ng/mL[2]
Linearity (R²) ≥ 0.995[2]
Accuracy & Precision Within ±15% (±20% at LOQ)[2]
Recovery 85 - 115%[2]

VI. Conclusion

The mass spectrometric analysis of β-amino acid derivatives is a mature field with a variety of powerful techniques at the disposal of researchers. For quantitative analysis in complex biological matrices, LC-MS/MS, particularly with HILIC or chiral chromatography, stands out as the method of choice, offering high sensitivity, specificity, and throughput. MALDI-TOF/TOF is a valuable tool for the analysis of peptides incorporating β-amino acids. A thorough understanding of the unique fragmentation patterns of β-amino acids and the strategic use of derivatization can further enhance the quality and reliability of the analytical results. This guide provides a framework for selecting and implementing the most appropriate mass spectrometry-based workflow for the analysis of this important class of molecules.

References

A Comparative Guide to (S)-3-aminooxetan-2-one p-Toluenesulfonate Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the tosylate salt of (S)-3-aminooxetan-2-one, a chiral β-lactone derivative of significant interest in organic synthesis and pharmaceutical development. Due to its strained four-membered ring, this compound serves as a valuable building block, particularly in the synthesis of β-lactam antibiotics and other biologically active molecules. The formation of a tosylate salt enhances the handling, stability, and solubility of the parent compound, making it a preferred form for many applications.[1][2]

This document outlines the physicochemical properties of (S)-3-aminooxetan-2-one p-toluenesulfonate in comparison to its free base form. It also provides detailed experimental protocols for its synthesis and characterization, alongside a discussion of its relevance in the context of bacterial cell wall biosynthesis, a key target for β-lactam compounds.

Physicochemical Properties: A Comparative Overview

The conversion of the free base (S)-3-aminooxetan-2-one to its p-toluenesulfonate (tosylate) salt results in significant changes to its physical and chemical characteristics. These are summarized in the table below.

Property(S)-3-aminooxetan-2-one (Free Base)(S)-3-aminooxetan-2-one p-Toluenesulfonate
CAS Number 112839-93-7[3]112839-95-9[2][4][5][6]
Molecular Formula C₃H₅NO₂[3]C₁₀H₁₃NO₅S[2][4][5]
Molecular Weight 87.08 g/mol [3]259.28 g/mol [2][4]
Appearance Not specified in detail in search resultsCrystalline solid[1]
Melting Point Not available100-108 °C (monohydrate)[1]
Solubility Predicted to be soluble in polar protic solvents like water and methanol.[7]Enhanced solubility in polar solvents.[1][2]
Topological Polar Surface Area 52.32 Ų[3]115 Ų[2][4]
Hydrogen Bond Donor Count 1[3]2[2]
Hydrogen Bond Acceptor Count 3[3]6[2]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of (S)-3-aminooxetan-2-one p-toluenesulfonate are crucial for reproducible research. The following protocols are representative of standard laboratory procedures.

Synthesis of (S)-3-aminooxetan-2-one p-Toluenesulfonate

This procedure outlines the formation of the tosylate salt from the free base of (S)-3-aminooxetan-2-one.

Materials:

  • (S)-3-aminooxetan-2-one

  • p-Toluenesulfonic acid monohydrate

  • Acetonitrile

Procedure:

  • Dissolve (S)-3-aminooxetan-2-one in a minimal amount of acetonitrile at room temperature.

  • In a separate flask, prepare a solution of p-toluenesulfonic acid monohydrate (1.0 molar equivalent) in acetonitrile.

  • Slowly add the p-toluenesulfonic acid solution to the (S)-3-aminooxetan-2-one solution with constant stirring.

  • Continue stirring the mixture at room temperature for 1-2 hours. The product may precipitate during this time.

  • If precipitation is not spontaneous, cool the reaction mixture to 0-5 °C to induce crystallization.

  • Collect the crystalline solid by vacuum filtration.

  • Wash the collected solid with a small amount of cold acetonitrile.

  • Dry the product under vacuum to a constant weight.

Characterization Methods

X-Ray Powder Diffraction (XRPD): XRPD is a critical technique for identifying the crystalline form of the salt.

  • A small amount of the dried salt is gently packed into a sample holder.

  • The sample is analyzed using a diffractometer with Cu Kα radiation.

  • Data is typically collected over a 2θ range of 3° to 40° with a step size of 0.04° and a step time of 1 second.

  • The resulting diffraction pattern provides a unique fingerprint of the crystalline structure.

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and other thermal transitions.

  • Accurately weigh 1-5 mg of the salt into an aluminum DSC pan.

  • The pan is hermetically sealed.

  • The sample is heated at a constant rate, typically 5-10 °C/min, over a temperature range (e.g., 30 °C to 200 °C).

  • A sharp endotherm in the DSC trace indicates the melting point of the crystalline salt.

Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature, which is useful for determining the presence of solvates or hydrates.

  • A small sample (5-10 mg) of the salt is placed in a TGA pan.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • The weight loss profile is monitored to identify desolvation or decomposition events.

Mechanism of Action and Biological Context

(S)-3-aminooxetan-2-one is a β-lactam, a class of compounds that includes many important antibiotics. Their primary mechanism of action is the inhibition of bacterial cell wall synthesis.

Bacterial Cell Wall Biosynthesis and Inhibition by β-Lactams

The integrity of the bacterial cell wall is maintained by a rigid layer of peptidoglycan.[8] The final step in peptidoglycan synthesis is the cross-linking of peptide side chains, a reaction catalyzed by penicillin-binding proteins (PBPs). β-lactam antibiotics mimic the D-Ala-D-Ala substrate of these enzymes, leading to their irreversible acylation and inactivation. This disruption of cell wall synthesis ultimately results in bacterial cell lysis.

Peptidoglycan_Biosynthesis_and_Inhibition Cytoplasm Cytoplasmic Precursor Synthesis Lipid_I Lipid I Formation Cytoplasm->Lipid_I Lipid_II Lipid II Formation Lipid_I->Lipid_II Translocation Translocation across Cytoplasmic Membrane Lipid_II->Translocation Polymerization Peptidoglycan Polymerization Translocation->Polymerization Crosslinking Peptidoglycan Cross-linking (PBP) Polymerization->Crosslinking Cell_Wall Stable Cell Wall Crosslinking->Cell_Wall Cell_Lysis Cell Lysis Crosslinking->Cell_Lysis Disruption leads to Beta_Lactam β-Lactam (e.g., 3-aminooxetan-2-one) Inhibition Inhibition Beta_Lactam->Inhibition Inhibition->Crosslinking Inhibits PBP

Inhibition of Peptidoglycan Biosynthesis by β-Lactams.
β-Lactamase Induction: A Resistance Mechanism

A major mechanism of bacterial resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, rendering the antibiotic inactive.[9] The expression of β-lactamases can be induced by the presence of β-lactam antibiotics, often through complex signaling pathways.[9] One of the well-studied pathways is the AmpG-AmpR-AmpC system in Gram-negative bacteria.[9][10][11]

Beta_Lactamase_Induction Beta_Lactam β-Lactam Antibiotic PBP_inhibition PBP Inhibition Beta_Lactam->PBP_inhibition Muropeptide_release Muropeptide Release in Periplasm PBP_inhibition->Muropeptide_release AmpG AmpG Permease Muropeptide_release->AmpG Transport Cytoplasmic_muropeptides Cytoplasmic Muropeptides AmpG->Cytoplasmic_muropeptides AmpR AmpR (Transcriptional Regulator) Cytoplasmic_muropeptides->AmpR Activates AmpC_promoter ampC Promoter AmpR->AmpC_promoter Binds to AmpC_expression ampC Gene Expression AmpC_promoter->AmpC_expression Induces Beta_Lactamase β-Lactamase Production AmpC_expression->Beta_Lactamase Antibiotic_inactivation Antibiotic Inactivation Beta_Lactamase->Antibiotic_inactivation Antibiotic_inactivation->Beta_Lactam Degrades

The AmpG-AmpR-AmpC β-Lactamase Induction Pathway.

References

A Comparative Guide to Chiral Building Blocks: Benchmarking (R)-3-aminooxetan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the judicious selection of chiral building blocks is a critical determinant of success in synthesizing novel therapeutics with enhanced efficacy and optimized physicochemical properties. This guide provides an objective comparison of (R)-3-aminooxetan-2-one against other prominent chiral building blocks, namely β-amino acids and chiral amines. By presenting available experimental data and detailed methodologies, this document aims to equip researchers with the necessary information to make informed decisions for their synthetic strategies.

Introduction to Chiral Building Blocks

Chiral building blocks are enantiomerically pure compounds that serve as foundational components in the synthesis of complex, stereochemically defined molecules.[1] The chirality of these building blocks is paramount as it directly influences the three-dimensional structure of the final compound, which in turn dictates its biological activity and interaction with chiral biological targets.[1] The use of non-natural amino acids and other chiral synthons has been shown to enhance properties such as metabolic stability, binding affinity, and in vivo half-life of peptide-based drugs.[2][3]

(R)-3-aminooxetan-2-one is a unique chiral building block characterized by a strained four-membered oxetane ring. This structural motif has garnered significant interest in medicinal chemistry for its ability to favorably modulate key drug-like properties. The incorporation of an oxetane ring can lead to increased aqueous solubility, improved metabolic stability, and a reduction in the basicity of nearby amine groups.[4][5] As a constrained β-amino acid analogue, it also offers the potential to induce specific secondary structures in peptidomimetics.[6]

Comparative Analysis of Chiral Building Blocks

This section provides a comparative overview of (R)-3-aminooxetan-2-one, β-amino acids, and chiral amines, focusing on their synthetic accessibility and impact on the properties of the resulting molecules.

Synthetic Accessibility and Incorporation

The efficiency of incorporating chiral building blocks into a target molecule is a key consideration. Solid-phase peptide synthesis (SPPS) is a widely used technique for the assembly of peptides and peptidomimetics.[7][8] The compatibility of a building block with standard SPPS protocols is therefore a significant advantage.

Table 1: Comparison of Synthetic Accessibility

Chiral Building BlockTypical Synthesis MethodCompatibility with SPPSKey Considerations
(R)-3-aminooxetan-2-one Multi-step synthesis from chiral precursors (e.g., from diacetone glucose)[6]Compatible with modifications[9]Synthesis of the monomer can be complex and lengthy.[6]
β-Amino Acids Arndt-Eistert homologation of α-amino acids, asymmetric hydrogenation, enzymatic resolution[10]Readily compatible[11]A wide variety of enantiomerically pure β-amino acids are commercially available.
Chiral Amines Asymmetric hydrogenation of imines, enzymatic resolution[12][]Requires conversion to an amino acid-like structure for SPPSDiverse and commercially available.
Impact on Physicochemical Properties

The incorporation of non-natural chiral building blocks can significantly alter the physicochemical profile of a lead compound, impacting its solubility, lipophilicity, and metabolic stability.

Table 2: Impact on Physicochemical Properties

Property(R)-3-aminooxetan-2-one & Oxetanesβ-Amino AcidsChiral Amines (in peptidomimetics)
Aqueous Solubility Generally increases solubility.[4]Variable, dependent on the side chain.Can be modulated based on the amine structure.
Metabolic Stability Often enhances stability by blocking metabolic sites.[4][5]Can improve stability against proteolytic degradation.[10][11]Can enhance stability depending on the substitution pattern.
Lipophilicity (LogP) Tends to decrease lipophilicity.[4]Variable, influenced by the side chain.Can be tailored by selecting appropriate substituents.
Conformational Rigidity High, due to the strained oxetane ring.[4]Can induce stable secondary structures (helices, turns).[4][10]Can introduce conformational constraints.
Performance in Peptidomimetic Applications

A primary application of these chiral building blocks is in the synthesis of peptidomimetics, which are designed to mimic the structure and function of natural peptides but with improved drug-like properties.

Table 3: Performance in Peptidomimetics

FeaturePeptides with (R)-3-aminooxetan-2-oneβ-PeptidesPeptidomimetics with Chiral Amines
Secondary Structure Can induce β-turn-like structures and helical conformations.[6] Disrupts α-helices.Form stable helices, sheets, and turns.[10]Can be designed to mimic specific peptide conformations.
Proteolytic Stability Expected to be high due to the non-natural backbone.High resistance to enzymatic degradation.[10][11]Generally more stable than natural peptides.
Biological Activity Can be designed to mimic bioactive peptide epitopes.[9]Can mimic the bioactivity of natural peptides.[10][11]Used to create a wide range of bioactive molecules.[2]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of these chiral building blocks. Below are representative protocols for the synthesis of the building blocks and their incorporation into peptide chains.

Enantioselective Synthesis of a β-Amino Acid Derivative

This protocol describes a general method for the asymmetric synthesis of a β-amino acid derivative, a common alternative to (R)-3-aminooxetan-2-one.

Protocol 1: Asymmetric Michael Addition for β-Amino Acid Synthesis (Illustrative)

  • Preparation of the Catalyst: In a flame-dried flask under an inert atmosphere, dissolve the chiral catalyst (e.g., a chiral amine or a metal complex) in a suitable anhydrous solvent (e.g., toluene, CH₂Cl₂).

  • Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., -78 °C). Add the Michael acceptor (e.g., an α,β-unsaturated ester) and the nucleophile (e.g., a protected amine or its equivalent) sequentially.

  • Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl). Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the enantiomerically enriched β-amino acid derivative.

  • Characterization: Determine the yield and characterize the product by NMR spectroscopy and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines a standard procedure for incorporating a chiral building block, such as a protected (R)-3-aminooxetan-2-one derivative or a β-amino acid, into a peptide chain on a solid support.

Protocol 2: Fmoc-Based Solid-Phase Peptide Synthesis [7][8]

  • Resin Swelling: Swell the appropriate resin (e.g., Rink amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF to remove excess piperidine and the cleaved Fmoc-dibenzofulvene adduct.

  • Amino Acid Coupling: In a separate vessel, pre-activate the Fmoc-protected chiral building block (e.g., Fmoc-(R)-3-aminooxetan-2-one or an Fmoc-β-amino acid) (3-5 equivalents) with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA, NMM) in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the desired sequence.

  • Cleavage and Deprotection: After the final coupling and Fmoc deprotection, wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Visualizations

The following diagrams illustrate key concepts and workflows discussed in this guide.

Chiral_Building_Block_Synthesis cluster_synthesis Enantioselective Synthesis Achiral Starting Materials Achiral Starting Materials Asymmetric Reaction Asymmetric Reaction Achiral Starting Materials->Asymmetric Reaction Chiral Catalyst Chiral Catalyst Chiral Catalyst->Asymmetric Reaction Enantiomerically Enriched Product Enantiomerically Enriched Product Asymmetric Reaction->Enantiomerically Enriched Product

Figure 1. General workflow for the enantioselective synthesis of chiral building blocks.

SPPS_Workflow Start Start Resin Swelling Resin Swelling Start->Resin Swelling Fmoc Deprotection Fmoc Deprotection Resin Swelling->Fmoc Deprotection Washing_1 Washing Fmoc Deprotection->Washing_1 Amino Acid Coupling Amino Acid Coupling Washing_1->Amino Acid Coupling Washing_2 Washing Amino Acid Coupling->Washing_2 Repeat Cycle Repeat Cycle Washing_2->Repeat Cycle Repeat Cycle->Fmoc Deprotection Next Amino Acid Final Deprotection Final Deprotection Repeat Cycle->Final Deprotection Last Amino Acid Cleavage from Resin Cleavage from Resin Final Deprotection->Cleavage from Resin Purification Purification Cleavage from Resin->Purification End End Purification->End

Figure 2. A simplified workflow for Solid-Phase Peptide Synthesis (SPPS).

Building_Block_Comparison cluster_R3A2O (R)-3-aminooxetan-2-one cluster_BetaAA β-Amino Acids cluster_ChiralAmines Chiral Amines High Rigidity High Rigidity Improved Solubility Improved Solubility Metabolic Stability Metabolic Stability Secondary Structure Induction Secondary Structure Induction Proteolytic Resistance Proteolytic Resistance Diverse Side Chains Diverse Side Chains Versatile Scaffolds Versatile Scaffolds Modulate Basicity Modulate Basicity Broad Availability Broad Availability Chiral Building Blocks Chiral Building Blocks (R)-3-aminooxetan-2-one (R)-3-aminooxetan-2-one β-Amino Acids β-Amino Acids Chiral Amines Chiral Amines

Figure 3. Key properties of different chiral building blocks.

Conclusion

The selection of a chiral building block is a multifaceted decision that depends on the specific goals of a research program. (R)-3-aminooxetan-2-one presents a compelling option for introducing conformational rigidity and improving the physicochemical properties of peptidomimetics, particularly in terms of solubility and metabolic stability. However, its synthesis can be more complex compared to the readily available β-amino acids and chiral amines. β-Amino acids offer a versatile platform for creating peptidomimetics with predictable secondary structures and high proteolytic resistance. Chiral amines provide a vast chemical space for exploration and are crucial for synthesizing a wide array of small molecule drugs.

Ultimately, the choice between these building blocks will be guided by a careful consideration of the desired target properties, synthetic feasibility, and the overall drug design strategy. This guide provides a foundational comparison to aid researchers in navigating these choices and accelerating the discovery of new and effective therapeutics.

References

Safety Operating Guide

Proper Disposal of (R)-3-aminooxetan-2-one 4-methylbenzenesulfonate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of (R)-3-aminooxetan-2-one 4-methylbenzenesulfonate, ensuring a secure work environment and adherence to regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure that you are familiar with the potential hazards. In case of exposure, follow these first-aid measures:

  • Eyes: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][2]

  • Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical advice.[1][2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved chemical waste management program.[1][2] Do not dispose of this chemical down the drain or in regular trash. [4][5]

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials, in a designated and clearly labeled hazardous waste container.[5][6][7]

    • The container must be leak-proof and compatible with the chemical.[5]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[5]

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[1][5]

    • Segregate it from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's certified chemical waste management program.[1][2]

Empty Container Decontamination

Properly decontaminating empty containers is a critical step to ensure safety and compliance.

  • Triple-Rinsing:

    • Triple-rinse the empty container with a suitable solvent (e.g., water, if the compound is soluble, or an appropriate organic solvent).[5]

  • Rinsate Collection:

    • Crucially, collect all rinsate as hazardous waste and add it to your designated waste container.[5]

  • Container Disposal:

    • After triple-rinsing, deface or remove the original labels on the container.[5]

    • Dispose of the decontaminated container according to your institution's policies for non-hazardous laboratory glass or plastic.

Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table summarizes key information based on general laboratory chemical waste guidelines.

ParameterGuidelineSource
PPE Safety goggles, chemical-resistant gloves, lab coat[1][2][3]
Handling Location Well-ventilated area, preferably a chemical fume hood[1][2]
Prohibited Disposal Drain or regular trash[4][5]
Waste Container Designated, compatible, leak-proof[5]
Waste Labeling "Hazardous Waste" and full chemical name[5]
Final Disposal Approved chemical waste management program[1][2]
Empty Container Triple-rinse, collect rinsate as hazardous waste[5]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_final Final Disposal cluster_container Empty Container Decontamination A Wear appropriate PPE: Safety goggles, gloves, lab coat B Handle in a chemical fume hood A->B C Collect waste in a designated, compatible, leak-proof container B->C D Label container: 'Hazardous Waste' and chemical name C->D E Store in a secure satellite accumulation area D->E F Arrange for pickup by certified chemical waste management E->F G Triple-rinse empty container H Collect rinsate as hazardous waste G->H I Deface original label H->I J Dispose of decontaminated container per institutional policy I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (R)-3-aminooxetan-2-one 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling (R)-3-aminooxetan-2-one 4-methylbenzenesulfonate.

Body PartRecommended ProtectionSpecifications & Rationale
Eyes/Face Safety glasses with side shields or chemical safety goggles. A face shield may be required for larger quantities or when there is a risk of splashing.Conforming to EN166 or OSHA 29 CFR 1910.133. Protects against potential eye irritation or serious eye damage from dust or splashes.
Hands Chemical-resistant gloves.Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use and change them frequently.
Body Laboratory coat.Provides a barrier against skin contact. For larger scale operations, a chemical-resistant apron or suit may be necessary.
Respiratory Use in a well-ventilated area. A NIOSH/MSHA-approved respirator may be necessary if dust or aerosols are generated and engineering controls are not sufficient.A fume hood is the preferred engineering control. If a respirator is needed, a P95 or N95 particulate respirator is a common choice for powders.

Handling and Storage

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

AspectProcedure
Handling - Avoid contact with skin, eyes, and clothing. - Avoid inhalation of dust or fumes. - Use only in a well-ventilated area, preferably in a chemical fume hood. - Wash hands thoroughly after handling.
Storage - Keep container tightly closed. - Store in a cool, dry, and well-ventilated place. - Store away from incompatible materials such as strong oxidizing agents.

Accidental Release and Disposal Plan

In the event of a spill or for routine disposal, the following procedures should be followed to minimize environmental contamination and ensure safety.

ProcedureSteps
Spill Response 1. Evacuate: Clear the area of all non-essential personnel. 2. Ventilate: Ensure adequate ventilation. 3. Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials like sawdust. 4. Collect: Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal. Avoid generating dust. 5. Clean: Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal.
Disposal - Dispose of waste in accordance with local, state, and federal regulations. - Do not dispose of down the drain or with regular trash. - Waste should be handled by a licensed professional waste disposal service.

Experimental Workflow: Safe Handling and Disposal

The following diagram illustrates the logical flow for safely handling and disposing of this compound.

Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep Assess Hazards & Review SDS (or analogous data) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep->ppe handling Work in a Ventilated Area (Fume Hood) ppe->handling weighing Weigh and Handle Compound with Care handling->weighing reaction Perform Experimental Procedure weighing->reaction decontaminate Decontaminate Glassware & Surfaces reaction->decontaminate waste Segregate & Label Waste decontaminate->waste disposal Dispose of Waste via Licensed Contractor waste->disposal

Caption: Workflow for handling and disposal of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.